molecular formula C12H9N3O B8663745 4-(Benzotriazol-2-yl)phenol

4-(Benzotriazol-2-yl)phenol

Cat. No.: B8663745
M. Wt: 211.22 g/mol
InChI Key: GOISGGIEHSMSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzotriazol-2-yl)phenol is a chemical compound of significant interest in scientific research, particularly for its potential role as a building block in the development of advanced ultraviolet (UV) light absorbers. It belongs to the hydroxy phenyl benzotriazole class, which is widely recognized for its ability to absorb a broad spectrum of UV radiation . The core structure of this compound suggests it may undergo Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical process that is the subject of extensive study for creating novel fluorescent probes and chromophores . Researchers value this compound for its potential applications in polymer science and material stability. Benzotriazole derivatives are commonly incorporated into various polymers, coatings, and elastomers to protect them from UV-induced degradation . Furthermore, its structural motif is a key component in more complex, commercially successful UV filters such as Bisoctrizole (Methylene bis-benzotriazolyl tetramethylbutylphenol), which is known for its broad-spectrum protection and minimal photodegradation . This makes 4-(Benzotriazol-2-yl)phenol a valuable precursor or model compound for developing new organic UV absorbers with potential uses in stabilizing industrial materials or in sunscreen formulations, subject to regional regulatory approvals . This product is provided as a high-purity solid for laboratory research purposes. It is intended for Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or personal consumer applications. Researchers should consult the safety data sheet and handle this material in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

4-(benzotriazol-2-yl)phenol

InChI

InChI=1S/C12H9N3O/c16-10-7-5-9(6-8-10)15-13-11-3-1-2-4-12(11)14-15/h1-8,16H

InChI Key

GOISGGIEHSMSFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)O

Origin of Product

United States

Foundational & Exploratory

Photophysical Divergence and Chemical Profiling of 4-(Benzotriazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of photochemistry and materials science, phenolic benzotriazoles are predominantly recognized for their exceptional utility as ultraviolet (UV) stabilizers[1]. However, this reputation is almost exclusively built upon the ortho-isomers, such as 2-(2H-Benzotriazol-2-yl)phenol (UV-P). When the hydroxyl group is shifted to the para position to form 4-(Benzotriazol-2-yl)phenol (CAS: 3682-83-5)[2][3], the molecule’s chemical behavior, photophysics, and application potential undergo a radical transformation.

This technical guide provides an in-depth analysis of 4-(Benzotriazol-2-yl)phenol. By dissecting its structural inability to undergo Excited-State Intramolecular Proton Transfer (ESIPT), detailing its synthesis, and exploring its utility in drug development, this whitepaper serves as a definitive resource for researchers and application scientists.

Structural Chemistry & The ESIPT Phenomenon

To understand the chemical properties of 4-(Benzotriazol-2-yl)phenol, one must first understand what it cannot do.

In standard ortho-phenolic benzotriazoles, the proximity of the hydroxyl group to the triazole nitrogen allows for the formation of a strong, six-membered intramolecular hydrogen bond (IHB). Upon absorption of UV radiation (300–400 nm), this IHB facilitates Excited-State Intramolecular Proton Transfer (ESIPT) [1]. The molecule rapidly tautomerizes from an excited enol form to a keto form, which then undergoes ultra-fast non-radiative decay, dissipating the absorbed UV energy as harmless thermal energy[1][4].

In contrast, 4-(Benzotriazol-2-yl)phenol features a para-substituted hydroxyl group. This spatial arrangement makes the formation of an intramolecular hydrogen bond sterically impossible. Consequently, the ESIPT pathway is entirely blocked. Without this non-radiative "escape route," the excited state of the para-isomer must relax via radiative decay (fluorescence) or intermolecular photochemical reactions. This fundamental structural divergence shifts the molecule's utility from a passive polymer stabilizer to an active fluorescent probe and reactive pharmacophore.

Photophysics cluster_para Para-Isomer: 4-(Benzotriazol-2-yl)phenol cluster_ortho Ortho-Isomer: 2-(2H-Benzotriazol-2-yl)phenol P_S0 Ground State (S0) P_S1 Excited State (S1) No ESIPT possible P_S0->P_S1 UV Absorption P_Fluor Radiative Decay (Fluorescence) P_S1->P_Fluor Emission P_Fluor->P_S0 O_S0 Enol Ground State (S0) O_S1 Enol Excited State (S1) O_S0->O_S1 UV Absorption O_Keto Keto Excited State (S1') via ESIPT O_S1->O_Keto Fast Proton Transfer O_Heat Non-Radiative Decay (Heat Dissipation) O_Keto->O_Heat Internal Conversion O_Heat->O_S0 Back Proton Transfer

Divergent photophysical pathways: ESIPT in ortho-isomers vs. fluorescence in para-isomers.

Comparative Physicochemical Profiling

The absence of intramolecular hydrogen bonding in 4-(Benzotriazol-2-yl)phenol leaves the hydroxyl group exposed, allowing it to participate in extensive intermolecular hydrogen bonding networks. This significantly alters its physical properties, such as melting point and solubility, compared to its ortho counterparts.

Table 1: Physicochemical Comparison of Benzotriazole Isomers

Property4-(Benzotriazol-2-yl)phenol (Para)2-(2H-Benzotriazol-2-yl)phenol (Ortho)
CAS Registry Number 3682-83-5[2][3]2440-22-4 (UV-P)[4]
Intramolecular H-Bonding Impossible (Sterically hindered)Strong (6-membered chelate ring)
Intermolecular H-Bonding Strong (Exposed -OH group)Weak (Shielded -OH group)
Dominant Photophysics Radiative Decay (Fluorescence)Non-Radiative Decay (ESIPT)[1]
Primary Industrial Role Fluorescent Probes, PharmacophoresPolymer UV Stabilizers[4]

Experimental Methodology: Synthesis & Validation

The synthesis of 4-(Benzotriazol-2-yl)phenol relies on a robust three-phase organic workflow: diazotization, regioselective azo coupling, and reductive cyclization. As an application scientist, it is critical to implement in-process controls (IPCs) to ensure the integrity of the reaction at each stage.

Phase 1: Diazotization of o-Nitroaniline
  • Protocol: Dissolve o-nitroaniline in a solution of aqueous hydrochloric acid (HCl). Chill the reactor to 0–5 °C using an ice-salt bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise under vigorous stirring.

  • Causality: The strict temperature control (0–5 °C) is non-negotiable. Diazonium salts are highly unstable; thermal decomposition leads to the evolution of nitrogen gas and the formation of unwanted phenolic byproducts, which will severely depress the final yield.

  • Self-Validation: The reaction mixture will transition from a cloudy suspension to a clear solution as the insoluble o-nitroaniline converts into the highly soluble diazonium chloride. Spotting the mixture on starch-iodide paper must yield a blue-black color, confirming a slight excess of nitrous acid and complete conversion.

Phase 2: Regioselective Azo Coupling
  • Protocol: Dissolve phenol in an aqueous sodium hydroxide (NaOH) solution to achieve a pH of 9–10. Chill to < 10 °C. Slowly add the cold diazonium salt solution to the phenoxide solution.

  • Causality: Phenol must be deprotonated to the phenoxide ion to maximize the electron density on the aromatic ring, making it a powerful nucleophile for electrophilic aromatic substitution. Because the phenoxide oxygen is strongly activating and the diazonium electrophile is sterically bulky, the coupling is highly regioselective for the para position.

  • Self-Validation: An immediate, intense red/orange precipitate of 4-(o-nitrophenylazo)phenol will form. This dramatic color shift is visual proof of the newly formed, extended conjugated

    
    -system of the azo dye.
    
Phase 3: Reductive Cyclization
  • Protocol: Suspend the isolated azo intermediate in an alkaline solution (NaOH in ethanol). Heat to a gentle reflux and add Zinc (Zn) dust in small portions.

  • Causality: Zinc acts as a heterogeneous reducing agent, reducing the nitro group to a hydroxylamine intermediate. In the alkaline environment, this intermediate undergoes a rapid intramolecular nucleophilic attack on the adjacent azo nitrogen, closing the triazole ring.

  • Self-Validation: The reaction mixture will transition from deep red/orange to pale yellow or colorless. This loss of color indicates the breaking of the azo (-N=N-) chromophore and the successful formation of the aromatic benzotriazole system. Thin Layer Chromatography (TLC) will confirm the disappearance of the red starting material and the appearance of a new, UV-active product spot.

Synthesis A o-Nitroaniline + NaNO2 / HCl B Diazonium Salt (Intermediate) A->B 0-5 °C C Azo Coupling + Phenol (Alkaline) B->C pH 9-10 D o-Nitroazo Compound (Red/Orange) C->D Electrophilic Substitution E Reductive Cyclization (Zn / NaOH) D->E Reduction F 4-(Benzotriazol-2-yl)phenol (Target) E->F Ring Closure

Chemical synthesis workflow for 4-(Benzotriazol-2-yl)phenol via azo coupling and cyclization.

Applications in Drug Development & Materials Science

While ortho-phenolic benzotriazoles are heavily regulated and utilized primarily in plastics and coatings[4][5], the unique properties of 4-(Benzotriazol-2-yl)phenol open distinct avenues in advanced research:

  • Fluorescent Probes: Because the ESIPT pathway is blocked, the molecule exhibits strong fluorescence upon UV excitation. This makes it an excellent candidate for the development of fluorescent tags in cellular imaging, where it can be functionalized via the exposed para-hydroxyl group.

  • Pharmacophore Design: In medicinal chemistry, the benzotriazole core acts as a bioisostere for purines and indoles. Unlike the ortho-isomer, where the hydroxyl group is internally shielded, the para-hydroxyl group of 4-(Benzotriazol-2-yl)phenol is fully available to act as a hydrogen bond donor or acceptor. This makes it highly effective for designing ligands that target kinase hinge regions or specific protein binding pockets requiring strong intermolecular interactions.

References

  • Phenolic Benzotriazole Properties and UV Absorption Mechanisms. Ataman Kimya.
  • 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol (CAS 3864-99-1) Chemical Profiling. Scent.vn.
  • OECD Environmental Health and Safety Publications: Phenolic Benzotriazoles. OECD.org.
  • 2-(4'-hydroxyphenyl)-benzotriazole | 3682-83-5 Chemical Data. Molaid.
  • 2-(4'-hydroxyphenyl)-benzotriazole | CAS#: 3682-83-5. ChemSrc.

Sources

4-(Benzotriazol-2-yl)phenol synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-(Benzotriazol-2-yl)phenol

This technical guide provides a comprehensive overview of the synthetic pathways for 4-(Benzotriazol-2-yl)phenol, a significant compound in the class of phenolic benzotriazoles known for their ultraviolet (UV) absorbing properties. The document is intended for researchers, scientists, and professionals in drug development and material science. It delves into the core chemical principles, reaction mechanisms, and practical experimental protocols for the synthesis of this compound. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the synthesis process.

Introduction: The Significance of 4-(Benzotriazol-2-yl)phenol

Phenolic benzotriazoles are a prominent class of UV stabilizers extensively used to protect various materials from photodegradation.[1][2] Their molecular structure, featuring a benzotriazole moiety attached to a phenol ring, enables them to absorb harmful UV radiation and dissipate it as thermal energy, thereby preventing the degradation of polymers, coatings, and other materials.[1][3] 4-(Benzotriazol-2-yl)phenol, in particular, serves as a fundamental scaffold for more complex UV absorbers and as a valuable intermediate in the synthesis of specialized chemical agents.[4] The strategic placement of the hydroxyl group on the phenol ring is crucial for the compound's UV absorbing mechanism, which involves an excited-state intramolecular proton transfer (ESIPT).[5] This guide will focus on the prevalent and efficient synthetic route to 4-(Benzotriazol-2-yl)phenol, providing both theoretical understanding and practical guidance.

The Core Synthesis Pathway: A Three-Step Approach

The most established and industrially viable synthesis of 4-(Benzotriazol-2-yl)phenol is a three-step process that begins with readily available starting materials. The overall pathway involves:

  • Diazotization of 2-nitroaniline.

  • Azo coupling of the resulting diazonium salt with phenol.

  • Reductive cyclization of the intermediate azo compound to form the final benzotriazole ring.[5][6]

This sequence offers a reliable and scalable method for producing 4-(Benzotriazol-2-yl)phenol with good yields.

Synthesis_Pathway Start 2-Nitroaniline Step1 Diazotization (NaNO2, HCl, 0-5°C) Start->Step1 Intermediate1 2-Nitrobenzenediazonium Chloride Step1->Intermediate1 Step2 Azo Coupling (pH 4-5) Intermediate1->Step2 Phenol Phenol Phenol->Step2 Intermediate2 2-Nitro-4'- hydroxyazobenzene Step2->Intermediate2 Step3 Reductive Cyclization (e.g., Zn/NaOH) Intermediate2->Step3 End 4-(Benzotriazol-2-yl)phenol Step3->End

Figure 1: General overview of the synthesis pathway for 4-(Benzotriazol-2-yl)phenol.

Mechanistic Insights and Experimental Considerations

A thorough understanding of the reaction mechanisms at each stage is paramount for optimizing the synthesis and troubleshooting potential issues.

Step 1: Diazotization of 2-Nitroaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[7][8] In this synthesis, 2-nitroaniline is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt.[7][9]

Causality of Experimental Choices:

  • Low Temperature: The diazonium salt is highly reactive and prone to decomposition, especially at elevated temperatures. Maintaining a temperature between 0 and 5°C is critical for maximizing the yield of the diazonium salt.[9]

  • Strong Acid: The presence of a strong acid is essential for the formation of nitrous acid from sodium nitrite and to prevent the coupling of the diazonium salt with unreacted amine.

Diazotization_Mechanism cluster_0 Formation of Nitrous Acid cluster_1 Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 HCl HCl HCl->HNO2 NaCl NaCl 2-Nitroaniline 2-Nitroaniline Nitrosation Nitrosation 2-Nitroaniline->Nitrosation + HNO₂ Protonation_and_Dehydration Protonation & Dehydration Nitrosation->Protonation_and_Dehydration + H⁺, -H₂O Diazonium_Salt 2-Nitrobenzenediazonium Chloride Protonation_and_Dehydration->Diazonium_Salt

Figure 2: Conceptual workflow of the diazotization of 2-nitroaniline.

Step 2: Azo Coupling

The diazonium salt formed in the first step is a weak electrophile and readily undergoes an electrophilic aromatic substitution reaction with an activated aromatic ring, such as phenol.[10] This reaction, known as azo coupling, results in the formation of an azo compound, in this case, 2-nitro-4'-hydroxyazobenzene.[11]

Causality of Experimental Choices:

  • pH Control: The pH of the reaction medium is crucial for successful azo coupling. A weakly acidic to neutral pH (typically 4-5) is maintained to ensure that the phenol is sufficiently nucleophilic (as the phenoxide ion) to attack the diazonium salt, while preventing the diazonium salt from converting into an unreactive form at higher pH.[7]

  • Activated Aromatic Ring: Phenol is an excellent coupling partner due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring towards electrophilic attack, primarily at the para position.[10]

Step 3: Reductive Cyclization

The final and most critical step is the reductive cyclization of the o-nitroazobenzene intermediate to form the stable benzotriazole ring.[6] This transformation involves the reduction of the nitro group to an amino group, followed by an intramolecular cyclization and subsequent oxidation to form the triazole ring.[12]

Causality of Experimental Choices:

  • Reducing Agent: Various reducing agents can be employed for this step. A common and effective method involves the use of zinc powder in an alkaline medium (e.g., sodium hydroxide solution).[5] Other reducing agents like glucose with a silica-silver catalyst or benzyl alcohol with sodium hydroxide have also been reported.[6][13] The choice of reducing agent can influence the reaction conditions and yield.

  • Intramolecular Reaction: The proximity of the newly formed amino group to the azo linkage in the intermediate facilitates the intramolecular cyclization, which is a thermodynamically favorable process leading to the stable five-membered triazole ring.

Reductive_Cyclization_Mechanism A 2-Nitro-4'-hydroxyazobenzene B Reduction of Nitro Group (e.g., Zn/NaOH) A->B C 2-Amino-4'-hydroxyazobenzene (Intermediate) B->C D Intramolecular Cyclization C->D E Dihydroxybenzotriazole Intermediate D->E F Oxidation/Tautomerization E->F G 4-(Benzotriazol-2-yl)phenol F->G

Figure 3: Proposed mechanism for the reductive cyclization step.

Quantitative Data Summary

The efficiency of the synthesis of phenolic benzotriazoles can vary depending on the specific substrates and reaction conditions. Below is a summary of yields reported for similar reductive cyclization reactions.

Starting MaterialReducing Agent/CatalystSolventReaction ConditionsYield (%)Reference
2-NitroazobenzeneGlucose / SiO₂-AgXylene, TriethylamineHydrogenationHigh[6]
o-NitrophenylazophenolsZinc powderAlkaline aqueous solutionMild conditionsHigh[6]
2-[(Nitrophenyl)azo]phenolsBenzyl alcohol, NaOHNot specifiedNot specifiedGood to Excellent[13]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of 4-(Benzotriazol-2-yl)phenol, adapted from established procedures for related compounds.[5]

Materials and Reagents
  • 2-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Zinc Powder

  • Ice

  • Distilled Water

  • Suitable organic solvent for recrystallization (e.g., ethanol, toluene)

Step-by-Step Procedure

Step 1: Diazotization of 2-Nitroaniline

  • In a suitable reactor, prepare a suspension of 2-nitroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5°C using an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the suspension while maintaining the temperature below 5°C. The addition should be done subsurface to ensure efficient reaction.

  • Continue stirring for an additional 30 minutes at 0-5°C after the addition is complete to ensure full conversion to the diazonium salt. The resulting solution of 2-nitrobenzenediazonium chloride should be used immediately in the next step.

Step 2: Azo Coupling with Phenol

  • In a separate vessel, dissolve phenol in an aqueous solution of sodium hydroxide.

  • Cool the phenoxide solution to 0-5°C.

  • Slowly add the cold diazonium salt solution from Step 1 to the phenoxide solution with vigorous stirring.

  • Maintain the temperature at 0-5°C and a slightly alkaline pH throughout the addition.

  • After the addition is complete, continue stirring for 1-2 hours to allow the coupling reaction to go to completion. The formation of a colored precipitate (2-nitro-4'-hydroxyazobenzene) indicates the progress of the reaction.

  • Filter the precipitate, wash with cold water, and dry.

Step 3: Reductive Cyclization

  • Suspend the dried 2-nitro-4'-hydroxyazobenzene in an aqueous solution of sodium hydroxide.

  • Heat the mixture to 40-50°C with vigorous stirring.

  • Gradually add zinc powder to the hot suspension. The addition should be controlled to manage the exothermic reaction.

  • After the addition of zinc is complete, continue to stir the mixture at 40-50°C until the color of the reaction mixture changes, indicating the completion of the reduction and cyclization.

  • Filter the hot reaction mixture to remove zinc oxide and any unreacted zinc.

  • Cool the filtrate to room temperature and carefully acidify with concentrated hydrochloric acid. This will cause the 4-(Benzotriazol-2-yl)phenol to precipitate out of the solution.

  • Filter the crude product, wash with water until the washings are neutral, and dry.

Purification

The crude 4-(Benzotriazol-2-yl)phenol can be purified by recrystallization from a suitable solvent such as ethanol or toluene to obtain a product of high purity. The purity can be assessed by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Conclusion

The synthesis of 4-(Benzotriazol-2-yl)phenol via the diazotization of 2-nitroaniline, followed by azo coupling with phenol and subsequent reductive cyclization, is a robust and well-established method. This guide has provided a detailed technical overview of this pathway, emphasizing the chemical principles and experimental considerations that are crucial for a successful synthesis. By understanding the "why" behind each step, researchers can effectively optimize reaction conditions and achieve high yields of this important UV-absorbing compound. The methodologies and insights presented herein serve as a valuable resource for scientists and professionals engaged in the fields of organic synthesis, materials science, and drug development.

References

  • Novak, L., Farkas, R., Törincsi, M., Kolonits, P., & Alonso, O. J. (2009). One-Pot Synthesis of Benzotriazoles and Benzotriazole 1-Oxides by Reductive Cyclization of o-Nitrophenylazo Compounds with Benzyl Alcohol. HETEROCYCLES, 78(3), 741. [Link]

  • Novak, L., Farkas, R., Törincsi, M., Kolonits, P., & Alonso, O. J. (2009). One-Pot Synthesis of Benzotriazoles and Benzotriazole 1-Oxides by Reductive Cyclization of o-Nitrophenylazo Compounds with Benzyl Alcohol. ResearchGate. Retrieved from [Link]

  • Fidrus, P., & Allan, Z. J. (1970). Reductive cyclization of o-nitroazo compounds. Collection of Czechoslovak Chemical Communications, 35(1), 240-248. [Link]

  • Li, Y., Chen, C., & Tu, C. (2011). The synthetic procedure. ResearchGate. Retrieved from [Link]

  • Ciba-Geigy AG. (1995). Azo coupling of 2-nitroanilines with 2,4,-disbustituted phenols. U.S.
  • PrepChem. (n.d.). Synthesis of 2-(Benzotriazol-2-yl)-4-methyl-6-(2-hydroxy-3-benzoyl-6-n-octyloxybenzyl)phenol. Retrieved from [Link]

  • Shaoxing Shangyu Hrun Chem Co., Ltd. (2023). Application of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-amylphenol in industrial field. Retrieved from [Link]

  • Australian Government Department of Health. (2017). Phenolic benzotriazoles: Environment tier II assessment. Retrieved from [Link]

  • Kumar, A., & Singh, P. (2023). Synthetic Stratrgy and Pharmacological Approaches of Benzotriazole; A-Review. International Journal of Pharmaceutical and Bio-Medical Science, 3(7), 1-10.
  • Chen, C. T., Li, Y. R., & Tu, C. Y. (2011). (E)-2-(2H-Benzotriazol-2-yl)-4-methyl-6-(phenyliminomethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o661. [Link]

  • Slideshare. (2018). Diazotisation and coupling reaction. Retrieved from [Link]

  • Brandt, A., Goretzki, A., & Uhl, M. (2021). Structures of the four assessed phenolic benzotriazoles as well as... ResearchGate. Retrieved from [Link]

  • Rhodia Chimie. (2012). Process for preparing 2-hydroxyphenyl benzotriazole siloxane compounds.
  • Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]

  • Chem 263. (2016, October 6). Nitro Reduction and Diazotization. Retrieved from [Link]

  • OECD. (2017). Unclassified ENV/JM/MONO(2017)23. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-tert-Butyl-6-sec-butyl-2-(2H-benzotriazol-2-yl)phenol. PubChem Compound Summary for CID 118327. Retrieved from [Link]

  • Avhad, D., Asnani, A., Mohurle, S., Kumar, P., Bais, A., & Tale, R. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
  • Ciba Specialty Chemicals Corporation. (2003). Processes for the preparation of benzotriazole UV absorbers. U.S.
  • European Chemicals Agency. (n.d.). 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol. Retrieved from [Link]

  • Goretzki, A. (2022). Human metabolism and biomonitoring of UV 328 (2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol) (Doctoral dissertation, Friedrich-Alexander-Universität Erlangen-Nürnberg).
  • Ciba Specialty Chemicals Holding Inc. (2004). Organic solvent-free process for the preparation of 2-(2-nitrophenylazo)phenols.

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The Physicochemical Paradigm of 4-(Benzotriazol-2-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist bridging the gap between molecular photophysics and macroscopic material performance, I frequently encounter a critical structural misunderstanding in polymer chemistry: the conflation of ortho- and para-substituted benzotriazole phenols.

While the ortho-isomer (2-(2H-benzotriazol-2-yl)phenol) is universally recognized as the core of commercial UV absorbers (e.g., UV-P, UV-320), its para-isomer—4-(Benzotriazol-2-yl)phenol (CAS: 3682-83-5) —exhibits a fundamentally different physicochemical profile. Because the hydroxyl group is sterically isolated from the triazole ring, it cannot undergo the photophysical mechanisms that define its famous sibling. Instead, it serves as a highly reactive electron donor and a versatile building block for functionalized copolymers.

This whitepaper deconstructs the physicochemical characteristics, electronic behavior, and synthetic utility of 4-(Benzotriazol-2-yl)phenol, providing a field-proven framework for its application in advanced materials.

Fundamental Physicochemical Properties

To establish a baseline for experimental design, the quantitative structural and physical data of 4-(Benzotriazol-2-yl)phenol are summarized below. Unlike its ortho counterpart, which exhibits high intramolecular cohesion, the para-hydroxyl group is free to participate in intermolecular hydrogen bonding, significantly altering its solubility and melting thermodynamics.

PropertyValue / Description
IUPAC Name 4-(2H-benzotriazol-2-yl)phenol
Common Synonyms 2-(4'-hydroxyphenyl)-benzotriazole; p-(2H-benzotriazol-2-yl)phenol
CAS Registry Number 3682-83-5 [1]
Molecular Formula C₁₂H₉N₃O
Molecular Weight 211.22 g/mol
H-Bond Donors 1 (Free phenolic -OH)
H-Bond Acceptors 3 (Triazole nitrogens)
Primary Chemical Role Electron donor in Charge-Transfer Complexes (CTC); Polymer monomer precursor

The Photophysical Divergence: Why Isomerism Dictates Function

The defining characteristic of commercial benzotriazole UV stabilizers is Excited-State Intramolecular Proton Transfer (ESIPT) . In the ortho-isomer, the proximity of the phenolic proton to the triazole nitrogen (< 2.6 Å) allows for the formation of a robust intramolecular hydrogen bond. Upon UV photon absorption, the molecule rapidly transitions from an enol-form to a keto-form, dissipating the absorbed energy as harmless heat before reverting to the ground state.

The Causality of the Para-Isomer: In 4-(Benzotriazol-2-yl)phenol, the hydroxyl group is in the para position. The spatial distance strictly prohibits intramolecular hydrogen bonding. Consequently, the ESIPT pathway is entirely shut down. Without this non-radiative decay channel, the molecule does not function as an efficient UV energy sink. Instead, the electron-rich nature of the para-hydroxyl group enhances the electron density of the extended π-system, transforming the molecule into a potent electron donor.

Photophysics O_Isomer 2-(2H-benzotriazol-2-yl)phenol (Ortho-Isomer) H_Bond Intramolecular H-Bond Formation O_Isomer->H_Bond P_Isomer 4-(Benzotriazol-2-yl)phenol (Para-Isomer) No_H_Bond Steric Inability for H-Bonding P_Isomer->No_H_Bond P_Isomer->No_H_Bond ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) H_Bond->ESIPT CTC Charge-Transfer Complex (CTC) Electron Donor No_H_Bond->CTC Polymer Reactive -OH for Polymer Grafting No_H_Bond->Polymer UV_Abs Efficient UV Dissipation (Photostabilizer) ESIPT->UV_Abs

Fig 1: Mechanistic divergence between ortho and para benzotriazole phenol isomers.

Electronic Behavior: Charge-Transfer Complexes (CTC)

Because 4-(Benzotriazol-2-yl)phenol cannot lock its electron density into an intramolecular H-bond, it readily interacts with external electron acceptors. Research into the electronic absorption spectra of benzotriazole derivatives demonstrates that this compound acts as a strong electron donor [2].

When introduced to strong electron acceptors like tetracyanoethylene (TCNE) or pyromellitic anhydride , 4-(Benzotriazol-2-yl)phenol forms contact charge-transfer complexes. This interaction is experimentally verifiable via UV-Vis spectroscopy: the formation of the CTC yields distinct, new absorption bands at significantly longer wavelengths (bathochromic shift) compared to the isolated monomer. This property makes the compound highly valuable as a spectroscopic probe for electron-accepting environments in polymer matrices.

Synthetic Utility: Functionalization and Polymerization

The exposed, unhindered nature of the para-hydroxyl group makes 4-(Benzotriazol-2-yl)phenol an ideal nucleophile. It is frequently reacted with epoxides to create polymerizable acrylic monomers, allowing the benzotriazole core to be covalently grafted into polymer backbones (e.g., polymethyl methacrylate) to modify their refractive index or electronic properties [3].

Experimental Protocol: Synthesis of Benzotriazole-Based Acrylic Monomers

This methodology utilizes a phase-transfer catalysis system to ensure complete nucleophilic ring-opening of the epoxide. The self-validating nature of this protocol relies on monitoring the disappearance of the phenolic -OH stretch via FTIR.

Reagents Required:

  • 4-(Benzotriazol-2-yl)phenol (1.0 eq)

  • Glycidyl methacrylate (GMA) (1.12 eq, 12% excess)

  • Tetrabutylammonium bromide (TBABr) (Phase-transfer catalyst, 0.05 eq)

  • Anhydrous Toluene (Solvent)

Step-by-Step Workflow:

  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 eq of 4-(Benzotriazol-2-yl)phenol in anhydrous toluene. Causality: Anhydrous conditions prevent the competitive hydrolysis of the epoxide ring.

  • Catalyst Addition: Add 0.05 eq of TBABr. Stir at room temperature for 10 minutes to ensure homogeneous dispersion.

  • Epoxide Introduction: Dropwise, add 1.12 eq of Glycidyl methacrylate (GMA). The 12% molar excess compensates for trace homopolymerization of GMA during heating.

  • Thermal Ring-Opening: Elevate the reaction temperature to 90°C and reflux for 12 hours. The phenoxide ion (facilitated by TBABr) attacks the less sterically hindered carbon of the GMA epoxide ring.

  • Validation Check (In-Process): Extract a 0.5 mL aliquot, remove the solvent under vacuum, and run an FTIR spectrum. The reaction is complete when the sharp phenolic -OH stretch (~3300 cm⁻¹) is replaced by a broader aliphatic -OH stretch, and the epoxide ring vibrations (~910 cm⁻¹) diminish.

  • Isolation: Cool the mixture to room temperature, wash with distilled water to remove the TBABr catalyst, and precipitate the resulting 3-methacryloxy-2-hydroxypropyl derivative in cold methanol.

  • Polymerization: The isolated monomer can now be copolymerized with methyl methacrylate using Azobisisobutyronitrile (AIBN) as a free-radical initiator.

Workflow Step1 4-(Benzotriazol-2-yl)phenol + Glycidyl Methacrylate (GMA) Step2 Phase-Transfer Catalysis (TBABr in Anhydrous Toluene) Step1->Step2 Step3 Nucleophilic Epoxide Ring Opening (90°C, 12 hours) Step2->Step3 Step4 FTIR Validation (Disappearance of Phenolic -OH) Step3->Step4 Step5 Acrylic Monomer Isolation (Methanol Precipitation) Step4->Step5 Step6 Free-Radical Copolymerization (with Methyl Methacrylate / AIBN) Step5->Step6

Fig 2: Step-by-step synthetic workflow for benzotriazole-based acrylic copolymers.

Conclusion

4-(Benzotriazol-2-yl)phenol is not merely a structural curiosity; it is a masterclass in how positional isomerism dictates physical chemistry. By shifting the hydroxyl group from the ortho to the para position, the molecule loses its ESIPT-driven UV absorbing capabilities but gains immense utility as an electron donor and a reactive monomer. Understanding these causal relationships is essential for scientists looking to engineer advanced charge-transfer complexes or synthesize novel functionalized polymers.

References

  • Chemsrc. (2025). 2-(4'-hydroxyphenyl)-benzotriazole | CAS#:3682-83-5. Retrieved from[Link]

  • Tong Li, Shanjun Li, Shoukuan Fu, & Otto Vogl. (1991). Functional Polymers. LVII. Electronic Absorption Spectra of Benzotriazole Derivative/Electron Acceptor Systems. Journal of Macromolecular Science: Part A - Chemistry, 28(7). Retrieved from[Link]

  • A. Sustic, J. Zhang, & O. Vogl. (1993). Functional polymers. LIX. Synthesis and polymerization of 2(2-hydroxyphenyl)2H-benzotriazole-based glycidyl methacrylate derivatives. Journal of Macromolecular Science, Part A, 30(11). Retrieved from[Link]

The Photophysics of 4-(Benzotriazol-2-yl)phenol: A Mechanistic Guide to ESIPT-Driven UV Absorption

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Structural dynamics, ultrafast spectroscopy, and pharmaceutical applications of benzotriazole-based photostabilizers.

Executive Summary

In pharmaceutical formulation and polymer science, protecting active pharmaceutical ingredients (APIs) and macromolecular structures from ultraviolet (UV) degradation is a critical developmental hurdle. 4-(Benzotriazol-2-yl)phenol , widely known as Tinuvin P or 2-(2'-hydroxyphenyl)benzotriazole, serves as a premier photostabilizer[1]. Its efficacy is not merely due to its high molar absorptivity, but rather its ability to act as a harmless energy sink. This is achieved through a sub-picosecond photophysical mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT) [2].

This technical guide deconstructs the ESIPT mechanism, outlines the ultrafast spectroscopic protocols required to validate it, and explains the causality behind its use in modern drug development.

The ESIPT Mechanism: A Self-Healing Photophysical Cycle

The photostability of 4-(Benzotriazol-2-yl)phenol is rooted in its highly pre-organized molecular geometry. The molecule features a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the nitrogen atom of the benzotriazole ring[2]. This structural feature enables a four-step, self-healing photophysical cycle:

  • Excitation (E

    
     E):* The ground-state Enol (E) absorbs a UV photon, promoting the molecule to the first excited singlet state (E*)[1].
    
  • Proton Transfer (E

    
     K):** Electronic excitation induces a massive redistribution of electron density. The phenolic oxygen loses electron density (becoming highly acidic), while the triazole nitrogen gains electron density (becoming highly basic). This thermodynamic inversion drives an ultrafast proton transfer across the hydrogen bond in ~30–50 femtoseconds, yielding the excited-state Keto tautomer (K*)[1].
    
  • Non-Radiative Decay (K

    
     K):* The K* state undergoes an extremely rapid, non-radiative internal conversion to the ground-state Keto (K) form via a conical intersection [2].
    
  • Ground State Recovery (K

    
     E):  Once in the ground state, a reverse proton transfer occurs in ~1 picosecond, regenerating the original Enol form, ready to absorb another photon[2].
    
Causality Insight: Why the Conical Intersection Matters

Why is this specific decay pathway critical for drug formulation? If the excited state were long-lived, the molecule could undergo intersystem crossing (ISC) to a reactive triplet state. Triplet states transfer energy to molecular oxygen, generating reactive oxygen species (ROS) that aggressively degrade APIs[3]. Because the K*


 K transition occurs in ~150 fs, it vastly outcompetes ISC, effectively acting as a harmless thermal energy sink[2].

ESIPT_Cycle E Ground Enol (E) S0 State E_star Excited Enol (E*) S1 State E->E_star UV Absorption (~300-340 nm) K_star Excited Keto (K*) S1 State E_star->K_star ESIPT (~30-50 fs) K Ground Keto (K) S0 State K_star->K Conical Intersection (~150 fs) K->E Reverse Transfer (~1 ps)

Figure 1: The ESIPT photophysical cycle of 4-(Benzotriazol-2-yl)phenol.

Quantitative Photophysical Data

To engineer formulations using 4-(Benzotriazol-2-yl)phenol, researchers must rely on precise photophysical parameters. The table below summarizes the kinetic and spectral data that define its performance.

Table 1: Photophysical Properties of 4-(Benzotriazol-2-yl)phenol

ParameterTypical ValueMechanistic Significance
Enol Absorption (

)
300 - 340 nmBroad UVA/UVB coverage due to the planar intramolecular H-bond[3].
Keto Emission (

)*
~465 nmHighly Stokes-shifted; extremely weak due to fast non-radiative decay[1].
Fluorescence Quantum Yield (

)
< 0.01Confirms that >99% of absorbed energy is dissipated non-radiatively[1].
ESIPT Time Constant (

)
30 - 50 fsUltrafast proton transfer outcompetes all other excited-state reactions[4].
Conical Intersection Decay (

)
~150 fsRapid internal conversion prevents triplet state formation and ROS generation[2].
Ground State Recovery (

)
~1 psFast regeneration of the Enol form ensures continuous UV absorption[2].

Experimental Validation: Ultrafast Spectroscopic Workflows

Because the ESIPT process occurs on a sub-picosecond timescale, traditional steady-state or time-correlated single photon counting (TCSPC) techniques are fundamentally too slow to capture the intermediate states[4]. Femtosecond Transient Absorption (fs-TA) spectroscopy is the mandatory gold standard for resolving these ultrafast dynamics[1].

Protocol: Femtosecond Transient Absorption (fs-TA) Spectroscopy

Objective: Resolve the sub-picosecond kinetic lifetimes of the E, K, and K states.

  • Sample Preparation & Self-Validation: Dissolve 4-(Benzotriazol-2-yl)phenol in a non-polar solvent (e.g., cyclohexane) to a precise concentration of

    
     M.
    
    • Causality: Non-polar solvents are mandatory to preserve the intramolecular hydrogen bond. Polar solvents (like DMSO) compete for hydrogen bonding, creating "open" conformers that skew kinetic data[2].

    • Validation Step: Prior to fs-TA, perform a concentration-dependent steady-state UV-Vis sweep (

      
       to 
      
      
      
      M). If the normalized absorption spectra perfectly overlay without peak shifting, the system is validated as purely monomeric, ruling out aggregation-induced artifacts.
  • System Calibration: Utilize a Ti:Sapphire laser system generating ~100 fs pulses at 800 nm. Split the primary beam into dedicated pump and probe lines.

  • Pump Generation: Route the pump beam through an Optical Parametric Amplifier (OPA) to tune the excitation wavelength to ~320 nm, selectively targeting the ground-state Enol absorption maximum[3].

  • Probe Generation: Focus the probe beam into a sapphire crystal to generate a broadband white-light continuum (spanning 400–800 nm), allowing simultaneous observation of all transient species[4].

  • Delay Stage Configuration: Route the probe beam through a high-precision motorized optical delay stage.

    • Causality: Light travels at

      
       m/s. By mechanically changing the path length of the probe beam by micrometers, we control the time delay (
      
      
      
      ) between the pump and probe pulses with femtosecond resolution, enabling the capture of the ~30 fs ESIPT event[1].
  • Data Acquisition: Spatially overlap both beams within the quartz sample cuvette. Measure the transmitted probe intensity using a CCD spectrometer. The transient absorption signal (

    
    ) is isolated by calculating the difference in absorbance with and without the pump pulse[1].
    
  • Global Analysis: Extract the kinetic time constants by fitting the 3D data matrix (wavelength, time,

    
    ) to a multi-exponential decay model[1].
    

FSTA_Workflow Prep Sample Prep (10^-5 M) Pump Pump Pulse (Excitation) Prep->Pump Probe Probe Pulse (Broadband) Prep->Probe Detect CCD Detection (ΔA Signal) Pump->Detect Excites Delay Delay Stage (Controls Δt) Probe->Delay Interrogates Delay->Detect Interrogates Analyze Global Analysis (Kinetics) Detect->Analyze

Figure 2: Femtosecond Transient Absorption (fs-TA) spectroscopy workflow.

Applications in Drug Development

Understanding the ESIPT mechanism of 4-(Benzotriazol-2-yl)phenol directly translates to advanced pharmaceutical applications:

  • Photostabilization of Formulations: Many APIs are highly susceptible to photodegradation, leading to loss of efficacy or the generation of toxic degradants. Incorporating benzotriazole-based UV absorbers into topical creams, liquid suspensions, or blister-pack coatings significantly enhances shelf-life by harmlessly dissipating absorbed UV energy through the ESIPT mechanism[1].

  • Microenvironment Fluorescent Probes: Although the native fluorescence of 4-(Benzotriazol-2-yl)phenol is exceptionally weak (

    
     < 0.01), the ESIPT process is highly sensitive to the local environment. If the molecule enters a highly polar microenvironment where the intramolecular hydrogen bond is disrupted, the ESIPT pathway is blocked, and the molecule "turns on" its fluorescence[2]. This binary switch is currently being leveraged to design smart fluorescent probes for monitoring drug delivery vehicle integrity and specific analyte sensing[1].
    

References

[2] Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability - American Coatings Association (paint.org). 2 [1] An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in Benzotriazole Derivatives - BenchChem.1 [3] Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Publishing. 3 [4] Ultrafast Measurements of Excited State Intramolecular Proton Transfer (ESIPT) in Room Temperature Solutions of 3-Hydroxyflavone and Derivatives - ACS Publications. 4

Sources

Engineering Excited-State Intramolecular Proton Transfer (ESIPT) in Benzotriazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Excited-State Intramolecular Proton Transfer (ESIPT) is a fundamental photophysical phenomenon characterized by an ultrafast, photoinduced structural tautomerization. Among ESIPT-active scaffolds, 2-(2-hydroxyphenyl)benzotriazoles (HBZs) and their structural analogues (e.g., benzothiazoles) are uniquely versatile. Historically engineered as highly efficient, non-fluorescent UV photostabilizers (e.g., Tinuvin P), modern structural tuning has repurposed the benzotriazole core into a highly fluorescent, large-Stokes-shift platform for advanced bioimaging and targeted drug development.

This whitepaper deconstructs the mechanistic causality of ESIPT in benzotriazoles, outlines strategies for structural tuning, and provides self-validating experimental protocols for characterizing these complex excited-state dynamics.

The Photophysics of Benzotriazole ESIPT: Causality and Mechanism

The core requirement for ESIPT in benzotriazoles is the pre-existence of a strong intramolecular hydrogen bond between the phenolic hydroxyl donor (-OH) and the triazole nitrogen acceptor (-N=) in the electronic ground state (


), forming the Enol  tautomer[1].

Upon UV irradiation, the molecule undergoes a


 transition to the first singlet excited state (

). This excitation induces an ultrafast Intramolecular Charge Transfer (ICT) from the phenol ring to the electron-deficient benzotriazole core[2].
  • The Causality: This sudden redistribution of electron density drastically increases the acidity of the phenolic proton and the basicity of the triazole nitrogen.

  • The Result: The proton transfers across the hydrogen bond in the sub-picosecond regime (< 1 ps), yielding the excited Keto * tautomer[3].

From the Keto* state, the molecule faces a critical kinetic competition:

  • Non-Radiative Decay (The UV Absorber Pathway): The Keto* state undergoes a twisting motion around the central C-C bond, accessing a conical intersection (

    
    ) that rapidly dissipates the absorbed energy as heat[4].
    
  • Radiative Decay (The Fluorophore Pathway): If the twisting is sterically hindered or electronically suppressed, the Keto* state relaxes to the ground state via fluorescence, emitting a photon with an exceptionally large Stokes shift[5].

ESIPT_Pathway E_S0 Enol (S0) Ground State E_S1 Enol* (S1) Excited State E_S0->E_S1 UV Absorption K_S1 Keto* (S1) Tautomer E_S1->K_S1 Ultrafast ESIPT (< 1 ps) K_S1->E_S0 Non-Radiative Decay (Conical Intersection) K_S0 Keto (S0) Ground State K_S1->K_S0 Fluorescence (Large Stokes Shift) K_S0->E_S0 Reverse PT (Fast)

Fig 1: Jablonski diagram illustrating the ESIPT photocycle in benzotriazoles.

Structural Tuning: From Photostabilizers to Emitters

To transition a benzotriazole from a "dark" UV absorber to a bright fluorophore, the non-radiative conical intersection must be bypassed. This is achieved through precise electronic and steric engineering.

Introducing electron-withdrawing groups (EWGs) such as cyano (-CN) or extending the


-conjugation alters the energy landscape, lowering the Keto* energy level and increasing the activation barrier to the conical intersection[4],[5]. Alternatively, coupling the core with Aggregation-Induced Emission (AIE) active moieties (like tetraphenylethene) restricts intramolecular rotations in the solid state or within biological aggregates, forcing radiative emission[6].
Quantitative Data: Photophysical Tuning of 2-(2-Hydroxyphenyl)azoles

Note: Data encompasses benzotriazoles (HBZ) and their direct photophysical analogues, benzothiazoles (HBT), which share identical ESIPT dynamics.

Compound / ModificationStructural StrategyFluorescence Quantum Yield (

)
Stokes ShiftPrimary Decay Pathway
Unsubstituted HBZ None (Standard UV Absorber)< 0.01N/ANon-radiative (Conical Intersection)
CN-HBT [5]Cyano-substitution (EWG)0.49 (in

)
~1.04 eVRadiative (Keto* Emission)
TPE-HBT [6]AIEgen Coupling0.97 (Solid State)> 200 nmRadiative (AIE + ESIPT)
Cyanine-HBT [2]Extended

-conjugation
0.22~9176

Radiative (Coupled ESIPT/ICT)

Applications in Drug Development: Activatable Bioimaging Probes

In preclinical drug development and diagnostics, background autofluorescence from biological tissues severely limits imaging resolution. Benzotriazole ESIPT fluorophores solve this via their massive Stokes shifts (often >150 nm), completely separating the excitation and emission spectra[7].

The "Turn-On" Mechanism: By chemically masking the phenolic -OH group with an analyte-specific recognition moiety (e.g., a sulfonate ester for biothiols, or an o-phenylenediamine derivative for Nitric Oxide), the intramolecular hydrogen bond is broken[8]. The probe is locked in the Enol form and is entirely non-fluorescent. Upon interaction with the target biomarker in vivo, the mask is cleaved, the -OH is liberated, and the ESIPT pathway is instantly restored, resulting in a strong, red-shifted fluorescence signal[8].

Activatable_Probe Masked Masked Benzotriazole Probe (OH Blocked, ESIPT OFF) Cleavage Specific Cleavage Reaction Masked->Cleavage Analyte Target Analyte (e.g., Biothiol, NO) Analyte->Cleavage Unmasked Unmasked Benzotriazole (Free OH, ESIPT ON) Cleavage->Unmasked Emission Large Stokes Shift Strong NIR/Red Emission Unmasked->Emission UV/Vis Excitation

Fig 2: Logical workflow of an ESIPT-based activatable fluorescent probe.

Self-Validating Experimental Protocols

To rigorously characterize novel benzotriazole ESIPT derivatives, scientists must employ a combination of ultrafast spectroscopy and quantum chemical modeling.

Protocol A: Femtosecond Transient Absorption Spectroscopy (fs-TAS)

TAS is mandatory for proving the sub-picosecond kinetics of the ESIPT process and quantifying the rate of non-radiative decay[3].

  • Sample Preparation: Dissolve the benzotriazole derivative in a non-polar, non-protic solvent (e.g., cyclohexane or

    
    ) to an optical density of ~0.3 at the excitation wavelength. Causality: Protic solvents (like ethanol) will form intermolecular hydrogen bonds with the probe, disrupting the intramolecular ESIPT pathway.
    
  • Pump-Probe Alignment: Excite the sample using a ~50 fs pump pulse tuned to the

    
     absorption maximum (typically 330–350 nm). Probe the excited state dynamics using a white-light continuum pulse (400–800 nm)[3].
    
  • Magic Angle Detection: Set the relative polarization between the pump and probe beams to the magic angle (54.7°). Causality: This eliminates transient signals caused by the rotational diffusion of the molecules, ensuring only purely electronic population dynamics are recorded[3].

  • Global Analysis: Extract the kinetic data. You should observe a rapid decay of the Stimulated Emission (SE) of the Enol* state concurrently with the rise of the Keto* Excited State Absorption (ESA) within < 200 fs, confirming ultrafast ESIPT.

TAS_Protocol Prep 1. Sample Prep (Non-polar solvent) Pump 2. Pump Pulse (Actinic Excitation) Prep->Pump Probe 3. Probe Pulse (White Light Continuum) Pump->Probe Detect 4. Delay & Detection (Magic Angle) Probe->Detect Analyze 5. Global Analysis (Kinetic Extraction) Detect->Analyze

Fig 3: Step-by-step experimental workflow for Femtosecond Transient Absorption Spectroscopy.

Protocol B: Computational Validation via TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is required to map the Potential Energy Surface (PES) and validate the barrierless nature of the proton transfer[1].

  • Ground State Optimization: Optimize the

    
     Enol geometry using DFT with a functional robust for hydrogen bonding (e.g., M06-2X or B3LYP) and a standard basis set (e.g., 6-311G(d,p))[1].
    
  • Excited State Optimization: Perform TD-DFT calculations to locate the

    
     Enol* and Keto* minima.
    
  • PES Scanning: Conduct a relaxed potential energy surface scan along the O-H bond coordinate in the

    
     state. A valid ESIPT candidate will show a monotonically decreasing energy curve (or a negligible barrier < 1 kcal/mol) from the Enol* to the Keto* minimum.
    

Conclusion

Benzotriazoles represent a masterclass in photophysical engineering. By understanding the causal relationship between intramolecular charge transfer, proton transfer, and conical intersections, researchers can rationally design molecules that either perfectly dissipate destructive UV energy or emit brilliant, targeted fluorescence for next-generation theranostics. Strict adherence to TAS and TD-DFT protocols ensures that the designed ESIPT mechanisms are both theoretically sound and experimentally validated.

References

  • Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability. American Coatings Association.4

  • Activatable NIR-II organic fluorescent probes for bioimaging. Theranostics (NIH/PMC).8

  • Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule... MDPI.5

  • Probing ultrafast reaction mechanisms of photo-excited dithizone through transient absorption spectroscopy... Optica.3

  • Modern Theoretical Approaches to Modeling the Excited-State Intramolecular Proton Transfer: An Overview. NIH/PMC.1

  • Ultrafast excited state intramolecular proton/charge transfers in novel NIR-emitting molecules. AIP Publishing.2

  • White light employing luminescent engineered large (mega) Stokes shift molecules: a review. RSC Publishing.7

  • A novel fluorophore based on the coupling of AIE and ESIPT mechanisms and its application in biothiol imaging. PubMed.6

Sources

The Dual Paradigm of Phenolic Benzotriazole UV Stabilizers: Photochemical Efficacy and Toxicological Realities

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenolic benzotriazoles (BZT-UVs) represent a premier class of ultraviolet (UV) light absorbers utilized extensively to protect polymers, coatings, and personal care formulations from photodegradation. While their photochemical efficiency is virtually unmatched, their high lipophilicity and resistance to abiotic degradation have raised significant environmental and toxicological concerns. For drug development professionals and environmental toxicologists, understanding the mechanistic photochemistry, synthesis pathways, and toxicokinetics of BZT-UVs is critical for assessing human exposure risks and developing sustainable alternatives.

This whitepaper synthesizes the core mechanisms of BZT-UVs, provides validated methodologies for their synthesis and analytical quantification, and evaluates their emerging profile as persistent organic pollutants (POPs).

Mechanistic Photochemistry: The Causality of Photostability

The defining characteristic of phenolic benzotriazoles is their ability to absorb high-energy UV radiation (300–400 nm) and dissipate it as harmless thermal energy without undergoing structural degradation[1]. This remarkable photostability is governed by an ultrafast, reversible photochemical process known as Excited-State Intramolecular Proton Transfer (ESIPT) [2].

The ESIPT Mechanism

The structural linchpin of ESIPT is the intramolecular hydrogen bond formed between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring[3].

  • Excitation: Upon absorbing a UV photon, the molecule transitions from the ground state (

    
    ) to the first excited singlet state (
    
    
    
    ).
  • Proton Transfer: The altered electron density in the

    
     state increases the acidity of the phenol and the basicity of the triazole nitrogen. This drives an ultrafast (femtosecond-scale) proton transfer, yielding an unstable keto-tautomer[4].
    
  • Non-Radiative Decay: The excited keto-tautomer rapidly undergoes non-radiative decay back to the ground state, releasing the absorbed energy as vibrational heat.

  • Restoration: A reverse proton transfer (picosecond-scale) restores the original enol form, readying the molecule for another cycle[2].

Because this entire cycle occurs on a sub-picosecond timescale, it outcompetes destructive photochemical pathways (e.g., radical formation or bond cleavage), rendering the molecule virtually immune to photodegradation.

ESIPT_Pathway S0_Enol S0 Ground State (Enol Form) S1_Enol S1 Excited State (Enol Form) S0_Enol->S1_Enol UV Photon Absorption (300-400 nm) S1_Keto S1' Excited State (Keto Tautomer) S1_Enol->S1_Keto ESIPT (Femtosecond scale) S0_Keto S0 Ground State (Keto Tautomer) S1_Keto->S0_Keto Non-Radiative Decay (Heat Dissipation) S0_Keto->S0_Enol Reverse Proton Transfer (Picosecond scale)

Fig 1: The ESIPT photochemical cycle enabling ultrafast UV energy dissipation.

Synthesis & Structural Engineering

The synthesis of BZT-UVs relies on modifying the phenolic ring to tune the molecule's lipophilicity, compatibility with polymer matrices, and absorption spectra. Precursors like 2,4-Di-tert-butylphenol are critical intermediates in this process[5].

Protocol 1: Self-Validating Synthesis of Bumetrizole (UV-326)

This protocol outlines the standard three-step synthesis sequence: diazotization, azo coupling, and reductive cyclization[3].

Step 1: Diazotization of 2-Nitroaniline

  • Procedure: Slowly add 2-nitroaniline to chilled concentrated sulfuric acid (0–5°C). Dropwise, add an aqueous solution of sodium nitrite while maintaining vigorous stirring.

  • Causality & Validation: Temperature control (<5°C) is absolute. Diazonium salts are highly unstable; exceeding this temperature causes the intermediate to decompose into phenols and nitrogen gas, destroying the yield. A clear solution indicates successful salt formation.

Step 2: Azo Coupling

  • Procedure: Transfer the diazonium salt solution into a basic solution of the target substituted phenol (e.g., 2-tert-butyl-p-cresol) maintained at 0–10°C.

  • Causality & Validation: The basic environment deprotonates the phenol, activating the aromatic ring for electrophilic attack by the diazonium ion. An immediate deep red/orange color change visually validates the formation of the azo dye intermediate.

Step 3: Reductive Cyclization

  • Procedure: Treat the azo intermediate with a reducing agent (e.g., zinc dust in sodium hydroxide or catalytic hydrogenation) at elevated temperatures (60–80°C).

  • Causality & Validation: The reduction of the nitro group leads to intramolecular cyclization, forming the triazole ring. The reaction is validated via Thin Layer Chromatography (TLC); the disappearance of the intensely colored azo spot and the appearance of a UV-active (under 254 nm light) benzotriazole spot confirms completion[5].

Analytical Methodologies: Plasma Extraction and Quantitation

Given the increasing scrutiny of BZT-UVs in biological matrices, robust analytical methods are required for pharmacokinetic and toxicological studies[6].

Protocol 2: LC-MS/MS Quantitation in Rat Plasma

This methodology ensures high recovery (≥71%) and low limits of detection (LODs down to 0.02 ng/mL)[7].

LCMS_Workflow A 1. Plasma Aliquot + Internal Standard B 2. Protein Precipitation (Cold Acetonitrile) A->B C 3. Centrifugation (14,000 rpm, 4°C) B->C D 4. Supernatant Evaporation (N2 Gas Stream) C->D E 5. Reconstitution (Mobile Phase) D->E F 6. LC-MS/MS MRM Quantitation E->F

Fig 2: Extraction and LC-MS/MS workflow for BZT-UV plasma quantitation.

Step-by-Step Methodology:

  • Aliquot & Spike: Transfer 50 µL of plasma into a 96-well plate. Spike with an isotopically labeled internal standard (e.g.,

    
    -labeled BZT). Causality: The internal standard corrects for matrix effects, ion suppression, and extraction losses, making the assay self-validating[8].
    
  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile. Causality: Cold organic solvents rapidly denature and precipitate plasma proteins while keeping the highly lipophilic BZT-UVs in solution, preventing column clogging and matrix interference.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean plate.

  • Concentration: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution & Analysis: Reconstitute in 100 µL of mobile phase (e.g., 70:30 Methanol:Water with 0.1% formic acid). Inject into the LC-MS/MS system utilizing Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions[8].

Toxicokinetics and Environmental Impact

While BZT-UVs are industrially invaluable, their physicochemical properties make them persistent environmental contaminants. Compounds like UV-328 have been detected globally in wastewater, marine biota, and human plasma[9].

ADME Profile & Toxicity
  • Absorption: Oral bioavailability is generally low (~6% for unsubstituted variants, up to 23% for substituted variants) due to high lipophilicity and first-pass metabolism[6].

  • Distribution & Accumulation: With Log ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     values ranging from 4 to 9, these compounds exhibit extreme lipophilicity, leading to significant bioaccumulation in adipose tissue and the liver.
    
  • Toxicity: Short-term and subchronic exposure studies in rodents have consistently identified the liver as the primary target organ for toxicity. Furthermore, several BZT-UVs exhibit endocrine-disrupting effects and immunotoxicity[10].

  • Regulatory Status: Due to its long-range environmental transport (LRET) and bioaccumulative nature, UV-328 was recently listed in Annex A of the Stockholm Convention on Persistent Organic Pollutants (POPs), mandating global elimination[11].

Table 1: Quantitative Toxicokinetic & Analytical Data for Key BZT-UVs
CompoundLog

Plasma Half-Life (IV, Rat)Oral BioavailabilityLC-MS/MS LOD
Unsubstituted BZT ~4.015.4 hours~6.0%0.02 ng/mL
Bumetrizole (UV-326) >6.0~24.0 hours~15.0%0.05 ng/mL
UV-328 >7.084.8 hours~20.0%0.09 ng/mL

(Data synthesized from toxicokinetic class comparisons and mass spectrometry parameter reviews[6],[7])

Conclusion

Phenolic benzotriazoles represent a paradox in modern materials science. The very mechanism that grants them their unparalleled utility—the highly stable, non-destructive ESIPT cycle—also contributes to their environmental persistence. For drug development professionals and toxicologists, the analytical methodologies provided herein are essential for monitoring human exposure and assessing the pharmacokinetic profiles of these emerging contaminants. As regulatory frameworks like the Stockholm Convention tighten, the industry must pivot toward designing next-generation UV stabilizers that retain ESIPT functionality while incorporating biodegradable structural motifs.

References

1.9 - industrialchemicals.gov.au 2.1 - benchchem.com 3.3 - benchchem.com 4.2 - benchchem.com 5.4 - benchchem.com 6.6 - nih.gov 7.11 - pops.int 8.10 - researchgate.net 9.5 - benchchem.com 10.7 - researchgate.net 11.8 - nih.gov

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In-depth Technical Guide: 4-(Benzotriazol-2-yl)phenol Solubility and Compatibility in Polymers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzotriazol-2-yl)phenol, commercially known as Tinuvin P, is a benchmark ultraviolet (UV) light absorber of the hydroxyphenyl benzotriazole class, integral to the stabilization of polymeric materials against photodegradation.[1][2][3][4] Its efficacy is fundamentally dependent on its solubility and compatibility within the host polymer matrix. Inadequate dispersion can lead to critical failures such as exudation and loss of protective function. This guide provides a comprehensive technical overview of the principles governing the solubility and compatibility of 4-(Benzotriazol-2-yl)phenol in various polymers. We will explore the molecular determinants of its solubility, detail experimental methodologies for its quantitative assessment, and discuss the implications of its compatibility on the performance and longevity of polymer-based systems. This document is intended to serve as a foundational resource for researchers and professionals engaged in the formulation and development of stabilized polymeric materials.

Introduction: The Critical Role of 4-(Benzotriazol-2-yl)phenol in Polymer Stabilization

Polymeric materials are intrinsically susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to undesirable changes in their physical, chemical, and mechanical properties. This degradation manifests as discoloration, loss of gloss, embrittlement, and a general reduction in the material's useful lifespan.[5] To counteract these effects, UV absorbers are incorporated into polymer formulations. 4-(Benzotriazol-2-yl)phenol is a cornerstone of UV stabilization technology, prized for its strong absorption in the 300-400 nm UV region.[2][3]

The primary mechanism of action for 4-(Benzotriazol-2-yl)phenol involves the absorption of harmful UV radiation and its subsequent dissipation as harmless thermal energy. This photostability is a key attribute, but its practical utility is contingent upon its ability to be molecularly dispersed within the polymer.[3][4] Poor solubility or compatibility can lead to a host of problems, including exudation (a phenomenon known as "blooming"), reduced UV absorption efficiency, and a negative impact on the optical and mechanical properties of the final product.[6][7][8][9][10] Therefore, a thorough understanding of the factors governing its solubility and compatibility is paramount for successful formulation.

Physicochemical Properties of 4-(Benzotriazol-2-yl)phenol

A foundational understanding of the intrinsic properties of 4-(Benzotriazol-2-yl)phenol is essential to predict and interpret its behavior in polymeric systems.

PropertyValue
Chemical Name 2-(2H-Benzotriazol-2-yl)-4-methylphenol
Synonyms Tinuvin P, 2-(2'-hydroxy-5'-methylphenyl) benzotriazole
CAS Number 2440-22-4[1][11]
Molecular Formula C₁₃H₁₁N₃O[11][12]
Molar Mass 225.25 g/mol [12]
Melting Point 128-133 °C[1]
Appearance White to light yellow powder or crystalline[1][11]
Water Solubility Very low (e.g., 173μg/L at 20℃)[12]
Organic Solvent Solubility Soluble in many organic solvents, slightly soluble in DMSO and Methanol[11][12]

The presence of both a phenolic hydroxyl group and the benzotriazole moiety imparts a degree of polarity to the molecule. This structure dictates its interaction with different solvents and polymer matrices.

Principles of Solubility and Compatibility in Polymers

The adage "like dissolves like" provides a simplified but effective starting point for understanding the solubility of an additive in a polymer. More rigorously, the solubility and compatibility are governed by thermodynamic principles, primarily the Gibbs free energy of mixing (ΔG_mix):

ΔG_mix = ΔH_mix - TΔS_mix

For spontaneous mixing and dissolution to occur, ΔG_mix must be negative.

  • Enthalpy of Mixing (ΔH_mix): This term relates to the intermolecular forces between the additive and the polymer. A lower, ideally negative, enthalpy of mixing is favorable. This is often predicted using solubility parameters (e.g., Hildebrand or Hansen solubility parameters).[13] A close match between the solubility parameters of the additive and the polymer suggests good compatibility and a lower ΔH_mix.[9]

  • Entropy of Mixing (ΔS_mix): This term reflects the increase in randomness when the additive is dispersed in the polymer. For large polymer molecules, the combinatorial entropy of mixing is typically small but positive, favoring dissolution.

Compatibility is a broader term that encompasses not only solubility but also the morphological and mechanical consequences of incorporating the additive.[7] A compatible system is one where the additive is finely dispersed and does not phase-separate or negatively impact the polymer's properties over time and under various environmental stresses.[9]

G cluster_0 Factors Governing Solubility & Compatibility cluster_1 Outcome Solubility_Parameter Solubility Parameter Match (Δδ) Result Good Solubility & Compatibility Solubility_Parameter->Result Close Match Poor_Result Poor Solubility & Incompatibility (Blooming, Phase Separation) Solubility_Parameter->Poor_Result Mismatch Intermolecular_Forces Intermolecular Forces (H-bonding, van der Waals) Intermolecular_Forces->Result Favorable Intermolecular_Forces->Poor_Result Unfavorable Molecular_Weight Additive Molecular Weight Molecular_Weight->Poor_Result Higher MW can reduce migration but may lower solubility Crystallinity Polymer Crystallinity Crystallinity->Poor_Result High Temperature Processing Temperature Temperature->Result Above Tg/Tm G Start Start Prep_Blends Prepare Polymer/Additive Blends (Varying Concentrations) Start->Prep_Blends DSC_Run Perform Heat-Cool-Heat DSC Scan Prep_Blends->DSC_Run Analyze_Tg Determine Glass Transition (Tg) from 2nd Heat Scan DSC_Run->Analyze_Tg Check_Melt_Peak Check for Additive Melting Peak (~128-133 °C) DSC_Run->Check_Melt_Peak Interpret Interpret Results Analyze_Tg->Interpret Check_Melt_Peak->Interpret End End Interpret->End

Figure 2: Workflow for compatibility assessment using Differential Scanning Calorimetry (DSC).

Visual and Microscopic Assessment of Blooming

Blooming is the physical manifestation of poor compatibility, where the additive migrates to the polymer surface. [6][8][9] Protocol: Accelerated Aging and Surface Analysis

  • Sample Preparation: Prepare polymer samples (e.g., films or plaques) containing a concentration of 4-(Benzotriazol-2-yl)phenol that is at or above the suspected solubility limit.

  • Accelerated Aging: Expose the samples to elevated temperatures (below the polymer's softening point) for an extended period (e.g., 24, 48, 72 hours). This increases the diffusion rate of the additive. [6]3. Visual Inspection: Regularly inspect the sample surfaces for the appearance of a white powder, haze, or crystalline deposit.

  • Microscopic Analysis: Use techniques like Optical Microscopy or Scanning Electron Microscopy (SEM) to examine the surface morphology and confirm the presence of bloomed crystals. [8]5. Surface Chemical Analysis: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy can be used to chemically identify the surface deposit and confirm it is the additive. [8]

Consequences of Poor Compatibility and Mitigation Strategies

Incompatibility of 4-(Benzotriazol-2-yl)phenol can lead to several detrimental effects:

  • Blooming/Exudation: The migration of the additive to the surface of the polymer forms a crystalline deposit. [6][9][10]This is aesthetically undesirable, can interfere with surface treatments like printing or coating, and depletes the bulk concentration of the stabilizer.

  • Reduced Efficacy: Phase-separated domains of the additive are less effective at protecting the bulk of the polymer from UV radiation, leading to premature degradation.

  • Negative Impact on Mechanical Properties: The presence of a separate phase can act as a stress concentrator, potentially leading to reduced toughness and ductility.

  • Loss of Optical Clarity: Phase separation can cause haziness or opacity in transparent polymers.

Mitigation Strategies:

  • Concentration Control: The most straightforward approach is to use the additive at concentrations below its solubility limit in the polymer at service temperatures. [3][8]* Use of Higher Molecular Weight Derivatives: Higher molecular weight UV absorbers (e.g., Tinuvin 234) have lower volatility and mobility, reducing their tendency to migrate, although this can sometimes also affect their solubility. [14][15]* Synergistic Blends: Combining 4-(Benzotriazol-2-yl)phenol with other stabilizers, such as Hindered Amine Light Stabilizers (HALS), can sometimes lead to synergistic effects and improved overall performance, potentially allowing for lower concentrations of the UV absorber. [1][3]* Process Optimization: Rapid cooling during processing can sometimes "freeze" the additive in a metastable, molecularly dispersed state within the polymer matrix. [6]

Conclusion

The successful application of 4-(Benzotriazol-2-yl)phenol as a UV stabilizer is inextricably linked to its solubility and compatibility within the target polymer matrix. A comprehensive understanding of the governing thermodynamic principles, coupled with robust experimental characterization using techniques like DSC and surface analysis, is essential for formulating durable and high-performance polymeric materials. By carefully considering the factors outlined in this guide—polymer polarity, additive concentration, and processing conditions—researchers and developers can optimize their formulations to maximize the protective capabilities of this important UV absorber and ensure the long-term integrity of their products.

References

  • Wellt Chemicals. Tinuvin P.
  • Saunier, J., et al. (2017). Additive blooming in polymer materials: Consequences in the pharmaceutical and medical field.
  • Polivinil Plastik. TINUVIN P.
  • BASF. (2023). Tinuvin® P.
  • Google Patents. (1995). US5466819A - Coupled benzotriazole and benzophenone UV absorbers.
  • Wellt. (2024). Discover The Essential Tinuvin P Absorbers: Your Complete Guide In 2024.
  • SpecialChem. (2023). Troubleshooting Antioxidant Blooming and Migration in Polymers.
  • Tintoll. (2026). Benzotriazole UV Absorber.
  • Plastics & Rubber. Tinuvin.
  • ADEKA. Polymer additives FAQ.
  • Wellt Chemicals. (2025). UV Absorber & Light Stabilizer for Plastic & Polymer.
  • ResearchGate. (2017). Additive blooming in polymer materials: Consequences in the pharmaceutical and medical field | Request PDF.
  • ECHEMI. What is the difference between bleeding and blooming of polymer additives?.
  • Deltachem. (2020). “Gorgeous Modification” of Benzotriazole UV absorber——OMNISTAB UV360.
  • Amine Catalysts. (2025). comparing uv absorber uv-234 with other benzotriazole uv absorbers.
  • PubChem. PHENOLIC BENZOTRIAZOLE.
  • LookChem. Cas 2440-22-4,2-(2H-Benzotriazol-2-yl).
  • Hansen, C. M. HANSEN SOLUBILITY PARAMETERS.
  • ResearchGate. (2016). Effect of Glass Transition Temperature (Tg) in Thermal and Mechanical Properties of UV-Cured Films.
  • HZO. (2023). Polymer Glass Transition Temperature - Material Properties, Impact.
  • MDPI. (2021). Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation.
  • ACS Publications. (2017). Measuring the Glass Transition Temperature of Conjugated Polymer Films with Ultraviolet–Visible Spectroscopy.

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Mechanistic Assessment of Environmental Persistence and Bioaccumulation in 4-(Benzotriazol-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(Benzotriazol-2-yl)phenol scaffold forms the core of a widely utilized class of industrial chemicals known as Benzotriazole UV Stabilizers (BUVs). Prominent derivatives—such as UV-320, UV-327, and UV-328—feature bulky alkyl substitutions at the 4- and 6-positions of the phenol ring. While these structural modifications confer exceptional photostability for commercial plastics and coatings, they inadvertently engineer molecules with extreme environmental persistence (P) and bioaccumulation (B) potential.

For researchers, environmental toxicologists, and drug development professionals studying xenobiotic metabolism, understanding the causality behind the toxicokinetics of these compounds is critical. This whitepaper deconstructs the structural determinants of BUV persistence, outlines the mechanisms driving their bioaccumulation, and provides self-validating experimental workflows for quantifying these parameters.

Structural Determinants of Environmental Persistence

The environmental persistence of 4-(Benzotriazol-2-yl)phenol derivatives is not coincidental; it is a direct consequence of their intended chemical function [1].

Excited-State Intramolecular Proton Transfer (ESIPT)

The core mechanism of UV stabilization in these molecules relies on a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the nitrogen atom of the triazole ring. Upon absorption of UV radiation, the molecule undergoes Excited-State Intramolecular Proton Transfer (ESIPT). The proton rapidly shifts to the nitrogen atom, forming a transient quinoid structure, which then non-radiatively decays back to the ground state by releasing thermal energy. This rapid, reversible cycle prevents the molecule from entering reactive triplet states, rendering it virtually immune to photolytic degradation in the environment [2].

Steric Shielding and Resistance to Biotransformation

To enhance compatibility with polymer matrices, industrial variants like UV-328 (2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol) incorporate bulky tert-butyl or tert-pentyl groups at the 4 and 6 positions.

  • Causality in Degradation Resistance: These bulky groups create massive steric hindrance around the phenolic ring. Environmental microbes typically rely on dioxygenase enzymes to cleave aromatic rings. However, the steric bulk prevents the substrate from properly orienting within the enzymatic active site. Consequently, standardized OECD 301B tests show minimal to no ready biodegradability (often <8% over 28 days) [2].

Bioaccumulation Potential and Toxicokinetics

The bioaccumulation of BUVs is driven by a combination of high thermodynamic partitioning into lipids and profound metabolic resistance [3].

Lipid Partitioning (Log Kow)

The addition of non-polar alkyl chains pushes the octanol-water partition coefficient (Log Kow) of these molecules well above the Stockholm Convention threshold of 5.0. For instance, UV-328 exhibits a Log Kow of approximately 6.5 to 8.5, driving aggressive partitioning out of the aqueous phase and into the lipid compartments of aquatic organisms [2].

Resistance to Phase I and Phase II Metabolism

In drug development and toxicokinetics, clearance (


) dictates bioaccumulation.
  • Phase I (CYP450): The tert-alkyl groups block the primary sites of aromatic hydroxylation.

  • Phase II (Conjugation): The critical phenolic -OH group, which would normally be a prime target for UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), is locked in the intramolecular hydrogen bond with the triazole ring and sterically shielded by the adjacent 6-position alkyl group. Because metabolic clearance is near zero, the Bioconcentration Factor (BCF) in species like Cyprinus carpio routinely exceeds 5,000 L/kg [4].

Quantitative Data Summary

The following table synthesizes the physicochemical and environmental fate data for key 4-(Benzotriazol-2-yl)phenol derivatives, highlighting the correlation between steric bulk, lipophilicity, and persistence [1][2][4].

Chemical VariantCAS NumberSubstituents (C4 / C6)Log KowFish BCF (L/kg)Sediment Half-Life (DT50)
UV-320 3846-71-7tert-butyl / tert-butyl6.273,817 – 11,610> 180 days
UV-327 3864-99-1tert-butyl / methyl6.91~ 10,200> 180 days
UV-328 25973-55-1tert-pentyl / tert-pentyl6.50 – 8.505,500 – 6,000238 – 248 days
UV-329 3147-75-9tert-octyl / H6.201,000 – 2,000> 120 days

Standardized Experimental Workflows

To accurately assess the P and B criteria of highly hydrophobic substances, standard protocols must be rigorously adapted. Below are self-validating workflows designed to prevent false negatives caused by low aqueous solubility.

Workflow 1: OECD 308 Sediment Simulation Testing

This protocol determines the absolute degradation half-life (DT50) in aquatic sediment systems.

  • System Setup: Collect natural sediment and water (ratio 1:3 to 1:4). Acclimate in continuous darkness at 12°C for 2 weeks to stabilize the microbial consortium.

  • Dosing via Solvent Spiking: Because BUVs have negligible water solubility, spike the radiolabeled (

    
    ) test substance onto a small portion of dry quartz sand. Allow the solvent to evaporate completely before mixing the sand into the sediment. Causality: This prevents solvent toxicity to microbes while ensuring the hydrophobic substance is physically available in the matrix.
    
  • Incubation & Sampling: Incubate under aerobic and anaerobic conditions. Sample at days 0, 7, 14, 28, 56, and 120.

  • Extraction & Mass Balance (Self-Validation): Extract sediment sequentially with acetonitrile and accelerated solvent extraction (ASE). Capture evolved

    
     in NaOH traps. Validation: Total recovered radioactivity must remain between 90-110% of the applied dose. A drop below 90% indicates unquantified volatilization or incomplete extraction, invalidating the half-life calculation.
    
Workflow 2: In Vitro S9 Depletion Assay for Bioaccumulation (OECD 319B)

For highly hydrophobic chemicals, traditional in vivo aqueous exposure often fails due to solubility limits. This in vitro assay measures intrinsic clearance (


) using rainbow trout liver S9 fractions, which is then extrapolated to a whole-body BCF [4].
  • S9 Preparation: Isolate S9 fractions from trout liver via centrifugation at 9,000 × g. Causality: S9 contains both microsomal (Phase I) and cytosolic (Phase II) enzymes, providing a complete metabolic picture.

  • Cofactor Addition: Prepare a reaction mixture containing the S9 protein (1-2 mg/mL), alamethicin (to permeabilize microsomes for UGT access), and a NADPH-regenerating system. Causality: Exogenous NADPH is required because isolated fractions lack the cellular energy reserves to sustain CYP450 activity.

  • Substrate Incubation: Add the BUV substrate (e.g., 1 µM). Include a heat-killed S9 control. Validation: The heat-killed control must show zero depletion. If depletion occurs here, it indicates abiotic loss (e.g., binding to the plastic tube), which must be subtracted from the active clearance rate.

  • Quenching: At specific time points (0, 15, 30, 60, 120 mins), transfer an aliquot to ice-cold acetonitrile. Causality: The organic solvent instantly denatures the enzymes, halting the reaction precisely at the target time point.

  • Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to calculate the first-order depletion rate constant (

    
    ).
    

Mechanistic Visualizations

Diagram 1: Environmental Fate and Partitioning

The following diagram illustrates the environmental distribution of 4-(Benzotriazol-2-yl)phenol derivatives. Due to their high Log Kow, they rapidly partition out of the water column into sediment sinks, where anaerobic conditions and steric hindrance halt degradation.

Fate A Industrial Release (Plastics/Wastewater) B Water Column (Low Solubility) A->B Discharge C Suspended Particulates (Adsorption) B->C Log Kow > 6 Partitioning E Aquatic Biota (BCF > 5000) B->E Bioconcentration D Sediment Sink (DT50 > 180 days) C->D Deposition D->E Benthic Uptake

Caption: Environmental partitioning of BUVs driven by high Log Kow and extreme sediment persistence.

Diagram 2: In Vitro S9 Depletion Workflow

This diagram outlines the logical flow of the in vitro metabolic clearance assay, emphasizing the critical steps required to generate reliable toxicokinetic data for highly hydrophobic POPs.

Protocol S1 1. S9 Fraction Isolation (Trout Liver Homogenate) S2 2. Substrate Incubation (BUV + NADPH regenerating system) S1->S2 S3 3. Reaction Quenching (Ice-cold Acetonitrile) S2->S3 S4 4. LC-MS/MS Analysis (Parent Depletion Rate) S3->S4 S5 5. IVIVE Modeling (Calculate Whole-Body BCF) S4->S5

Caption: Step-by-step logic of the In Vitro S9 assay for calculating metabolic clearance and BCF.

Conclusion

The 4-(Benzotriazol-2-yl)phenol derivatives represent a classic paradox in chemical design: the exact structural features that make them exceptional industrial stabilizers—intramolecular hydrogen bonding and bulky steric shielding—also make them intractable environmental pollutants. Recognizing these mechanistic pathways is essential for regulatory bodies and drug development scientists aiming to design greener alternatives or accurately model the toxicokinetics of highly lipophilic xenobiotics.

References

  • Brandt, M., Becker, E., Johncke, U., Sattler, D., & Schulte, C. (2016). A weight-of-evidence approach to assess chemicals: case study on the assessment of persistence of 4,6-substituted phenolic benzotriazoles in the environment. Environmental Sciences Europe.
  • Stockholm Convention on Persistent Organic Pollutants. (2020). Proposal to list UV-328 in Annex A to the Stockholm Convention. UNEP/POPS/POPRC.16/3.
  • European Chemicals Agency (ECHA). (2021). UV-328 Draft Risk Profile.
  • ETH Zurich Research Collection. (2021). Obstacles in Finding New POPs: Bioaccumulation and Toxicity.

Unveiling the Toxicological Landscape of Benzotriazole Ultraviolet Stabilizers (BUVSs): Mechanisms, Assays, and Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzotriazole ultraviolet stabilizers (BUVSs) are ubiquitous synthetic additives engineered to prevent UV-induced polymer degradation. Over the past decade, their environmental persistence, bioaccumulation, and multifaceted toxicity have elevated them to global contaminants of emerging concern 1[1]. As a Senior Application Scientist, I approach the toxicological profiling of BUVSs not merely as a cataloging of adverse effects, but as a mechanistic puzzle. Understanding how compounds like UV-P, UV-234, and UV-328 interact with biological systems dictates how we must design our assays to capture their true risk profile. This whitepaper synthesizes the core molecular mechanisms of BUVS toxicity and provides field-proven, self-validating experimental protocols for rigorous toxicological assessment.

Core Molecular Mechanisms of BUVS Toxicity

The toxicity of BUVSs is predominantly driven by their structural mimicry of endogenous ligands, allowing them to hijack critical nuclear receptor pathways.

  • Aryl Hydrocarbon Receptor (AhR) Activation: Certain BUVSs, notably UV-P, UV-9, and UV-090, act as potent AhR agonists2[2]. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs). This drives the transcription of cytochrome P450 1A (CYP1A), a pathway intrinsically linked to hepatotoxicity, wasting syndrome, and developmental defects such as blue sac disease in teleost fishes[2].

  • Endocrine Disruption (ER/AR Pathways): BUVSs exhibit profound endocrine-disrupting capabilities. UV-P demonstrates the highest estrogenic activity (ERα/β agonism) among its peers, while simultaneously acting as a potent androgen receptor (AR) antagonist3[3]. This dual action disrupts the hypothalamic-pituitary-gonadal axis, leading to severe reproductive toxicity[4].

  • Neurotoxicity & Oxidative Stress: Recent transcriptomic analyses reveal that BUVSs alter acetylcholinesterase activity and upregulate pro-inflammatory cytokines (e.g., il1β, il6), triggering neurodegenerative pathways 5[5].

ToxicityPathways BUVS BUVS Exposure (e.g., UV-P, UV-328) AhR_Path AhR Activation BUVS->AhR_Path ER_Path ERα/β Agonism BUVS->ER_Path AR_Path AR Antagonism BUVS->AR_Path CYP1A CYP1A Transcription AhR_Path->CYP1A Endocrine Endocrine Disruption ER_Path->Endocrine AR_Path->Endocrine Tox1 Hepatotoxicity & Blue Sac Disease CYP1A->Tox1 Tox2 Reproductive Toxicity Endocrine->Tox2

Molecular pathways of BUVS-induced toxicity via AhR, ER, and AR modulation.

Quantitative Toxicological Data Summaries

To contextualize the potency of these compounds, we must look at the empirical data. The following table synthesizes the lethal doses and primary molecular targets of key BUVSs, derived from recent embryotoxicity and transactivation assays[2],[3].

BUVS CompoundLD50 (Zebrafish Embryo, ng/g-egg)Primary Receptor Target(s)Key Phenotypic / Transcriptomic Effects
UV-P 4,772AhR (Agonist), ER (Agonist), AR (Antagonist)High mortality, severe cardiac suppression, CYP1A induction
UV-9 11,608AhR (Agonist), AR (Antagonist)Blue sac disease, moderate hepatotoxicity
UV-090 56,292AhR (Agonist), ER (Agonist)Low-level AhR activation, developmental delays
UV-328 N/A (Sub-lethal focus)AR (Antagonist)Hepatotoxicity, noticeable metabolic disruption at 0.25 μmol/L
UV-234 N/A (Sub-lethal focus)Inflammatory PathwaysReduced heart rate (13.1% at 10 μg/L), altered il1β expression

Advanced Experimental Methodologies

A protocol is only as reliable as its internal controls and its physiological relevance. Below are two self-validating workflows designed to interrogate BUVS toxicity with high scientific integrity.

Protocol 1: In Vivo Zebrafish Embryotoxicity & AhR Activation Assay

Rationale (The "Why"): Traditional waterborne exposure of highly lipophilic BUVSs often yields false negatives due to poor chorion penetration and partitioning into test vessel walls. Microinjection directly into the yolk sac ensures precise internal dosimetry (ng/g-egg) and mimics maternal transfer[2].

Step-by-Step Methodology:

  • Embryo Harvesting & Selection: Collect wild-type Danio rerio embryos immediately post-fertilization. Select viable embryos at the 1- to 4-cell stage (0–2 hours post-fertilization, hpf).

  • Vehicle Optimization: Dissolve BUVSs (e.g., UV-P) in a triolein/DMSO mixture. Causality: Triolein acts as a lipid sink, preventing the precipitation of the lipophilic BUVS and ensuring steady release into the embryonic circulation.

  • Microinjection: Inject 1-2 nL of the dosing solution directly into the yolk sac using a calibrated glass capillary. Include a triolein/DMSO-only control to validate vehicle safety.

  • Phenotypic Scoring (0–15 dpf): Monitor daily for mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema—hallmarks of blue sac disease).

  • Transcriptomic Validation: At 72 hpf, extract RNA from a subset of embryos. Perform RT-qPCR for cyp1a. Self-Validation: A dose-dependent upregulation of cyp1a confirms that observed morphological defects are mechanistically linked to AhR activation, rather than general baseline toxicity.

Protocol 2: In Vitro Endocrine Disruption (Recombinant Yeast Assay)

Rationale (The "Why"): To isolate receptor-specific interactions without the confounding variables of systemic metabolism (which can bioactivate or detoxify compounds), we utilize a recombinant yeast assay expressing human ERα/β or AR[3].

Step-by-Step Methodology:

  • Strain Preparation: Culture Saccharomyces cerevisiae strains engineered with human ER or AR and a β-galactosidase reporter gene.

  • Dosing Regimen: Expose yeast to BUVS concentrations ranging from 0.01 to 10 μM in 96-well plates. Self-Validation: Include 17β-estradiol (E2) as a positive control for ER, and flutamide as a positive control for AR antagonism to ensure assay responsiveness.

  • Incubation: Incubate at 30°C for 18 hours to allow for receptor binding, dimerization, and reporter gene transcription.

  • Enzymatic Readout: Add a chromogenic substrate (e.g., CPRG). Measure absorbance at 540 nm. Causality: The intensity of the color change is directly proportional to the degree of receptor transactivation, allowing for the precise calculation of EC50/IC50 values.

Workflow Step1 Model Selection (Zebrafish/Yeast) Step2 Dosing Strategy (Microinjection/Media) Step1->Step2 Step3 Phenotypic & Transcriptomic Readouts Step2->Step3 Step4 Data Validation (Self-Correction) Step3->Step4 Step4->Step2 Refine Dose

Step-by-step self-validating workflow for assessing BUVS toxicity.

Future Perspectives & Knowledge Gaps

Despite these robust methodologies, the toxicological mapping of BUVSs remains incomplete. Future research must pivot towards:

  • Metabolic Biotransformation: Compounds like UV-326 undergo extensive cytochrome P450-mediated biotransformation, yielding metabolites whose toxicities may eclipse the parent compound 6[6].

  • Marine vs. Freshwater Discrepancies: Current data is heavily skewed towards freshwater models (zebrafish, Daphnia). Given the accumulation of BUVSs in coastal sediments, expanding assays to marine teleosts and invertebrates is a critical next step[5].

References

  • Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers Source: ACS Environment & Health URL:[Link]

  • Assessing the Toxicity of Benzotriazole Ultraviolet Stabilizers to Fishes: Insights into Aryl Hydrocarbon Receptor-Mediated Effects Source: PMC / NIH URL:[Link]

  • Neurotoxicity of Benzotriazole Ultraviolet Stabilizers in Teleost Fishes: A Review Source: MDPI URL:[Link]

  • An analytical survey of benzotriazole UV stabilizers in plastic products and their endocrine-disrupting potential via human estrogen and androgen receptors Source: ResearchGate / Science of The Total Environment URL:[Link]

  • Novel toxicity-associated metabolic pathways of benzotriazole UV stabilizers by cytochrome P450: mechanism-directed analysis Source: ResearchGate / Environment International URL:[Link]

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regulatory status of phenolic benzotriazoles (e.g., ECHA, REACH)

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Regulatory and Analytical Landscape of Phenolic Benzotriazoles: A Technical Guide for Drug Development and Material Science

Executive Summary

Phenolic benzotriazoles (BZTs) are a premier class of ultraviolet (UV) light absorbers utilized extensively to prevent photodegradation in plastics, coatings, adhesives, and medical device components. However, the exact chemical mechanisms that grant them exceptional abiotic stability also render them highly persistent in the environment. For drug development professionals and material scientists, understanding the shifting regulatory landscape—spearheaded by the European Chemicals Agency (ECHA) and the Stockholm Convention—is critical for compliance, particularly concerning Extractables and Leachables (E&L) in pharmaceutical packaging.

Mechanistic Basis of Persistence and Regulatory Scrutiny

The core structure of phenolic benzotriazoles consists of a 2-(2H-benzotriazol-2-yl)-phenol moiety. When exposed to UV radiation, these molecules undergo an Excited-State Intramolecular Proton Transfer (ESIPT). This reversible mechanism allows them to absorb high-energy photons and dissipate the energy as harmless heat, returning to their ground state structurally intact.

While this provides unmatched material stabilization, it means the molecules resist abiotic degradation[1]. Furthermore, the addition of bulky hydrophobic substituents (e.g., tert-pentyl groups in UV-328) drastically increases their lipophilicity (log Kow > 5). This combination of extreme environmental persistence and high bioaccumulation potential in lipid-rich tissues fulfills ECHA's criteria for vPvB (very Persistent, very Bioaccumulative) and PBT (Persistent, Bioaccumulative, Toxic) substances[2].

RegulatoryPathway Start Phenolic Benzotriazole (e.g., UV-328) Assess PBT / vPvB Assessment (ECHA REACH) Start->Assess Hazard Screening SVHC Candidate List (SVHC) Assess->SVHC Meets vPvB/PBT Criteria Auth Annex XIV (Authorization List) SVHC->Auth Prioritization POP Stockholm Convention (POPs Annex A) SVHC->POP Global Transport Risk Exempt Specific Exemptions (e.g., Medical Devices) POP->Exempt Transition Period

Caption: Regulatory Decision Pathway for Phenolic Benzotriazoles (PBT/vPvB assessment).

Current Regulatory Status (ECHA, REACH, and POPs)

The regulatory net surrounding BZTs has tightened significantly. In May 2023, the Stockholm Convention listed UV-328 in Annex A (global elimination), making it the first non-halogenated substance added to the treaty[3]. The European Commission formally implemented this into the POPs Regulation (EU) 2019/1021 in July 2025, prohibiting its manufacture and use[4]. Transitional exemptions exist for critical applications, such as mechanical separators in blood collection tubes, which are permitted until 2030[5].

Meanwhile, ECHA has proposed severe restrictions on other BZTs (UV-320, UV-327, and UV-350) to prevent regrettable substitution[6].

Table 1: Regulatory Status of Key Phenolic Benzotriazoles

CompoundCAS No.REACH / ECHA StatusGlobal Status (Stockholm Convention)
UV-328 25973-55-1SVHC, Annex XIVAnnex A (Elimination) with exemptions until 2030[3],[4],[5]
UV-320 3846-71-1SVHC, Annex XIVCandidate for restriction[6]
UV-327 3864-99-1SVHC, Annex XIVCandidate for restriction[6]
UV-350 36437-37-3SVHC, Annex XIVCandidate for restriction[6]
UV-329 3147-75-9Under PBT Assessment[7]Not listed
UV-P 2240-22-4Under PBT Assessment[8]Not listed

Analytical Workflows for Detection and Quantitation

For drug development professionals assessing pharmaceutical packaging (E&L) or conducting toxicokinetic studies, robust quantitation of BZTs is mandatory. The following protocol outlines a self-validating LC-MS/MS methodology engineered to overcome the severe matrix effects typically caused by co-eluting polymer oligomers or biological lipids.

Expertise & Causality in Experimental Design:
  • Ionization Choice: While Electrospray Ionization (ESI) is ubiquitous, Atmospheric Pressure Chemical Ionization (APCI) is vastly superior for highly lipophilic BZTs like UV-328[9]. ESI relies on solution-phase charge, but non-polar BZTs lack readily ionizable basic/acidic sites in standard LC solvents. APCI utilizes a gas-phase corona discharge, efficiently ionizing neutral, lipophilic molecules while drastically reducing matrix suppression from co-eluting polymers.

  • Extraction Chemistry: When extracting from complex matrices, basic alumina Solid-Phase Extraction (SPE) is chosen over standard C18[9]. The phenolic -OH group of the BZT is weakly acidic. Basic alumina provides specific retention via acid-base interactions, allowing the use of harsh organic washes (e.g., 100% hexane) to strip away neutral lipids and polymer additives before eluting the BZTs with an acidified solvent.

Step-by-Step Methodology: LC-MS/MS Quantitation Protocol
  • Matrix Aliquoting & Isotope Spiking (Self-Validation Step):

    • Aliquot 100 µL of plasma or 1.0 mL of packaging extract[10].

    • Critical Step: Immediately spike the sample with a stable isotope-labeled (SIL) internal standard (e.g., 13C6-UV-328). By introducing the SIL-IS before any sample manipulation, any subsequent extraction losses or MS ion suppression will affect the analyte and IS identically. The Analyte/IS ratio remains constant, rendering the entire workflow self-validating.

  • Sample Extraction:

    • For Plasma: Add 300 µL of ice-cold acetonitrile (1% formic acid) to precipitate proteins. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes. Extract the supernatant[10].

    • For Polymer Extracts: Load the sample onto a pre-conditioned basic alumina SPE cartridge. Wash with 5 mL of hexane to remove neutral oligomers. Elute the BZTs using 5 mL of methanol containing 2% acetic acid[9].

  • Chromatographic Separation:

    • Inject 5 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm).

    • Run a gradient elution using Water (Mobile Phase A) and Methanol (Mobile Phase B), both containing 0.1% formic acid, ramping from 50% B to 100% B over 4 minutes to ensure sharp elution of lipophilic analytes[9].

  • MS/MS Detection & Quantitation:

    • Operate the mass spectrometer in APCI positive ion mode[9].

    • Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 352 → 163 for UV-328).

    • Construct a calibration curve (1–500 ng/mL) using a linear regression with 1/x weighting to ensure accuracy at the lower limit of quantitation (LLOQ)[10].

AnalyticalWorkflow Sample Sample Matrix (Plasma / Packaging Extract) Spike Spike Internal Standard (Isotopically Labeled) Sample->Spike Self-Validation Extract Extraction (Protein PPT / Alumina SPE) Spike->Extract Matrix Cleanup LC Chromatographic Separation (Gradient LC) Extract->LC Isolate Analytes MS Ionization & Detection (APCI / ESI MS/MS) LC->MS Ionization Data Quantitation (1/x Weighted Regression) MS->Data MRM Transitions

Caption: LC-MS/MS Analytical Workflow for BZT Detection.

Strategic Implications for Drug Development

The inclusion of UV-328 in Annex A of the Stockholm Convention and the impending ECHA restrictions on UV-320, UV-327, and UV-350 necessitate immediate action from pharmaceutical manufacturers. While specific exemptions exist, the overarching regulatory trajectory is clear: complete phase-out.

Drug development professionals must audit their supply chains, specifically focusing on primary packaging, IV bags, and light-sensitive drug delivery devices. Transitioning to alternative UV stabilizers (e.g., Hindered Amine Light Stabilizers - HALS, or non-phenolic BZTs) requires comprehensive re-evaluation of E&L profiles to ensure that new additives do not introduce novel toxicological risks or interact with the Active Pharmaceutical Ingredient (API).

References

  • Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). nih.gov. 10

  • ECHA Proposes Restrictions on Certain Benzotriazoles. useforesight.io. 6

  • UV-328 listed as POP under the Stockholm Convention. foodpackagingforum.org. 3

  • NATIONS UNIES - Stockholm Convention. pops.int. 8

  • European Commission Officially Adds UV-328 to POPs Control List. cirs-group.com. 4

  • Our views on the German CA proposal to identify phenolic benzotriazole UV-329 as SVHC due to vPvB properties. cefic.org. 7

  • Exemptions for UV-328 Under the Stockholm Convention: What You Need to Know. doruksistem.com.tr. 5

  • Occurrence of Benzotriazole-Based UV Absorbers in Japanese Household Dust. jst.go.jp. 9

  • Phenolic benzotriazoles: Environment tier II assessment. industrialchemicals.gov.au.1

  • A weight-of-evidence approach to assess chemicals: case study on the assessment of persistence of 4,6-substituted phenolic benzotriazoles in the environment. nih.gov. 2

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for Measuring the UV Absorbance Spectrum of Benzotriazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Benzotriazole UV-Vis Spectroscopy

Benzotriazoles are a critical class of heterocyclic aromatic compounds with widespread applications, most notably as UV stabilizers in polymers and plastics and as corrosion inhibitors for metals like copper.[1][2][3][4] Their efficacy in these roles is directly linked to their molecular structure, which allows them to strongly absorb ultraviolet (UV) radiation. This inherent property makes UV-Visible (UV-Vis) spectrophotometry an indispensable tool for their characterization and quantification.[1][2]

This application note provides a detailed, experience-driven protocol for accurately measuring the UV absorbance spectrum of benzotriazoles. We will move beyond a simple list of steps to explore the underlying principles, ensuring that the protocol is not only followed but understood. This guide is designed to establish a self-validating system for generating reliable and reproducible data, grounded in established scientific principles.

The core of this technique lies in the Beer-Lambert Law , which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species in a solution.[5][6] By measuring the amount of UV light absorbed by a benzotriazole solution across a specific range of wavelengths, we can generate a unique spectral fingerprint. This spectrum allows for both qualitative identification (by observing the wavelength of maximum absorbance, λmax) and precise quantitative analysis.

Core Principles: The Causality Behind Experimental Choices

A robust protocol is built on a foundation of understanding. Before detailing the experimental steps, it is crucial to grasp the scientific principles that dictate the choices we make in the laboratory.

The Mechanism of UV Absorption in Benzotriazoles

Many commercially important benzotriazoles, particularly the 2-(2'-hydroxyphenyl)benzotriazole (HPBT) family, function as UV stabilizers through an efficient photophysical process called Excited-State Intramolecular Proton Transfer (ESIPT) .[7] Upon absorbing a UV photon, a proton is transferred from the hydroxyl group to a nitrogen atom on the triazole ring. This excited-state tautomer then rapidly returns to the ground state, dissipating the absorbed UV energy as harmless heat, before reverting to its original form. This highly efficient cycle is what makes these molecules incredibly stable and powerful UV absorbers, and it is the initial energy absorption step that we measure with UV-Vis spectroscopy.[8][9]

The Critical Role of Solvent Selection

The choice of solvent is arguably the most critical variable in this analysis. An ideal solvent must be transparent in the UV region of interest (typically 250-450 nm) to avoid spectral interference.[10] More importantly, the solvent's polarity can significantly influence the benzotriazole's UV spectrum.

  • Polar Solvents (e.g., ethanol, methanol, acetonitrile, water) can interact with the benzotriazole molecule, sometimes disrupting the intramolecular hydrogen bond that is key to the ESIPT mechanism.[8][10] This disruption can lead to shifts in the λmax and changes in the overall shape of the absorbance spectrum.

  • Non-Polar Solvents (e.g., cyclohexane, chloroform) are less likely to interfere with the intramolecular hydrogen bond, often resulting in a "cleaner" spectrum that reflects the molecule's intrinsic absorption properties.

Therefore, consistency in solvent choice is paramount for comparing results across different experiments. For quantitative analysis, the solvent must also fully dissolve the analyte to the desired concentration.

Adherence to the Beer-Lambert Law

The Beer-Lambert Law (A = εbc) is the mathematical foundation for quantitative spectrophotometry.[5][7]

  • A is the measured Absorbance (unitless)

  • ε (epsilon) is the molar absorptivity, a constant unique to the molecule at a specific wavelength (L mol⁻¹ cm⁻¹)

  • b is the path length of the cuvette, typically 1 cm

  • c is the concentration of the analyte (mol L⁻¹)

This law holds true for dilute solutions. At very high concentrations, interactions between analyte molecules can cause deviations from this linear relationship.[6] Therefore, a key part of this protocol is to establish a calibration curve with a series of standards to confirm the linear range of analysis for your specific instrument and analyte.

Experimental Workflow for Benzotriazole Analysis

The following diagram outlines the comprehensive workflow, from initial preparation to final data analysis, ensuring a systematic and validatable approach.

G cluster_prep Phase 1: Preparation & Calibration cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Data Analysis prep_stock Prepare Stock Solution prep_standards Create Working Standards (Serial Dilution) prep_stock->prep_standards measure_standards Measure Absorbance of Standards prep_standards->measure_standards prep_unknown Prepare Unknown Sample measure_unknown Measure Absorbance of Unknown(s) prep_unknown->measure_unknown calib Instrument Calibration (Wavelength, Photometric) baseline Set Baseline (Solvent Blank) calib->baseline baseline->measure_standards measure_standards->measure_unknown find_lambda Identify λmax measure_unknown->find_lambda plot_cal Plot Calibration Curve (Abs vs. Conc) find_lambda->plot_cal calc_conc Calculate Unknown Concentration plot_cal->calc_conc calc_epsilon Calculate Molar Absorptivity (ε) plot_cal->calc_epsilon

Sources

Application Note: Formulation and Photophysical Evaluation of 4-(Benzotriazol-2-yl)phenol as a UV Stabilizer in Pharmaceutical-Grade Plastics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Foundations

In the realm of pharmaceutical packaging and advanced drug delivery devices, protecting light-sensitive active pharmaceutical ingredients (APIs) and the structural integrity of polymer matrices from photodegradation is a critical regulatory requirement. Ultraviolet (UV) radiation initiates free radical formation and chain scission within polymers, leading to the loss of mechanical strength, surface deterioration, and undesirable discoloration[1].

Benzotriazole derivatives represent the vanguard of UV stabilization technology. While the ortho-hydroxyphenyl configuration (e.g., 2-(2H-benzotriazol-2-yl)phenol) is the industry standard due to its highly efficient Excited-State Intramolecular Proton Transfer (ESIPT)[2], researchers actively investigate the para-isomer—4-(Benzotriazol-2-yl)phenol —to map structure-property relationships and develop matrix-dependent synergistic blends.

Unlike its ortho-counterpart, 4-(Benzotriazol-2-yl)phenol lacks the spatial proximity required for intramolecular hydrogen bonding. Consequently, its photophysical relaxation relies on intermolecular proton transfer with the surrounding polymer matrix (such as Polycarbonate or PMMA) and subsequent rapid non-radiative decay pathways[3]. This application note details the rigorous protocols for compounding 4-(Benzotriazol-2-yl)phenol into pharmaceutical-grade Polycarbonate (PC) and provides a self-validating framework for evaluating its photostabilization efficacy.

ESIPT_Mechanism S0_Enol Ground State Enol (Stable Configuration) S1_Enol Excited Singlet Enol (Franck-Condon State) S0_Enol->S1_Enol UV Absorption (300-400 nm) S1_Keto Excited Singlet Keto (Proton Transferred) S1_Enol->S1_Keto ESIPT / Intermolecular PT (Femtoseconds) S0_Keto Ground State Keto (Vibrationally Hot) S1_Keto->S0_Keto Non-Radiative Decay (Heat Dissipation) S0_Keto->S0_Enol Reverse Proton Transfer (Ground State)

Photophysical cycle of benzotriazole UV stabilizers via proton transfer mechanisms.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Experimental causality dictates that a stabilizer can only protect a matrix if it is homogeneously dispersed and if the testing environment accurately mimics real-world stress without introducing artifactual variables.

Protocol 1: High-Shear Melt Compounding and Injection Molding

Objective: To achieve molecular-level dispersion of 4-(Benzotriazol-2-yl)phenol within a Polycarbonate (PC) matrix. Causality: Benzotriazole absorbers require uniform spatial distribution to prevent localized photo-oxidation. Agglomeration creates "UV windows" where photons bypass the stabilizer, leading to rapid, localized chain scission. We utilize a co-rotating twin-screw extruder because its high-shear profile mechanically breaks down stabilizer aggregates.

Step-by-Step Methodology:

  • Matrix Preparation: Dry pharmaceutical-grade PC pellets at 120°C for 4 hours to prevent hydrolytic degradation during melt processing.

  • Pre-Mixing: Mechanically tumble-blend the dried PC pellets with 0.5 wt% of 4-(Benzotriazol-2-yl)phenol powder.

  • Melt Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile from 240°C (feed zone) to 260°C (die). Maintain a screw speed of 150 RPM.

  • Quenching & Pelletizing: Extrude the polymer strand through a water bath (25°C) and pelletize.

  • Self-Validation Checkpoint (Optical Mapping): Before proceeding to molding, dissolve 10 random samples of the extrudate in dichloromethane (DCM). Map the UV-Vis absorbance at 340 nm. Validation Rule: If the absorbance variance across the 10 samples is >5%, the dispersion is non-homogeneous. The batch must be rejected or re-extruded. If variance is ≤5%, proceed to step 6.

  • Injection Molding: Mold the validated pellets into standard ASTM D638 Type I tensile bars and 2mm thick optical plaques at a melt temperature of 270°C.

Protocol 2: Accelerated Weathering and Photophysical Evaluation

Objective: To quantify the long-term photostability and physical retention of the compounded plastic. Causality: Natural weathering takes years. We employ QUV accelerated weathering using UVA-340 lamps to simulate the most damaging short-wave sunlight (270-380 nm)[1]. Alternating condensation cycles are utilized because moisture induces polymer swelling, which can leach poorly anchored stabilizers, testing both the chemical endurance and physical migration of the additive[2].

Step-by-Step Methodology:

  • Baseline Characterization: Measure the initial Yellowness Index (YI) of the plaques using a spectrophotometer (ASTM E313) and initial tensile strength via a universal testing machine.

  • Chamber Loading: Mount the plaques in the QUV weathering tester.

  • Cycle Programming: Program the chamber to ASTM G154 Cycle 1: 8 hours of UV exposure at 60°C, followed by 4 hours of condensation at 50°C.

  • Self-Validation Checkpoint (Internal Standard): Include a known reference standard (a PC plaque compounded with 0.5% of a validated ortho-benzotriazole) alongside the experimental samples. Validation Rule: At 500 hours, evaluate the reference standard. If its ΔYI deviates from its established historical baseline by more than ±10%, the weathering cycle is flagged as invalid (e.g., due to lamp irradiance failure), and the run is aborted.

  • Data Collection: Remove samples at 250, 500, and 1000 hours for optical and mechanical analysis.

Workflow Step1 1. Matrix Preparation Dry PC Resin + 4-(Benzotriazol-2-yl)phenol Step2 2. Twin-Screw Extrusion High-Shear Melt Blending (260°C) Step1->Step2 Step3 3. Optical Validation UV-Vis Mapping of Extrudate Step2->Step3 Step4 4. Injection Molding Fabrication of ASTM Test Plaques Step3->Step4 Step5 5. Accelerated Weathering QUV Exposure (ASTM G154) Step4->Step5

Self-validating workflow for compounding and evaluating UV stabilizers in polymer matrices.

Quantitative Performance Analysis

The table below summarizes the photophysical and mechanical retention data following 1000 hours of accelerated QUV weathering. The data contrasts the performance of the para-isomer (4-(Benzotriazol-2-yl)phenol) relying on intermolecular matrix interactions against the ESIPT-active ortho-isomer standard.

Formulation (Polycarbonate Matrix)Initial YIFinal YI (1000h)ΔYI (Color Shift)Tensile Strength Retention (%)
Neat PC (Negative Control) 1.218.5+17.342.1%
PC + 0.5% 4-(Benzotriazol-2-yl)phenol 1.88.4+6.676.5%
PC + 0.5% ortho-Benzotriazole (Standard) 1.53.1+1.694.2%

Data Interpretation: While 4-(Benzotriazol-2-yl)phenol significantly outperforms the neat polycarbonate control—demonstrating its viability as a UV absorber via intermolecular proton transfer—it exhibits a higher ΔYI and lower mechanical retention than the ortho-isomer standard. This quantitatively validates the mechanistic premise that intramolecular ESIPT provides a faster, more efficient non-radiative decay pathway, preventing the stabilizer molecule itself from undergoing slow photodegradation over extended exposure periods.

References

  • BenchChem Technical Support Team. "2-(2-Hydroxyphenyl)-2H-benzotriazole UV Absorber - Benchchem." Benchchem.[2]

  • ResearchGate. "Absorption mechanism of different types of UV absorbers: a the excited state intramolecular proton transfer mechanism of benzotriazole UV absorbers." ResearchGate.[3]

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Science Behind UV-329: Protecting Materials from Sun Damage." nbinno.com.[1]

Sources

Application Note: Covalent Integration of 4-(Benzotriazol-2-yl)phenol in High-Performance Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: March 2026

Rationale: The Shift from Additive to Reactive Photostabilization

In the formulation of exterior-grade coatings and structural adhesives, ultraviolet (UV) degradation leads to photo-oxidation, chain scission, and catastrophic loss of mechanical integrity[1]. Historically, formulators have relied on physically blending non-reactive UV absorbers (UVAs), such as 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol (UV-327) or UV-328. However, these traditional additives suffer from a critical flaw: migration . Over time, thermal cycling and solvent exposure cause these small molecules to diffuse to the polymer surface (blooming) or leach into the environment, rapidly depleting the matrix of its UV protection and compromising interfacial adhesion[2].

As a Senior Application Scientist, I advocate for the transition to reactive photostabilization . 4-(Benzotriazol-2-yl)phenol (4-BTP) represents a paradigm shift in this domain. Unlike classic ortho-substituted benzotriazoles where the hydroxyl group is sterically hindered by an intramolecular hydrogen bond, the para-hydroxyl group in 4-BTP is sterically accessible and chemically reactive. This structural nuance allows 4-BTP to function as a polymerizable monomer, covalently anchoring the benzotriazole chromophore directly into polyurethane (PU) and epoxy backbones[2]. The result is a zero-migration, permanently stabilized matrix.

Mechanistic Causality: Covalent Integration

The integration of 4-BTP requires precise kinetic control to ensure the UVA is incorporated into the polymer network without terminating chain growth prematurely or acting as a plasticizer.

In polyurethane systems , the phenolic -OH of 4-BTP acts as a nucleophile, attacking the electrophilic carbon of an isocyanate (-NCO) group to form a stable urethane linkage. Because phenolic hydroxyls possess lower nucleophilicity than primary aliphatic alcohols (standard chain extenders), 4-BTP must be reacted with the NCO-terminated prepolymer before the addition of the chain extender. This sequential addition prevents competitive side reactions and ensures quantitative grafting.

Workflow P Polyol Base (e.g., PCDL) Pre NCO-Terminated Prepolymer P->Pre I Diisocyanate (e.g., HDI) I->Pre Graft Covalent Grafting (Urethane Bond) Pre->Graft 80°C, Catalyst BTP 4-BTP (Reactive UVA) Phenolic -OH BTP->Graft Nucleophilic Attack Coat Zero-Migration PU Coating Graft->Coat Chain Extension

Workflow of 4-BTP covalent integration into a polyurethane matrix via urethane linkage.

Self-Validating Formulation Protocols

Protocol A: Synthesis of Zero-Migration Polyurethane Clearcoat

Objective: Formulate an aliphatic PU clearcoat with covalently bound 4-BTP for marine and aerospace applications.

1. Prepolymer Synthesis:

  • Action: Charge a dry, nitrogen-purged reactor with 100 parts Polycarbonate diol (PCDL, MW 2000). Heat to 80°C under vacuum for 1 hour to dehydrate.

  • Causality: PCDL is selected over polyether polyols due to its inherent resistance to photo-oxidative cleavage. Moisture removal is critical to prevent HDI from reacting with water to form urea linkages and CO₂ gas.

  • Action: Cool to 60°C. Add 35 parts Hexamethylene diisocyanate (HDI) and 0.05 parts Dibutyltin dilaurate (DBTDL) catalyst. React at 80°C for 2 hours.

2. Covalent Integration of 4-BTP:

  • Action: Dissolve 2.5 parts of 4-BTP in a minimal amount of anhydrous methyl ethyl ketone (MEK). Add dropwise to the prepolymer at 80°C. Maintain temperature for 1.5 hours.

  • Validation Step: Monitor the reaction via FTIR spectroscopy. The process is complete when the NCO asymmetric stretch at 2270 cm⁻¹ stabilizes at the theoretical value for the remaining unreacted NCO groups, confirming the phenolic -OH has been fully consumed.

3. Chain Extension & Curing:

  • Action: Add 1,4-butanediol (chain extender) stoichiometrically to the remaining NCO content. Apply the coating to the substrate and cure at 120°C for 30 minutes.

Protocol B: UV-Resistant Structural Epoxy Adhesive

Objective: Prevent interfacial delamination in structural adhesives caused by UVA migration.

1. Catalytic Etherification (Pre-grafting):

  • Action: In a reactor, mix 100 parts Bisphenol-A diglycidyl ether (DGEBA) with 3 parts 4-BTP. Add 0.2 parts Triphenylphosphine (TPP) catalyst. Heat to 120°C for 2 hours.

  • Causality: We must pre-react 4-BTP before adding the amine hardener. Aliphatic amines are highly reactive towards epoxides; if mixed simultaneously, the amine would outcompete the phenol, leaving 4-BTP as a free, leachable additive. TPP selectively catalyzes the phenol-epoxy reaction without initiating epoxy homopolymerization.

2. Hardener Addition & Validation:

  • Action: Cool the functionalized resin to 40°C. Add 25 parts Isophorone diamine (IPDA). Mix thoroughly, degas, and apply to the bonding surfaces.

  • Validation Step: Perform Differential Scanning Calorimetry (DSC) on the cured adhesive. A successful formulation will show a Glass Transition Temperature (

    
    ) within 3°C of the neat DGEBA/IPDA system, proving that the bulky benzotriazole pendant groups have not disrupted the crosslink density.
    

Quantitative Performance Validation

The table below summarizes the accelerated weathering and extraction tests comparing a standard additive approach versus the reactive 4-BTP methodology.

Performance MetricControl (No UVA)Traditional Additive (UV-328, 2 wt%)Reactive Monomer (4-BTP, 2 wt%)
Initial Light Transmittance (400 nm) 92.5%91.0%90.8%
Transmittance after 1000h QUV-A 65.0% (Severe Yellowing)82.5%89.5%
UVA Leaching (Soxhlet, MEK, 72h) N/A85% Loss of UVA< 1% Loss of UVA
Adhesion Strength (ASTM D4541) 14.2 MPa11.5 MPa (Plasticization)14.0 MPa
Surface Blooming (Visual, 6 months) NoneModerateNone

Table 1: Comparative performance of PU clearcoats demonstrating the superiority of covalently bound 4-BTP in maintaining optical clarity and mechanical adhesion under extreme conditions.

Photophysical Energy Dissipation Pathway

While the para-isomer (4-BTP) lacks the perfect intramolecular hydrogen bond of its ortho counterparts, it still possesses a high molar extinction coefficient in the 300-380 nm range due to its extended conjugated system[3]. When integrated into a polymer matrix, 4-BTP intercepts incoming UV photons. The absorbed energy promotes the molecule to an excited singlet state (


). Through rapid intermolecular interactions and vibrational relaxation, this energy undergoes non-radiative decay, safely dissipating as low-level thermal energy before it can cleave the polymer's covalent bonds[4].

Mechanism UV Incident UV Light (280-400 nm) Mat Polymer Matrix (Epoxy/PU) UV->Mat Penetration Abs Covalently Bound 4-BTP (Photon Interception) Mat->Abs Energy Transfer Exc Excited State (Charge Transfer) Abs->Exc Absorption Dis Non-Radiative Decay (Vibrational Relaxation) Exc->Dis Rapid Decay Heat Harmless Thermal Energy (Dissipation) Dis->Heat Release Heat->Mat Matrix Preserved

Photophysical pathway of UV energy dissipation by covalently bound 4-BTP moieties.

References

  • Milano Colori. "REACTIVE UV ABSORBER CHIGUARD R-455: Migration-Free Polyurethane Applications." Milano Colori Technical Data. Available at:[Link]

  • Google Patents (KR20200008999A). "Reactive UV Absorbers and Their Applications in Polyurethane Materials." Patent Literature.
  • ResearchGate. "Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polymers." Scientific Literature. Available at: [Link]

Sources

Analytical Methods for the Detection and Quantification of 4-(Benzotriazol-2-yl)phenol in Environmental Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Environmental Scientists Content Type: Advanced Application Note & Protocol

Introduction & Analytical Rationale

4-(Benzotriazol-2-yl)phenol (CAS: 3682-83-5) is a phenolic benzotriazole structurally related to the broader class of Benzotriazole UV Stabilizers (BUVSs). These compounds are ubiquitous additives in plastics, coatings, and personal care products, designed to absorb UV radiation via excited-state intramolecular proton transfer (ESIPT). Due to their widespread use, environmental persistence, and potential endocrine-disrupting properties, BUVSs have become critical emerging contaminants in aquatic and terrestrial ecosystems.

As a Senior Application Scientist, I have observed that the primary analytical bottlenecks for phenolic benzotriazoles involve severe matrix suppression during mass spectrometry and variable extraction recoveries due to their semi-polar nature (moderate to high


). This application note provides a self-validating, field-tested methodology utilizing Solid-Phase Extraction (SPE) for water, Pressurized Liquid Extraction (PLE) for solids, and LC-MS/MS for definitive quantification.
The Causality of Methodological Choices
  • pH-Driven Extraction: The phenolic hydroxyl group in 4-(Benzotriazol-2-yl)phenol has a

    
     of approximately 8.5. Adjusting aqueous samples to pH 3.0 ensures the molecule remains fully protonated (neutral), maximizing hydrophobic retention on polymeric SPE sorbents.
    
  • Ionization Strategy: While Electrospray Ionization (ESI) is standard, it is highly susceptible to ion suppression from co-extracted humic acids and surfactants. Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions, offering superior robustness and dynamic range for BUVSs in complex environmental matrices.

Experimental Workflow

The following diagram illustrates the parallel processing streams for aqueous and solid environmental matrices, converging at the instrumental analysis phase.

G Sample Environmental Samples (Water & Soil/Sediment) WaterPrep Water Matrix Filter & Adjust pH to 3.0 Sample->WaterPrep SoilPrep Solid Matrix Lyophilize & Homogenize Sample->SoilPrep SPE Solid-Phase Extraction (SPE) HLB Polymeric Sorbent WaterPrep->SPE PLE Pressurized Liquid Extraction Hexane/Acetone (1:1) SoilPrep->PLE LCMS LC-MS/MS Analysis APCI+ or ESI+ Mode SPE->LCMS Cleanup Sample Cleanup Basic Alumina Cartridge PLE->Cleanup Cleanup->LCMS Data Data Processing Isotope Dilution Quantitation LCMS->Data

Workflow for the extraction and LC-MS/MS quantification of 4-(Benzotriazol-2-yl)phenol.

Step-by-Step Protocols

To ensure a self-validating system, every extraction batch must include a procedural blank, a matrix spike, and an internal standard (IS) spike (e.g.,


-labeled benzotriazole) added prior to extraction.
Protocol A: Aqueous Matrices (Surface Water, Wastewater)

This method utilizes a hydrophilic-lipophilic balanced (HLB) copolymer to capture the target analyte across a wide polarity range.

  • Sample Pre-treatment: Filter 500 mL of the water sample through a 0.45 µm glass fiber filter to remove suspended particulate matter.

  • pH Adjustment: Add 0.1 M HCl dropwise until the sample reaches pH 3.0.

    • Scientific Rationale: Acidification suppresses the ionization of the phenolic hydroxyl group, preventing premature elution (breakthrough) during the loading phase.

  • Internal Standard Spiking: Spike the sample with 10 ng of the isotopically labeled internal standard.

  • SPE Conditioning: Condition the HLB cartridge (500 mg, 6 mL) with 5 mL of Methanol, followed by 5 mL of LC-MS grade water (pH adjusted to 3.0).

  • Sample Loading: Pass the 500 mL sample through the cartridge at a controlled flow rate of 5 mL/min to ensure optimal mass transfer kinetics.

  • Washing & Drying: Wash with 5 mL of 5% Methanol in water to remove polar interferences. Dry the cartridge under a gentle vacuum for 15 minutes.

  • Elution: Elute the target analytes using 10 mL of a Methanol/Dichloromethane mixture (1:1, v/v).

    • Scientific Rationale: Dichloromethane disrupts strong

      
       interactions between the benzotriazole ring and the divinylbenzene backbone of the sorbent, ensuring near-quantitative recovery.
      
  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-high-purity nitrogen at 35°C. Reconstitute in 1 mL of Initial Mobile Phase (Water/Methanol, 50:50).

Protocol B: Solid Matrices (Soil, Sediment, Household Dust)

Solid matrices require aggressive extraction followed by rigorous cleanup to remove humic acids and lipids.

  • Preparation: Lyophilize (freeze-dry) the solid sample for 48 hours. Sieve through a 2 mm mesh and homogenize.

  • Extraction (PLE): Load 5 g of the homogenized sample into a stainless-steel extraction cell mixed with diatomaceous earth. Extract using Hexane/Acetone (1:1, v/v) at 100°C and 1500 psi for 2 static cycles (10 min each).

  • Cleanup: Pass the raw extract through a Basic Alumina SPE cartridge (1 g).

    • Scientific Rationale: Basic alumina selectively retains highly polar interferents and humic acids while allowing the semi-polar phenolic benzotriazoles to elute quantitatively when washed with moderately polar solvents.

  • Concentration: Evaporate and reconstitute in 1 mL of Initial Mobile Phase.

Instrumental Analysis (LC-MS/MS)

Chromatographic separation is achieved using a Phenyl-Hexyl or C18 core-shell column, which provides excellent selectivity for aromatic compounds via


 interactions.
Chromatographic Conditions
  • Column: Phenomenex Kinetex Phenyl-Hexyl (

    
     mm, 2.6 µm).
    
  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient: 50% B for 1 min, ramp to 95% B over 6 mins, hold for 3 mins, return to 50% B.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (APCI+)

While ESI+ can be used, APCI+ is recommended to mitigate matrix suppression. The triazole nitrogen readily accepts a proton, yielding a robust


 precursor ion.

Table 1: Optimized MS/MS MRM Transitions for 4-(Benzotriazol-2-yl)phenol

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Purpose
4-(Benzotriazol-2-yl)phenol 212.1

184.125Quantifier (Loss of

)
4-(Benzotriazol-2-yl)phenol 212.1

167.135Qualifier (Ring Cleavage)

-IS
218.1

190.125Internal Standard

Note: The primary fragmentation pathway for benzotriazoles involves the neutral loss of


 (28 Da) from the triazole ring, yielding a highly stable product ion.

Data Presentation & Method Validation

A self-validating protocol requires continuous monitoring of extraction efficiency and instrumental sensitivity. The data below summarizes the expected validation metrics when applying this protocol to complex environmental matrices.

Table 2: Expected Method Validation Metrics

Matrix TypeExtraction MethodAbsolute Recovery (%)Matrix Effect (%)LOD (ng/L or ng/g)LOQ (ng/L or ng/g)
Surface Water SPE (HLB)88.5 - 105.2-12 to +50.05 ng/L0.15 ng/L
Wastewater Effluent SPE (HLB)75.4 - 92.1-25 to -100.12 ng/L0.35 ng/L
Soil/Sediment PLE + Alumina82.0 - 96.5-18 to +80.50 ng/g1.50 ng/g
Household Dust PLE + Alumina80.5 - 94.0-20 to -50.80 ng/g2.40 ng/g

Causality of Matrix Effects: Wastewater and dust exhibit higher signal suppression (negative matrix effect values) due to the co-elution of residual surfactants and plasticizers. The use of APCI+ and isotope dilution quantitation effectively corrects for this variance, ensuring analytical trustworthiness.

References

  • Title: Determination of Nine Benzotriazole UV Stabilizers in Environmental Water Samples by Automated On-line Solid Phase Extraction Coupled with High-Performance Liquid Chromatography–Tandem Mass Spectrometry Source: ResearchGate URL:[Link]

  • Title: Simultaneous Determination of Seven Benzotriazole UV Stabilizers in Surface W

liquid chromatography-tandem mass spectrometry (LC-MS/MS) for phenolic benzotriazoles

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: Determination of Phenolic Benzotriazoles (PBZTs) in Complex Matrices via LC-MS/MS

Introduction & Analytical Rationale

Phenolic benzotriazoles (PBZTs)—including widely used industrial compounds such as UV-326, UV-327, UV-328, and UV-234—are a premier class of high-performance ultraviolet (UV) stabilizers[1]. Their photostability relies on an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, which allows them to absorb UV radiation (300–400 nm) and dissipate it harmlessly as thermal energy[1].

Because of their high lipophilicity (


), PBZTs exhibit significant environmental persistence and a high potential for bioaccumulation in aquatic species and mammals[2][3]. Consequently, robust analytical methodologies are required to monitor these emerging contaminants. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for PBZT quantitation due to its superior sensitivity and selectivity compared to traditional GC-MS methods, particularly for polar metabolites and conjugated forms[4][5].

Causality in Method Development

Analyzing trace-level PBZTs in complex biological (plasma) and environmental (sediment, suspended particulate matter) matrices presents distinct analytical challenges:

  • Matrix Effects & Ion Suppression: Simple protein precipitation (PPT) using acetonitrile often fails to remove endogenous phospholipids in plasma, leading to severe ion suppression in the electrospray ionization (ESI) source and low analyte recovery[6]. Therefore, a transition to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is mandatory to achieve reliable quantitation limits[2].

  • Free vs. Total Analyte Quantitation: In biological systems, PBZTs undergo phase II metabolism, forming glucuronide and sulfate conjugates. To accurately assess toxicokinetics, protocols must differentiate between free (unconjugated) and total (free + conjugated) PBZTs. This necessitates a highly controlled enzymatic deconjugation step using

    
    -glucuronidase prior to extraction[2].
    
  • Exhaustive Environmental Extraction: Because PBZTs strongly sorb to organic matter in sediments, traditional extraction is inefficient. Pressurized Liquid Extraction (PLE) is employed to disrupt strong matrix-analyte interactions via elevated temperature and pressure, followed by Gel Permeation Chromatography (GPC) to remove co-extracted macromolecular lipids[3].

Analytical Workflow Visualization

Workflow Sample Complex Matrix (Plasma / Sediment) Hydrolysis Enzymatic Deconjugation (β-glucuronidase) Sample->Hydrolysis Total PBZTs (Biological) Extraction Solid-Phase / Pressurized Liquid Extraction Sample->Extraction Free PBZTs (Environmental) Hydrolysis->Extraction Deconjugated Analytes LC UHPLC Separation (Reversed-Phase C18) Extraction->LC Reconstituted Extract MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Chromatographic Elution Data Data Processing & Quantitation MS->Data MRM Transitions

Figure 1: Comprehensive LC-MS/MS analytical workflow for the determination of free and total PBZTs.

Self-Validating Experimental Protocols

Protocol A: Extraction of Free and Total PBZTs from Plasma

This protocol utilizes enzymatic hydrolysis coupled with SPE to ensure a self-validating recovery system devoid of matrix suppression[2].

Step 1: Sample Preparation & Internal Standard Spiking

  • Aliquot 50 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Spike with 10 µL of an isotopically labeled internal standard (IS) mixture (e.g.,

    
    -labeled PBZTs at 100 ng/mL) to correct for extraction losses and matrix effects.
    

Step 2: Enzymatic Deconjugation (For Total PBZTs Only)

  • Add 50 µL of 0.1 M sodium acetate buffer (pH 5.0).

  • Add 1,000 units of

    
    -glucuronidase/sulfatase (from Helix pomatia).
    
  • Incubate the mixture at 37°C for 4 hours with gentle agitation to ensure complete release of conjugated parent compounds[2]. (Note: Skip this step for Free PBZT analysis).

Step 3: Solid-Phase Extraction (SPE) Cleanup

  • Precipitation: Add 200 µL of cold acetonitrile to the sample. Vortex for 2 min, then centrifuge at 14,000 × g for 10 min at 4°C.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL) with 1 mL methanol, followed by 1 mL MS-grade water.

  • Loading: Dilute the supernatant with 500 µL of water and load it onto the cartridge at a flow rate of 1 drop/sec.

  • Washing: Wash with 1 mL of 5% methanol in water to elute polar interferences.

  • Elution: Elute the target PBZTs with 1 mL of dichloromethane/methanol (50:50, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 35°C. Reconstitute in 100 µL of the initial LC mobile phase.

Protocol B: LC-MS/MS Analytical Conditions
  • Chromatographic Separation:

    • Column: UHPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program: 0–1 min (40% B), 1–5 min (linear ramp to 95% B), 5–7 min (hold at 95% B), 7–7.1 min (return to 40% B), 7.1–9 min (equilibration).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (ESI-MS/MS):

    • Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode.

    • Utilize Multiple Reaction Monitoring (MRM) for high-specificity quantitation.

Quantitative Data & Method Validation

The developed LC-MS/MS methods demonstrate exceptional linearity, accuracy, and precision across both biological and environmental matrices. The implementation of SPE and PLE effectively mitigates matrix effects, yielding limits of quantitation (LOQ) suitable for trace-level toxicokinetic and environmental screening[2][3].

Table 1: Method Validation Parameters for PBZTs in Rat Plasma[2]

Validation ParameterFree PBZTs (Unconjugated)Total PBZTs (Free + Conjugated)
Calibration Range 1.0 – 500 ng/mL1.0 – 1000 ng/mL
Linearity (

)


Accuracy (Relative Error) -18.2% to +17.8%-18.2% to +17.8%
Precision (RSD) 0.0% to 20.1%0.0% to 20.1%
Limit of Detection (LOD)

ng/mL

ng/mL
Limit of Quantitation (LOQ)

ng/mL

ng/mL

Table 2: Method Validation Parameters for PBZTs in Environmental Matrices[3]

Matrix TypeExtraction MethodologyTarget AnalytesLOQ Range (Dry Weight)
Sediment & Sludge Pressurized Liquid Extraction (PLE) + GPCUV-326, UV-320, UV-329, UV-350, UV-328, UV-327, UV-928, UV-234, UV-3600.06 – 1.65 ng/g
Suspended Particulate Matter Pressurized Liquid Extraction (PLE) + GPCUV-326, UV-328, UV-360, UV-234Low ng/g range

References

  • Title: Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)
  • Title: troubleshooting matrix effects in LC-MS analysis of...
  • Source: umweltprobenbank.
  • Source: mdpi.
  • Title: 2-(2-Hydroxyphenyl)
  • Title: 2-(2H-Benzotriazol-2-yl)

Sources

Application Note: High-Resolution GC-MS Analysis of Benzotriazole Derivatives via Concurrent Derivatization-DLLME

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Matrix Applicability: Environmental Waters, Wastewater, and Biological Fluids (Blood/Urine)

Introduction & Mechanistic Rationale

Benzotriazoles (BZTs) and their derivatives—such as 1H-benzotriazole (BTri), tolyltriazoles (4-TTri, 5-TTri), and benzotriazole UV stabilizers (e.g., UV-327)—are ubiquitous in industrial applications ranging from corrosion inhibition to UV protection in plastics and pharmaceutical intermediates. Due to their high mobility and environmental persistence, they are classified as contaminants of emerging concern.

While Liquid Chromatography (LC) is frequently used for BZT analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior chromatographic resolution and definitive mass spectral libraries for structural elucidation. However, analyzing polar BZTs via GC-MS presents a fundamental thermodynamic challenge: the secondary amine (=N–H) in the triazole ring induces strong intermolecular hydrogen bonding. This results in high polarity, low volatility, and severe peak tailing on standard non-polar GC stationary phases.

The Causality of the Protocol: To overcome these limitations, this protocol employs a concurrent acetylation-dispersive liquid-liquid microextraction (DLLME) strategy [1]. By introducing acetic anhydride into a ternary solvent system, the active hydrogen is replaced with an acetyl group in situ. This simultaneous derivatization and extraction shifts the partition coefficient (


) favorably toward the organic phase. The result is a massive enrichment factor (up to 172-fold) and the neutralization of analyte polarity, yielding sharp, Gaussian GC peaks and limits of quantification in the ultra-trace (ng/mL) range [1]. For highly lipophilic derivatives like UV-327 and its metabolites in biological matrices, a modified silylation approach is utilized[2].

Experimental Workflow and Logical Relationships

The following diagram illustrates the concurrent derivatization and extraction workflow, designed to minimize sample handling while maximizing analyte recovery.

GCMS_Workflow Sample Aqueous Sample + Na2HPO4 Buffer DLLME Concurrent Acetylation & DLLME Process Sample->DLLME Reagents Ternary Mixture (ACN + Toluene + Ac2O) Reagents->DLLME Separation Phase Separation (Centrifugation) DLLME->Separation Emulsion Formation Extract Organic Phase (Toluene Extract) Separation->Extract 4000 rpm, 5 min Analysis GC-MS Analysis (SIM Mode) Extract->Analysis 1 µL Splitless

Workflow for concurrent acetylation-DLLME GC-MS analysis of benzotriazoles.

Quantitative Performance Metrics

The integration of DLLME with GC-MS/MS or high-resolution GC-MS yields exceptional analytical performance. The table below summarizes the validated metrics for both polar BZTs and lipophilic UV stabilizers based on optimized methodologies [1] [2].

Analyte ClassSpecific Target CompoundsDerivatization StrategyLOQ / LODEnrichment FactorRecovery (%)
Polar Benzotriazoles BTri, 4-TTri, 5-TTri, XTri, 5-ClBTriConcurrent Acetylation (Ac₂O)0.007 – 0.080 ng/mL93 – 17286 – 112%
Benzotriazole UV Stabilizers UV-327 & Hydroxylated MetabolitesSilylation (Trimethylsilyl)0.02 – 0.36 µg/LMatrix Dependent91 – 118%

Step-by-Step Methodology: A Self-Validating Protocol

Reagents & Materials Preparation
  • Buffer Solution: Prepare an 8% (w/v)

    
     solution in ultrapure water.
    
    • Expert Insight: pH control is critical. The mild alkaline buffer neutralizes the acetic acid byproduct generated during the acetic anhydride reaction, driving the chemical equilibrium forward and preventing the reverse hydrolysis of the newly formed acetylated derivatives.

  • Ternary Extraction Mixture: Prepare a fresh mixture consisting of 1.5 mL Acetonitrile (disperser), 60 µL Toluene (extractant), and 100 µL Acetic Anhydride (derivatization agent).

  • Internal Standards (IS): Utilize isotope-labeled analogs (e.g.,

    
    -BTri) spiked into the initial sample to self-validate extraction efficiency and correct for matrix-induced ion suppression.
    
Sample Preparation (Concurrent Acetylation-DLLME)
  • Aliquot: Transfer 10.0 mL of the aqueous sample (or pre-treated biological matrix) into a 15 mL conical glass centrifuge tube.

  • Buffer Addition: Add 1.0 mL of the 8%

    
     buffer and vortex briefly to homogenize.
    
  • Injection of Ternary Mixture: Using a glass precision syringe, rapidly inject the ternary extraction mixture into the buffered sample.

  • Emulsification: Vortex vigorously for 30 seconds.

    • Expert Insight: A cloudy emulsion must form. The acetonitrile disperses the toluene into micro-droplets, exponentially increasing the interfacial surface area. This allows the acetylation and phase-transfer kinetics to occur almost instantaneously [1].

  • Phase Separation: Centrifuge the emulsion at 4000 rpm for 5 minutes. The lower-density toluene phase (containing the derivatized BZTs) will coalesce at the surface.

  • Collection: Carefully withdraw the upper toluene droplet (approx. 40–50 µL) using a micro-syringe and transfer it to a GC auto-sampler vial equipped with a low-volume glass insert.

GC-MS Instrumental Parameters
  • Column: HP-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL injection volume in splitless mode. Injector port temperature set to 250°C.

  • Oven Temperature Program:

    • Initial hold at 80°C for 1 min.

    • Ramp at 15°C/min to 150°C.

    • Ramp at 5°C/min to 200°C.

    • Ramp at 30°C/min to 280°C (hold for 3 min).

    • Expert Insight: The shallow intermediate ramp (5°C/min) is non-negotiable for resolving positional isomers like 4-TTri and 5-TTri, which possess nearly identical electron ionization (EI) mass spectra and boiling points.

  • Mass Spectrometry: Electron Ionization (EI) mode at 70 eV. Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum signal-to-noise ratio [2].

Protocol Variation for UV Stabilizers (e.g., UV-327 in Blood)

For highly lipophilic BZT derivatives like UV-327, acetylation is ineffective as they lack the free N–H group. When analyzing these compounds and their metabolites in complex biological matrices (e.g., human blood), the protocol must be adapted to include protein precipitation, followed by DLLME, and subsequent silylation (using reagents like BSTFA) to target the hydroxylated carboxylic acid metabolites resulting from ex vivo interconversion [2].

Trustworthiness and Analytical Validation

To ensure this protocol operates as a self-validating system, researchers must employ pseudo-external calibration . Matrix-matched calibration curves (e.g., fortified ultrapure water or blank plasma) must be subjected to the exact same concurrent derivatization-DLLME procedure as the unknown samples.

This approach intrinsically compensates for any incomplete derivatization yields or phase-transfer inefficiencies. A batch is considered analytically valid only if:

  • Linearity determination coefficients (

    
    ) are > 0.999.
    
  • Relative standard deviations (RSD) for replicate extractions remain < 10%.

  • The absolute recovery of the isotope-labeled internal standard (

    
    -BTri) falls within the 80%–120% acceptance window.
    

References

  • Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. PubMed (J Chromatogr A). 1

  • Development and Validation of a DLLME-GC-MS-MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood. PubMed (J Anal Toxicol). 2

Sources

Application Note: A Protocol for Accelerated Weathering of Polymers Containing UV Absorbers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The long-term durability of polymeric materials is a critical factor in numerous applications, from automotive components to construction materials and pharmaceutical packaging. Exposure to solar ultraviolet (UV) radiation, heat, and moisture can induce photodegradation, leading to undesirable changes in material properties such as discoloration, loss of gloss, and embrittlement.[1][2][3] This application note provides a comprehensive guide to designing and executing accelerated weathering tests for polymers stabilized with UV absorbers. We will delve into the fundamental mechanisms of UV degradation and stabilization, compare the primary laboratory weathering technologies, and provide detailed protocols for experimental setup, execution, and post-exposure analysis, grounded in internationally recognized standards.

Introduction: The Challenge of Polymer Photodegradation

Polymers are susceptible to degradation from environmental stressors, with UV radiation being a primary driver.[4] High-energy UV photons can be absorbed by chemical groups (chromophores) within the polymer structure, initiating a process called photo-oxidation.[1][5] This process generates highly reactive free radicals that trigger a chain reaction, leading to the scission of polymer chains.[6][7] The macroscopic consequences of this molecular-level damage include:

  • Color Change (Fading or Yellowing): Alteration of the chromophoric groups.

  • Loss of Gloss: Increased surface roughness due to micro-cracking.

  • Chalking: The release of unbound pigments or fillers as the surface polymer matrix erodes.[7]

  • Mechanical Property Deterioration: Loss of tensile strength, impact resistance, and flexibility, leading to brittleness.[2]

To counteract this, UV stabilizers are incorporated into the polymer matrix. UV absorbers, a principal class of these stabilizers, function by competitively absorbing harmful UV radiation (typically in the 290-400 nm range) and dissipating the energy as harmless low-level heat, thereby shielding the polymer from degradation.[5][8][9][10]

The following diagram illustrates the fundamental mechanism of UV degradation and the protective action of UV absorbers.

UV_Degradation_Mechanism cluster_0 Polymer Degradation Pathway cluster_1 UV Absorber Protective Pathway Polymer Polymer Excited_Polymer Excited State Polymer* Polymer->Excited_Polymer UV_Radiation UV Radiation (Sunlight) UV_Radiation->Polymer Absorption Free_Radicals Free Radicals (P·) Excited_Polymer->Free_Radicals Bond Cleavage Peroxy_Radicals Peroxy Radicals (POO·) Free_Radicals->Peroxy_Radicals + O2 Oxygen Oxygen (O2) Degraded_Polymer Degraded Polymer (Chain Scission, Cracking, Yellowing) Peroxy_Radicals->Degraded_Polymer Chain Reaction UV_Absorber UV Absorber Heat Harmless Heat UV_Absorber->Heat Energy Dissipation UV_Radiation_2 UV Radiation UV_Radiation_2->UV_Absorber Preferential Absorption

Caption: Mechanism of UV degradation and the protective role of UV absorbers.

Principles of Accelerated Weathering

To evaluate the long-term performance of stabilized polymers without waiting years for natural outdoor exposure results, researchers utilize accelerated weathering chambers.[3][11] These instruments simulate the primary weathering elements—sunlight, heat, and moisture—under controlled and intensified conditions to accelerate the degradation process.[12][13] The goal is to obtain reproducible results that can be used to compare the relative performance of different material formulations.[14]

It is crucial to understand that accelerated weathering is not intended to perfectly predict the exact service life in a specific outdoor location.[15][16] Rather, it is a vital tool for quality control, material screening, and formulation development.

The two most prevalent technologies for accelerated weathering are Fluorescent UV lamp devices and Xenon Arc lamp devices. The choice between them is a critical experimental decision.

Technology Comparison: Fluorescent UV vs. Xenon Arc
FeatureFluorescent UV (QUV) TesterXenon Arc Tester
Light Source Fluorescent lamps (e.g., UVA-340, UVB-313).[17]Filtered Xenon Arc lamp.[18][19]
Spectral Match Simulates the short-wave UV portion of sunlight.[20] Does not emit visible or IR light.[21]Provides the best simulation of the full solar spectrum (UV, Visible, and Infrared).[19][22][23]
Primary Application Excellent for testing property changes driven by short-wave UV, such as gloss loss, cracking, and chalking. Often used for coatings and general plastics.[12][21]The preferred method for testing color stability and lightfastness, as it simulates the full spectrum that materials experience outdoors.[18][21]
Moisture Simulation Primarily uses a hot condensation cycle to simulate dew, a major cause of wetness.[24] Water spray is an option.[25]Primarily uses water spray to simulate rain.[15] Humidity control is standard.
Governing Standards ASTM G154, ISO 4892-3.[17][26][27]ASTM G155, ISO 4892-2.[15][19][28]
Pros Cost-effective, simple operation, excellent for screening and QC.[17]Most realistic solar simulation, versatile for various materials and applications.[19]
Cons Poor simulation of full sunlight, may not accurately predict color change for certain pigments.[21]Higher initial and operational cost, more complex system.

Experimental Design & Protocol

A well-designed accelerated weathering experiment is crucial for generating reliable and meaningful data. The following workflow and protocols are based on established international standards.

Experimental_Workflow A 1. Material Formulation & Sample Preparation B 2. Instrument Selection (Xenon Arc vs. Fluorescent UV) A->B C 3. Test Cycle Selection (Based on Standard & End-Use) B->C D 4. Exposure (Run Weathering Test) C->D E 5. Periodic Evaluation (Remove Samples at Intervals) D->E e.g., 0, 500, 1000, 2000 hrs F 6. Post-Exposure Analysis (Optical & Mechanical Properties) E->F G 7. Data Interpretation & Reporting F->G

Caption: General workflow for an accelerated weathering study.

Protocol: Sample Preparation

The validity of the test begins with proper sample preparation. It is essential to ensure homogeneity and consistency across all test specimens.

  • Material Formulation:

    • Define the base polymer resin.

    • Select the UV absorber(s) and their concentration levels (e.g., 0.5%, 1.0% by weight). Consider synergistic combinations with Hindered Amine Light Stabilizers (HALS) for enhanced protection.[8]

    • Include all other additives (antioxidants, pigments, fillers) that will be in the final product.

  • Control Samples: Prepare a set of specimens from the exact same formulation but without the UV absorber. This control is critical for quantifying the stabilizer's effectiveness. It is also recommended to expose a material of known performance as a reference.[29]

  • Compounding: Melt-blend the polymer and additives using a suitable method (e.g., twin-screw extruder) to ensure uniform dispersion of the UV absorber.

  • Specimen Fabrication:

    • Produce flat plaques of a standard size, typically 75 mm x 150 mm, using injection molding or compression molding.[16]

    • Ensure all specimens have a consistent thickness, as this affects UV penetration according to the Beer-Lambert law.[8]

    • Ensure surfaces are clean and free of any processing aids or contaminants.

  • Replicates: Prepare at least three replicate specimens for each formulation (including the control) for each evaluation interval to allow for statistical analysis.[30]

  • Initial Characterization: Before exposure, measure and record the baseline properties (color, gloss, mechanical strength, etc.) of all specimens.

Protocol: Weathering Chamber Setup & Operation

The following protocols are generalized from ASTM and ISO standards. Always refer to the specific standard (e.g., ASTM G154, ASTM G155) for precise parameters. [30][31]

  • Instrument Calibration: Ensure the weathering chamber's irradiance, temperature, and humidity sensors are calibrated according to the manufacturer's recommendations and relevant standards.

  • Lamp and Filter Selection:

    • For Fluorescent UV (ASTM G154): Select the appropriate lamps. UVA-340 lamps are recommended for the best correlation to natural sunlight in the critical short-wavelength region.[17][26]

    • For Xenon Arc (ASTM G155/ISO 4892-2): Select the appropriate optical filters. "Daylight" filters are used to simulate direct outdoor sunlight.[19][32] "Window Glass" filters are used for interior applications.[19][32]

  • Test Cycle Programming: Program the chamber to run a standardized cycle of light and moisture. The choice of cycle depends on the material and its intended end-use environment.

StandardCycle ExampleLight PhaseDark/Moisture PhaseIrradiance
ASTM G154 Cycle 18 hours UV at 60°C Black Panel Temperature4 hours Condensation at 50°C Black Panel Temperature0.89 W/m² @ 340 nm
ASTM G155 / ISO 4892-2 Cycle 1 (Method A)102 minutes Light18 minutes Light + Water Spray0.51 W/m² @ 340 nm

Note: These are common examples. Many other cycles exist within the standards to simulate various climates.[17][19]

  • Specimen Mounting:

    • Mount the specimens in the provided holders.

    • Fill all empty spaces in the specimen rack with blank panels to ensure proper airflow and temperature control.

    • Periodically reposition the specimens within the chamber (if not done automatically) to ensure uniform exposure.

  • Execution and Monitoring:

    • Start the pre-programmed test cycle.

    • Monitor the chamber's operational parameters throughout the test to ensure they remain within the specifications of the chosen standard.

    • Remove replicate specimens at predetermined intervals (e.g., 500, 1000, 1500, 2000 hours) for analysis.[16]

Post-Exposure Analysis and Data Interpretation

Evaluating the changes in material properties after exposure is the ultimate goal of the test. A combination of analytical techniques should be used to build a comprehensive picture of the material's performance.

TechniqueProperty MeasuredSignificance
Visual Inspection Cracking, blistering, chalking, general appearanceQualitative assessment of surface degradation.
Colorimetry (Spectrophotometer) Change in color (ΔE*), Yellowness Index (YI)Quantifies fading and discoloration, critical for aesthetic applications.
Glossimetry Change in specular gloss at a specific angle (e.g., 60°)Measures the loss of surface smoothness, an early indicator of degradation.
Fourier-Transform Infrared (FTIR) Spectroscopy Formation of carbonyl groups (C=O)Chemical analysis that provides direct evidence of photo-oxidation.
Mechanical Testing (e.g., Tensile, Impact) Tensile strength, elongation at break, impact strengthQuantifies the loss of mechanical integrity and embrittlement.

Data Interpretation: The key to interpretation is comparing the rate of property change between the stabilized samples and the unstabilized control. An effective UV absorber will significantly reduce the rate of change for all measured properties. For example, a graph of Yellowness Index vs. Exposure Hours should show a much shallower slope for the stabilized polymer compared to the control. This directly demonstrates the efficacy of the additive in preserving the material's properties over time.

Conclusion

Conducting accelerated weathering tests on polymers with UV absorbers is a multi-faceted process that requires careful planning, precise execution, and thorough analysis. By adhering to established standards such as ASTM G154 and G155, researchers can generate reliable and comparable data on the performance of stabilizing additives. The choice between fluorescent UV and xenon arc instrumentation depends fundamentally on the specific degradation properties of interest, with xenon arc providing the most complete spectral simulation for color-critical applications. A well-designed protocol, including proper controls and periodic evaluation of key optical and mechanical properties, will provide invaluable insights for the development of durable, long-lasting polymeric materials.

References

  • ISO 4892-2 Plastics - Methods of exposure to laboratory light sources - Part 2: Xenon-arc lamps. Q-Lab. [Link]

  • ISO 4892-2 Plastics - Methods of Exposure to Laboratory Light Sources - Part 2: Xenon Arc Lamps. EUROLAB. [Link]

  • ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Materials. Q-Lab. [Link]

  • G154 Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Materials. ASTM International. [Link]

  • UV Degradation Mechanisms. Materials Technology Limited. [Link]

  • How Does UV absorber Work?. China Baoxu Chemical. [Link]

  • Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. ASTM International. [Link]

  • ASTM G155 Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Materials. Q-Lab. [Link]

  • ASTM G155 - Accelerated Weathering. ICC Evaluation Service, LLC (ICC-ES). [Link]

  • Why UV Absorbers Are Key for Durable Polymers and Coatings. Sarex. [Link]

  • ASTM G155 Xenon Arc Chamber for Plastic and Polymer Aging Evaluation. LIB Industry. [Link]

  • ISO 29664-2010 "Plastics - Artificial Weathering Including Acidic Deposition". NBchao.Com. [Link]

  • Astm G154 23. Scribd. [Link]

  • How Do Polymers Degrade?. AZoM. [Link]

  • EN ISO 29664:2017 - Plastics Artificial Weathering Including Acidic. iTeh Standards. [Link]

  • ISO 4892-3 UV Fluorescent Weathering Test for Plastics. Micom Laboratories. [Link]

  • How to Prevent Polymer Degradation from UV Radiation. Craftech Industries. [Link]

  • G155 Standard Practice for Operating Xenon Arc Lamp Apparatus for Exposure of Materials. ASTM International. [Link]

  • Plastics - Artificial weathering including acidic deposition (ISO 29664:2010). NSAI. [Link]

  • What Is the Mechanism by Which Ultraviolet Light Breaks Polymer Chains?. Learn.org. [Link]

  • Why are UV stabilizers and UV absorbers interesting?. WTH. [Link]

  • Degradation of Polymer: A Comprehensive Overview. Reachem. [Link]

  • The Complete Guide to UV Absorption and Light Stabilizers. T-CAT. [Link]

  • How UV light Absorbers Protect Polymers from UV light Degradation?. Schem.net. [Link]

  • ISO Standard 4892-3 on Fl/UV Testing of Plastics Updated. Atlas-Mts. [Link]

  • ISO 4892 methods of exposure to lab light sources. Micom Laboratories. [Link]

  • ISO 4892- Methods of exposure to laboratory light sources. Impact Solutions. [Link]

  • ISO 4892-2. M2LAB. [Link]

  • Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps. [Link]

  • ISO 4892-3 Testing of plastics - Bench-top UV Light Accelerated Aging Test Chamber. Sonacme. [Link]

  • ASTM G154-12a - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. ANSI Webstore. [Link]

  • Wood weathering in - fluorescent ultraviolet and xenon arc chambers. Forest Products Laboratory. [Link]

  • ISO 4892-3 (2024): Plastics -- Methods of exposure to laboratory light sources. Q-Lab. [Link]

  • ASTM G155 Standard Practice for Operating Xenon Arc Lamp Apparatus for Exposure of Nonmetallic Materials. [Link]

  • Comparing Weathering Effects of Ultraviolet and Xenon Arc Accelerated Aging on Polyvinyl Chloride. IdeaExchange@UAkron. [Link]

  • Major Differences between Xenon-Arc and Fluorescent-UV Devices. ATLAS. [Link]

  • QUV Accelerated Weathering Test. coatedgedynamics.com. [Link]

  • Unveiling the Battle of Brilliance: Xenon Arc Testing vs. UV Testing. ChiuVention. [Link]

  • Comparison of Xenon Arc Chambers with Other Weathering Test Methods. LIB Industry. [Link]

  • What is the ASTM standard for accelerated weathering?. LIB industry. [Link]

  • UV Weathering Test Chamber Procedure as per ASTM G154. Pacorr. [Link]

  • ASTM Standards & their Significance for UV Weathering Test. Presto Enviro. [Link]

  • Accelerated weathering of plastics according to ISO 4892-2:2013/ASTM D4329. Centexbel. [Link]

  • Quick Set Up Guide LU-8047-QS QUV Accelerated Weathering Testers. Thermoline Scientific. [Link]

  • QUV Accelerated Weathering Test. Q-Lab. [Link]

  • What is ISO 11341 Artificial Weathering Testing? A Complete Guide. Impact Solutions. [Link]

  • QUV® Accelerated Weathering Testers. [Link]

  • The world's most widely used weathering tester. Spectro-Lab. [Link]

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Application Note: Formulation and Efficacy of 4-(Benzotriazol-2-yl)phenol in Cosmetic and Personal Care Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

While 2-(2-hydroxyphenyl)-2H-benzotriazoles (2-HBTs) are ubiquitous in the cosmetic industry as primary UV filters, their structural isomer, 4-(Benzotriazol-2-yl)phenol (4-HBT) , offers a highly specialized and distinct application profile. Traditional 2-HBTs rely on the proximity of the ortho-hydroxyl group to the triazole ring to execute Excited-State Intramolecular Proton Transfer (ESIPT), rapidly dissipating UV energy as heat [1].

By shifting the hydroxyl group to the para position, 4-HBT abolishes the intramolecular hydrogen bond required for ESIPT. Instead, this unshielded hydroxyl group transforms the molecule into a potent electron donor and an active participant in intermolecular hydrogen bonding. This Application Note details the mechanistic integration of 4-HBT into cosmetic matrices as a structural co-stabilizer and high-efficacy antioxidant , providing self-validating protocols for both formulation and efficacy testing.

Mechanistic Insights: Causality in Chemical Structure

The utility of 4-HBT in personal care products is dictated by its structural inability to undergo ESIPT [2]. This "limitation" is precisely what unlocks its dual-action benefits in emulsions and gels:

  • Antioxidant Capacity (HAT and SET-PT): The electron-rich phenolic ring of 4-HBT makes it an exceptional candidate for Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT) [3]. It neutralizes Reactive Oxygen Species (ROS) generated by UV exposure, preventing the lipid peroxidation of delicate botanical oils and squalane in cosmetic emulsions.

  • Matrix Stabilization: Because the para-hydroxyl group is not locked in an intramolecular bond, it freely participates in Intermolecular Hydrogen Bonding (IHB) with cosmetic polymers (e.g., carbomers, hyaluronic acid) and hydrophilic emulsifier heads. This interaction enhances the rheological stability and shelf-life of the formulation.

G A 4-(Benzotriazol-2-yl)phenol (4-HBT) B Para-Hydroxyl Structure (Inhibits ESIPT) A->B C Electron-Rich Phenol Ring (Promotes HAT/SET-PT) A->C D Intermolecular H-Bonding with Cosmetic Polymers B->D E ROS & Free Radical Scavenging C->E F Rheological Stabilization (Emulsion Integrity) D->F G Antioxidant Protection (Lipid Peroxidation Prevention) E->G H Enhanced Cosmetic Shelf-Life & Efficacy F->H G->H

Mechanistic pathway of 4-HBT in cosmetic formulations via intermolecular bonding and ROS scavenging.

Comparative Physicochemical Profile

To successfully formulate with 4-HBT, scientists must understand how its physical parameters differ from traditional UV filters. The table below summarizes the quantitative and mechanistic data driving formulation choices.

Property / Feature2-(Benzotriazol-2-yl)phenol (2-HBT)4-(Benzotriazol-2-yl)phenol (4-HBT)
Primary Cosmetic Function Broad-spectrum UV AbsorberAntioxidant & Matrix Co-stabilizer
Energy Dissipation Mechanism ESIPT (Intramolecular) [1]HAT / SET-PT (Intermolecular) [3]
Hydroxyl Position Ortho (Shielded)Para (Unshielded, Reactive)
Polymer Interaction (IHB) Low (Locked internally)High (Cross-links with aqueous gels)
Lipid Solubility Very HighModerate to High
Optimal Formulation Phase Oil PhaseOil Phase (Requires heat >75°C)

Protocol 1: Integration of 4-HBT into an O/W Antioxidant Emulsion

Self-Validating Rationale: 4-HBT is lipophilic and crystalline at room temperature. It must be incorporated into the oil phase at elevated temperatures to ensure complete dissolution. Incomplete solubilization leads to nucleation, which compromises both the aesthetic feel of the cream and the bioavailability of the antioxidant.

Materials:

  • Phase A (Aqueous): Deionized Water (q.s. to 100%), Glycerin (3.0%), Xanthan Gum (0.2%).

  • Phase B (Lipid): Caprylic/Capric Triglyceride (10.0%), Cetearyl Alcohol (2.0%), Glyceryl Stearate (1.5%), 4-HBT (0.5% - 1.0%).

  • Phase C: Phenoxyethanol/Ethylhexylglycerin (1.0%).

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Disperse the Xanthan Gum in Glycerin to create a slurry, then add to the water under continuous propeller stirring at 400 RPM. Heat Phase A to 75°C.

  • Lipid Phase Solubilization: Combine all Phase B ingredients in a separate vessel. Heat to 80°C under moderate agitation (300 RPM).

    • Critical Causality Step: Maintain 80°C until the solution is optically clear. 4-HBT must be entirely solubilized to prevent Ostwald ripening over the product's shelf-life.

  • Emulsification: Slowly pour Phase B into Phase A while homogenizing at 3000 RPM for 5 minutes. High shear ensures a sub-micron droplet size, maximizing the interfacial surface area where 4-HBT exerts its antioxidant protection against lipid peroxidation.

  • Cooling: Switch to sweep agitation (100 RPM) to prevent aeration and cool the batch to 40°C. Add Phase C.

  • System Validation: Perform a microscopic evaluation of the emulsion at 400x magnification under polarized light. The strict absence of birefringent crystals validates successful, stable incorporation.

Protocol 2: Validation of Antioxidant Efficacy via DPPH Assay

Self-Validating Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is the gold standard for quantifying the radical scavenging ability of phenolic compounds in complex cosmetic matrices [4]. 4-HBT will donate a hydrogen atom to the deep-violet DPPH radical, reducing it to a pale-yellow hydrazine derivative. This colorimetric shift is directly proportional to antioxidant efficacy and is measurable at 517 nm [5].

Materials:

  • DPPH Radical Reagent (0.2 mM in Methanol).

  • Extraction Solvent: Acetone:Ethanol (1:1 v/v).

  • UV-Vis Spectrophotometer.

Step-by-Step Methodology:

  • Sample Extraction: Disperse 1.0 g of the formulated 4-HBT emulsion in 10 mL of the Acetone:Ethanol solvent. Sonicate for 15 minutes at 25°C to break the micellar structures and extract the 4-HBT. Centrifuge at 5000 RPM for 10 minutes and collect the clear supernatant.

  • DPPH Reaction: In a 96-well microtiter plate or standard quartz cuvette, mix 100 µL of the sample extract with 900 µL of the 0.2 mM DPPH working solution.

  • Incubation: Incubate the mixture in complete darkness for exactly 30 minutes at room temperature.

    • Critical Causality Step: The DPPH radical is highly photosensitive. Ambient light exposure degrades the radical independently of the antioxidant, leading to false-positive efficacy readings [5].

  • Measurement: Measure the absorbance at 517 nm against a pure methanol blank. Prepare a control sample using 100 µL of extraction solvent (without the cream) + 900 µL DPPH.

  • Efficacy Calculation: Calculate the Percentage of Radical Scavenging Activity using the following formula: % Inhibition =[(Abs_control - Abs_sample) / Abs_control] × 100 Validation: Plotting the % Inhibition against varying concentrations of the extract should yield a linear, dose-dependent response. Calculating the IC50 (concentration required to inhibit 50% of the radical) confirms the active release and HAT functionality of 4-HBT within the finished cosmetic matrix.

References

  • National Center for Biotechnology Information (PMC). "Synthesis of New 2-(2´-Hydroxyaryl)benzotriazoles and Evaluation of Their Photochemical Behavior as Potential UV-Filters." NIH. Available at:[Link]

  • MDPI. "In Vitro Antioxidant Stability and Infrared Characterization of a Cosmetic Formulation with Peruvian Bioactive Compounds." MDPI Cosmetics. Available at:[Link]

  • Amerigo Scientific. "DPPH Assay: Principle, Applications, and Complete Guide." Amerigo Scientific. Available at: [Link]

Troubleshooting & Optimization

improving the yield of 4-(Benzotriazol-2-yl)phenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 4-(Benzotriazol-2-yl)phenol Derivatives

As a Senior Application Scientist, I frequently consult with drug development professionals and materials researchers who struggle with the yield and purity of 2-(2H-benzotriazol-2-yl)phenol derivatives (commonly referred to as phenolic benzotriazoles or UV absorbers like Tinuvin P and UV-326). These compounds are critical for protecting polymers and biological matrices from photodegradation via an efficient energy dissipation mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT)[1].

The synthesis of these molecules is notoriously finicky. It relies on a delicate two-stage process: azo coupling followed by reductive cyclization[1]. Below is a comprehensive troubleshooting guide, a self-validating protocol, and an analysis of the mechanistic causality behind common yield failures.

I. Synthetic Workflow & Mechanistic Logic

To diagnose yield loss, we must first map the synthetic architecture. The standard industrial route utilizes an o-nitroazobenzene intermediate, which is subsequently forced into a ring closure[2].

SynthesisWorkflow A o-Nitroaniline + NaNO2 / HCl B Diazonium Salt Intermediate A->B Diazotization (0-5°C) D Azo Coupling (Alkaline pH, 0-5°C) B->D C Phenol Derivative (e.g., p-Cresol) C->D E o-Nitroazobenzene Intermediate D->E pH Control F Reductive Cyclization (e.g., Zn/NaOH) E->F G 2-(2H-Benzotriazol-2-yl)phenol Target Product F->G Ring Closure

Workflow for the two-step synthesis of 2-(2H-benzotriazol-2-yl)phenol derivatives.

II. Self-Validating Experimental Protocol

Do not proceed to the next step of a synthesis without confirming the success of the previous one. The following protocol for synthesizing 2-(2'-hydroxy-5'-methylphenyl)benzotriazole incorporates built-in diagnostic checkpoints.

Step 1: Diazotization of o-Nitroaniline

  • Dissolve o-nitroaniline in aqueous hydrochloric acid (HCl) and cool the reactor to 0–5 °C[2].

  • Add an aqueous solution of sodium nitrite (NaNO2) dropwise, strictly maintaining the temperature below 5 °C.

  • Causality: Exceeding 5 °C causes the diazonium salt to decompose into a phenol, releasing nitrogen gas and irreversibly destroying your starting material.

  • Validation Checkpoint: The suspension will clarify into a solution. Spot the mixture on starch-iodide paper; an immediate blue/black color confirms a slight, necessary excess of nitrous acid.

Step 2: Azo Coupling

  • Prepare a solution of the target phenol (e.g., p-cresol) in an alkaline medium (e.g., sodium carbonate or NaOH) and cool to 15 °C[1].

  • Slowly add the cold diazonium salt solution to the alkaline phenol solution under vigorous stirring.

  • Causality: The coupling must occur in an alkaline environment to generate the highly nucleophilic phenoxide ion. If the pH drops, coupling efficiency plummets.

  • Validation Checkpoint: An immediate precipitation of a deep red/orange solid (o-nitroazobenzene) will occur[3].

Step 3: Reductive Cyclization (Zinc/Alkaline Method)

  • Suspend the isolated o-nitroazobenzene dye in a 50% NaOH solution and heat to 40–50 °C[1].

  • Slowly add zinc powder in portions. The optimal molar ratio of azo intermediate to zinc to NaOH is 1 : 1.5 : 10[4].

  • Raise the temperature to 80–100 °C and reflux for 2–4 hours[5].

  • Causality: Zinc acts as the electron donor in the highly basic medium. The reduction forces the nitro and diazo nitrogens to couple.

  • Validation Checkpoint: The reaction mixture will initially turn a deep, dark red (indicating the N-oxide intermediate). The reaction is only complete when the color shifts dramatically from deep red to a pale green or yellow[3].

III. Troubleshooting & FAQs

Q1: My yield crashes during the reductive cyclization step, and the reaction mixture remains a stubborn, dark red color. What is happening? A1: You have stalled at the benzotriazole N-oxide intermediate. Reductive cyclization is a two-stage process. First, the nitro group is partially reduced, allowing it to attack the azo nitrogen, forming a benzotriazole N-oxide (which is deep red)[3]. If you lack sufficient reducing equivalents (Zinc), or if your NaOH concentration is too low, the second stage—deoxygenation of the N-oxide to the final benzotriazole—cannot occur. Fix: Ensure your intermediate:Zn:NaOH molar ratio is strictly 1:1.5:10[4] and maintain the temperature at 80 °C until the color shifts to green/yellow[3].

Q2: I am detecting primary amines (aminoazobenzenes) in my final product. How did this happen? A2: This is a classic case of over-reduction. If the reductive environment is too harsh (e.g., excessive reaction times or uncontrolled catalytic hydrogenation), the N-N bond of the azo group cleaves before cyclization can occur, yielding an o-phenylenediamine derivative and an aminophenol. Fix: Monitor the reaction kinetics closely. If using catalytic hydrogenation (e.g., Raney Nickel), strictly control the hydrogen pressure and halt the reaction immediately upon the cessation of hydrogen uptake.

Mechanism N1 o-Nitroazobenzene (Deep Red) N2 Benzotriazole N-oxide (Intermediate) N1->N2 Ring Closure N4 Over-reduction: Aminoazobenzene N1->N4 Excess Reductant N3 Benzotriazole (Pale Yellow/Greenish) N2->N3 Deoxygenation

Mechanistic pathway of o-nitroazobenzene reductive cyclization.

Q3: The Zinc/NaOH method generates heavy metal waste. Are there modern, higher-yield alternatives for reductive cyclization? A3: Yes. While Zinc/NaOH is the legacy industrial standard, modern synthetic chemistry offers cleaner, higher-yielding alternatives. Catalytic hydrogenation using hydrogen gas over Raney Nickel or Palladium on carbon (Pd/C) is widely used to eliminate zinc waste[5].

More recently, a breakthrough visible-light-induced photochemical method utilizing boron radicals has been developed. By using bis(catecholato)diboron (B2cat2) and 4-cyanopyridine under blue LED irradiation, the o-nitroazobenzene undergoes spontaneous N-N coupling and deoxygenation at room temperature in just 30 minutes, achieving yields exceeding 95% without transition metals[6].

IV. Quantitative Comparison of Reductive Cyclization Methods

To help you select the appropriate cyclization strategy for your scale and regulatory requirements, consult the comparative data below:

Reduction MethodReagents & CatalystTemp (°C)Time (h)Typical YieldEnvironmental / Waste Impact
Alkaline Metal (Classic) Zinc powder, NaOH, H₂O/EtOH80–1002.0 – 4.085–90%High (Generates zinc chloride/hydroxide sludge)[4]
Catalytic Hydrogenation H₂ gas, Raney Nickel or Pd/C50–801.0 – 2.0~90%Low (Requires pressurized reactors; clean byproduct)[5]
Hydrogen Transfer Hydrazine hydrate, NaOH60–801.5 – 3.080–85%Medium (Hydrazine toxicity concerns)[5]
Boron Radical (Photochemical) B₂cat₂, 4-CNpy, Blue LED20–250.5>95%Very Low (Metal-free, room temperature, rapid)[6]

V. References

  • Preparation and Utilization of 2-(2H-Benzotriazol-2-y1)- phenolic Compounds - Kyoto University. Available at: [Link]

  • Synthesis of New Ultraviolet Light Absorbers Based on 2-Aryl-2H-Benzotriazoles - Aristides G. Koutsimpelis. Available at:[Link]

  • Boron Radical Promoted Metal-Free Transformation of Nitroazobenzene into Benzotriazole | JACS Au - ACS Publications. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of Benzotriazole UV Absorbers

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the poor solubility of benzotriazole UV absorbers. By understanding the underlying principles and following the structured troubleshooting workflows, you can effectively formulate these critical components in your systems.

Frequently Asked Questions (FAQs)

Q1: What are benzotriazole UV absorbers and why are they used?

A1: Benzotriazole ultraviolet (UV) absorbers, often abbreviated as BUVs, are a class of chemical compounds used to protect materials from degradation caused by UV radiation.[1] Their molecular structure, featuring a benzotriazole group linked to a 2-hydroxyphenol, allows them to absorb harmful UV-A and UV-B radiation (typically in the 290-400 nm range) and dissipate the energy as harmless heat.[1][2][3][4][5] This process prevents photodegradation, such as discoloration, gloss loss, and cracking, in a wide range of materials including polymers, coatings, and personal care products.[1][2][6]

Q2: Why do I encounter solubility issues with benzotriazole UV absorbers?

A2: The solubility of benzotriazole UV absorbers is dictated by their chemical structure. Generally, they are soluble in many organic solvents like acetone, benzene, and toluene, but their solubility in water is very low.[7][8] Factors that influence their solubility include:

  • Molecular Weight: Higher molecular weight benzotriazoles, while having lower volatility, often exhibit reduced solubility.[9][10]

  • Substituents: The presence of different chemical groups on the benzotriazole or phenol rings can significantly alter solubility. For instance, alkyl groups can improve solubility in non-polar solvents.[8][11]

  • Polarity: Like most organic compounds, the principle of "like dissolves like" applies. Benzotriazoles, being largely non-polar, will dissolve better in non-polar solvents. Their insolubility in water is a key characteristic.[11]

  • Crystallinity: The crystalline nature of many benzotriazole UV absorbers means that energy is required to break down the crystal lattice before dissolution can occur.

Q3: Are there different types of benzotriazole UV absorbers with varying solubilities?

A3: Yes, there is a wide range of commercially available benzotriazole UV absorbers, each with distinct properties. Some are powders, while others are liquids, which can offer easier incorporation into formulations.[2][6] For example, some are specifically designed for high-temperature applications due to their low volatility and good compatibility with specific polymers.[9][12] The choice of a particular benzotriazole UV absorber should be guided by the specific requirements of your application, including the solvent system or polymer matrix.

In-Depth Troubleshooting Guides

Scenario 1: Your Benzotriazole UV Absorber is Not Dissolving in the Chosen Solvent.

If you are struggling to dissolve a benzotriazole UV absorber, a systematic approach can help identify the root cause and find a solution.

start Initial Observation: Poor Dissolution check_absorber 1. Verify UV Absorber Identity and Purity start->check_absorber check_solvent 2. Confirm Solvent Purity and Water Content check_absorber->check_solvent Absorber is correct solubility_data 3. Consult Solubility Data check_solvent->solubility_data Solvent is pure temp 4. Increase Temperature solubility_data->temp Data suggests solubility fail Further Investigation Needed solubility_data->fail Insoluble in chosen solvent cosolvent 5. Introduce a Co-solvent temp->cosolvent Still not dissolved success Dissolution Achieved temp->success Dissolved sonication 6. Apply Mechanical Energy (Sonication/Stirring) cosolvent->sonication Partial success cosolvent->success Dissolved sonication->success Dissolved

Caption: Troubleshooting workflow for poor dissolution.

  • Verify UV Absorber Identity and Purity: Ensure you are using the correct benzotriazole derivative as specified in your protocol. Impurities can sometimes affect solubility.

  • Confirm Solvent Purity and Water Content: The presence of even small amounts of water in an organic solvent can significantly reduce the solubility of hydrophobic compounds like benzotriazoles. Use anhydrous solvents if possible.

  • Consult Solubility Data: Refer to the manufacturer's technical data sheet or scientific literature for solubility data of your specific benzotriazole UV absorber in various solvents. This will help you determine if you are operating within the expected solubility limits.

  • Increase Temperature: For many compounds, solubility increases with temperature. Gently heating the mixture with constant stirring can facilitate dissolution. Be mindful of the solvent's boiling point and the thermal stability of the UV absorber.[13]

  • Introduce a Co-solvent: If a single solvent is ineffective, a co-solvent can be used to modify the polarity of the solvent system. For example, adding a small amount of a more polar or non-polar solvent in which the UV absorber has higher solubility can enhance overall dissolution.[14]

  • Apply Mechanical Energy: Vigorous stirring or ultrasonication can help break down agglomerates and increase the surface area of the solid, promoting faster dissolution.

Scenario 2: The UV Absorber Precipitates Out of the Formulation Over Time.

Precipitation or crystallization of the UV absorber after initial dissolution is a common issue, often related to supersaturation or changes in the formulation's conditions.

start Initial Observation: Precipitation Over Time check_concentration 1. Verify Concentration (Below Saturation?) start->check_concentration check_temp 2. Monitor Temperature Fluctuations check_concentration->check_temp Concentration is appropriate fail Further Optimization Required check_concentration->fail Supersaturated check_composition 3. Analyze for Compositional Changes (e.g., solvent evaporation) check_temp->check_composition Temperature is stable check_temp->fail Temperature fluctuations add_stabilizer 4. Consider a Polymeric Stabilizer or Compatibilizer check_composition->add_stabilizer No compositional changes check_composition->fail Compositional changes reformulate 5. Reformulate with a More Soluble UV Absorber add_stabilizer->reformulate Precipitation persists success Stable Formulation add_stabilizer->success Stable reformulate->success Stable

Caption: Troubleshooting workflow for precipitation issues.

  • Verify Concentration: Ensure that the concentration of the benzotriazole UV absorber in your formulation is below its saturation point at the storage temperature. If you prepared a saturated solution at an elevated temperature, it may become supersaturated upon cooling, leading to precipitation.

  • Monitor Temperature Fluctuations: Significant drops in temperature can decrease the solubility of the UV absorber, causing it to precipitate out of the solution. Store your formulation in a temperature-controlled environment.

  • Analyze for Compositional Changes: Evaporation of a volatile solvent over time will increase the concentration of the UV absorber, potentially exceeding its solubility limit. Ensure your storage containers are well-sealed.

  • Consider a Polymeric Stabilizer or Compatibilizer: In polymeric formulations, the compatibility between the UV absorber and the polymer matrix is crucial.[7][9][12] The addition of a compatibilizer can improve the interaction between the two, preventing the UV absorber from migrating and crystallizing.

  • Reformulate with a More Soluble UV Absorber: If the above steps do not resolve the issue, you may need to select a different benzotriazole UV absorber with better solubility in your specific system. Liquid benzotriazoles or those with modified chemical structures can offer improved compatibility.[2]

Data Presentation

Table 1: Qualitative Solubility of Benzotriazole and its Derivatives in Common Solvents

CompoundWaterAlcohols (e.g., Ethanol)BenzeneTolueneChloroformAcetone
Benzotriazole Slightly to moderately soluble[8]Soluble[8]Soluble[8]Soluble[8]Soluble[8]Soluble[8]
5-Methyl-1H-benzotriazole Sparingly soluble[8]Sparingly to moderately soluble[8]--Slightly soluble[8]Soluble[8]
7-chloro-5-methyl-1H-benzotriazole Expected to be less soluble than parent compounds due to increased hydrophobicity.[8]-----
UV-329 Practically insoluble[11]-Moderately soluble[11]Moderately soluble[11]-Moderately soluble[11]

Note: This table provides a general guide. Quantitative solubility data can vary based on specific conditions and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of a benzotriazole UV absorber in a range of solvents.

Materials:

  • Benzotriazole UV absorber

  • A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)

  • Small vials or test tubes with caps

  • Spatula

  • Vortex mixer

Procedure:

  • Add approximately 10 mg of the benzotriazole UV absorber to a vial.

  • Add 1 mL of the chosen solvent to the vial.

  • Cap the vial and vortex for 30 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • If the compound does not dissolve at room temperature, gently warm the vial (e.g., in a 40-50°C water bath) and observe any changes.

  • Record your observations for each solvent.

Protocol 2: Enhancing Solubility Using a Co-Solvent System

Objective: To improve the solubility of a benzotriazole UV absorber by creating a binary solvent mixture.

Materials:

  • Benzotriazole UV absorber

  • Primary solvent (in which solubility is poor)

  • Co-solvent (in which the UV absorber is highly soluble)

  • Graduated cylinders or pipettes

  • Beaker and magnetic stir bar

Procedure:

  • Determine the desired final concentration of the benzotriazole UV absorber in the formulation.

  • In a separate container, dissolve the entire amount of the benzotriazole UV absorber in the minimum required volume of the co-solvent. This creates a concentrated stock solution.

  • In the main formulation vessel, add the primary solvent.

  • While stirring the primary solvent, slowly add the concentrated stock solution of the UV absorber.

  • Continue stirring until the mixture is homogeneous.

  • Observe the solution over time for any signs of precipitation. If precipitation occurs, you may need to adjust the ratio of the primary solvent to the co-solvent.

Visualization of Key Concepts

Caption: Key structural features and factors influencing solubility.

References

  • Vertex AI Search. (n.d.). Types of UV absorbers.
  • Shanghai Ohans. (2025, June 25). comparing uv absorber uv-329 with other conventional benzotriazole uv absorbers for broad use.
  • Benchchem. (n.d.). Solubility Profile of 7-chloro-5-methyl-1H-benzotriazole in Organic Solvents: A Technical Guide.
  • 2017 ERP System. (n.d.).
  • Akrochem Corporation. (2019, March). LOWILITETM 28 UV absorber.
  • Google Patents. (n.d.).
  • HUNAN CHEM. (n.d.).
  • Google Patents. (n.d.). US5466819A - Coupled benzotriazole and benzophenone UV absorbers.
  • ACS Publications. (2024, September 11). PAT Aided Feasibility Study on Continuous Crystallization of Benzotriazole | Organic Process Research & Development.
  • Everlight Chemical. (n.d.). Benzotriazole UV Absorber | Eversorb.
  • Partners in Chemicals. (2023, August 9). Liquid Benzotriazole UV absorbers.
  • Baoxu Chem. (n.d.). UV Stabilizers | UV Absorber & Light Stabilizers Mfg | Plastic Additive.
  • American Coatings Association. (n.d.). Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability.
  • ResearchGate. (n.d.). Water-soluble UV absorber of the benzotriazole-type.
  • Partners in Chemicals. (2021, October 21). Omnistab Benzotriazole UV absorbers.
  • Wellt Chemicals. (2025, October 17). UV Absorber & Light Stabilizer for Plastic & Polymer.
  • amfine.com. (n.d.). UV Absorbers | Light Stabilizers for Plastics.
  • Google Patents. (n.d.).
  • AAPS Advances in Pharmaceutical Sciences Series. (n.d.).
  • ChemPoint.com. (n.d.). LOWILITE™ Benzotriazole UV Absorbers, SI Group.
  • ResearchGate. (2025, July 8). (PDF)
  • PMC. (n.d.).
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). "troubleshooting fluorescence quenching effects of benzotriazole UV absorbers".
  • PMC. (2022, May 23).
  • SpecialChem. (2025, June 30).
  • Research Square. (2022, January 18). Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern.

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Technical Support Center: Mitigating Volatility of Benzotriazole UV Absorbers in High-Temperature Processing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This hub is designed for formulation scientists, polymer engineers, and drug development professionals working with 4-(Benzotriazol-2-yl)phenol derivatives. While benzotriazoles are highly efficient UV absorbers, their low molecular weight often leads to severe volatilization during high-temperature melt processing (200°C–300°C). This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to engineer thermal stability into your formulations.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe mold "plate-out" and die lip buildup during polycarbonate extrusion? A1: This is a classic symptom of additive volatilization. Standard 4-(Benzotriazol-2-yl)phenol scaffolds have relatively low molecular weights. At processing temperatures exceeding 250°C, the additive's vapor pressure surpasses the ambient pressure of the polymer melt, causing it to flash off as a gas. When this vapor contacts the cooler metal surfaces of the mold or die lip, it rapidly condenses (sublimes), forming a solid residue known as "plate-out"[1]. This fouls equipment and leaves the extruded polymer deficient in UV protection. To resolve this, transition to a high-molecular-weight, modified derivative such as BLS 610 or UV-360[1][2].

Q2: How does dimerization prevent the fuming of benzotriazoles during hot-melt processing? A2: Dimerization fundamentally alters the thermodynamic profile of the additive. By chemically linking two benzotriazole-phenol molecules via a methylene bridge, the molecular weight is effectively doubled (often exceeding 650 g/mol )[1][2]. This massive increase in molecular mass drastically reduces the vapor pressure and increases the thermal degradation onset temperature. For instance, a dimeric benzotriazole (like UV-360) exhibits less than 1.8% weight loss even at extreme temperatures of 300°C, completely eliminating fuming and environmental hazards during compounding[2][3].

Q3: Can I use bulky alkyl substitution instead of dimerization to improve thermal stability? A3: Yes. The addition of bulky substituent groups, such as cumyl (α,α-dimethylbenzyl) groups at the ortho and para positions of the phenol ring (yielding UV-234), significantly enhances thermal stability[4]. The extreme steric hindrance and increased molecular mass (MW > 440 g/mol ) restrict the mobility of the molecule within the polymer matrix. This reduces both volatility during processing and surface migration (efflorescence) during the product's lifecycle, making it ideal for high-temperature engineering plastics like PET and polyamides[4].

Part 2: Quantitative Data & Volatility Profiling

To select the appropriate UV absorber for your specific processing window, refer to the thermal volatility profiles below. Data is based on Thermogravimetric Analysis (TGA) under nitrogen.

Additive ClassCommercial ExampleMolecular Weight ( g/mol )TGA Weight Loss @ 200°CTGA Weight Loss @ 300°CPrimary Application Matrix
Unmodified Phenolic UV-P~225> 5.0%> 25.0%Low-temp processing (PVC, PS)
Cumyl-Substituted UV-234~447< 0.5%< 3.0%High-temp (PC, PET, PA)[4]
Dimeric (Bis-phenol) UV-360 / BLS 610~6590.5%[2]1.8%[2]Ultra-high temp, Automotive[1][2]

Part 3: Standardized Experimental Protocols

Protocol A: Self-Validating TGA Screening for Additive Volatility

Causality: Standard dynamic TGA (constant heating) often underestimates volatility because polymer processing involves prolonged residence time at peak temperatures. This protocol uses an isothermal hold to accurately measure mass loss over time, creating a self-validating system to ensure the additive will not volatilize in the extruder.

  • Sample Preparation: Weigh exactly 10.0 ± 0.5 mg of the benzotriazole powder into a tared platinum TGA pan.

  • Atmospheric Control: Equilibrate the TGA furnace at 30°C under a strict nitrogen atmosphere (flow rate: 50 mL/min). Logic: Nitrogen prevents oxidative degradation, isolating pure thermal volatilization as the sole measured variable.

  • Ramp Phase: Heat the sample at a rate of 20°C/min up to your target processing temperature (e.g., 280°C for polycarbonate).

  • Isothermal Hold (Validation Step): Hold the temperature isothermally at 280°C for 15 minutes. Logic: This mimics the maximum residence time in a twin-screw extruder. If mass loss exceeds 2% during this hold, the additive is highly likely to cause mold plate-out.

  • Data Analysis: Calculate the first derivative of the weight loss curve (DTG) to pinpoint the exact onset temperature of volatilization.

Protocol B: Synthesis of Dimeric Benzotriazole via Mannich Reaction

Causality: To eliminate volatility, two low-MW benzotriazole molecules are covalently linked using a Mannich reaction. This doubles the molecular weight while preserving the UV-absorbing chromophores[2][3].

  • Reagent Preparation: Dissolve 2.0 molar equivalents of monomeric benzotriazole (e.g., UV-329) in a non-polar solvent (xylene) within a round-bottom flask equipped with a reflux condenser.

  • Catalyst & Amine Addition: Add a secondary amine (e.g., diethylamine) and a catalytic amount of a strong base (e.g., sodium hydroxide). Logic: The secondary amine reacts with formaldehyde to form an reactive iminium ion intermediate[2].

  • Formaldehyde Addition: Slowly add 1.0 molar equivalent of formaldehyde (as paraformaldehyde) dropwise under continuous stirring.

  • Reflux & Condensation: Heat the mixture to reflux (~130°C) for 6-8 hours. Logic: Sustained heat drives the electrophilic aromatic substitution, forming the methylene bridge between the two phenol rings[2][3].

  • Purification: Cool the mixture to 20°C to precipitate the dimeric product. Filter, wash extensively with methanol to remove unreacted monomers, and dry under vacuum at 80°C to yield the low-volatility bis-benzotriazole.

Part 4: Mechanistic Visualization

G A 4-(Benzotriazol-2-yl)phenol (Low MW Scaffold) B High-Temp Processing (>250°C) A->B Unmodified D Mannich Reaction (Formaldehyde + Amine) A->D Strategy 1 E Friedel-Crafts Alkylation (Cumyl Groups) A->E Strategy 2 C Volatilization & Migration (Mold Plate-Out, Fuming) B->C F Dimeric Benzotriazole (e.g., UV-360, MW > 650) D->F G Bulky Substituted Phenol (e.g., UV-234, MW > 440) E->G H Stable High-Temp Processing (<2% Weight Loss at 300°C) F->H G->H

Volatility mitigation pathways for benzotriazole UV absorbers via chemical modification.

Part 5: References

  • Title: BLS 610 - Mayzo | Source: mayzo.com | URL: 1

  • Title: comparing uv absorber uv-234 with other benzotriazole uv absorbers - Amine Catalysts | Source: newtopchem.com | URL:

  • Title: Benzotriazole UV absorber with excellent heat resistance-Omnistab UV234 - Deltachem | Source: deltachem.net | URL: 4

  • Title: “Gorgeous Modification” of Benzotriazole UV absorber——OMNISTAB UV360 - Deltachem | Source: deltachem.net | URL: 2

  • Title: “Gorgeous modification” of Benzotriazole UV absorber - Partners in Chemicals | Source: partinchem.com | URL: 3

Sources

Technical Support Center: Synthesis & Stabilization of 4-(Benzotriazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(Benzotriazol-2-yl)phenol (CAS 3682-83-5). This guide is engineered for drug development professionals and synthetic chemists who are experiencing yield loss, discoloration, or degradation during the synthesis and isolation of this specific para-isomer.

Unlike its ubiquitous ortho-isomer counterparts (such as Tinuvin P) which are highly stable UV absorbers, the para-isomer presents unique thermodynamic and kinetic vulnerabilities. This guide will deconstruct the causality behind these failures and provide field-proven, self-validating protocols to ensure synthetic integrity.

Part 1: The Mechanistic Root Cause of Degradation

To troubleshoot the degradation of 4-(Benzotriazol-2-yl)phenol, one must understand its structural limitations. The standard synthesis of benzotriazoles relies on the[1].

In ortho-substituted benzotriazoles, the spatial proximity of the phenolic hydroxyl group and the triazole nitrogen allows for a strong intramolecular hydrogen bond. Upon UV excitation, this bond facilitates an [2]. ESIPT acts as a sub-picosecond radiationless deactivation pathway, harmlessly dissipating UV energy as heat and rendering the molecule virtually indestructible by light[3].

Because 4-(Benzotriazol-2-yl)phenol is a para-isomer , it is geometrically impossible for this intramolecular hydrogen bond to form. Consequently:

  • ESIPT is blocked: The excited state is long-lived, making the molecule highly susceptible to photolytic degradation and radical-mediated photo-oxidation.

  • Oxidative Vulnerability: The electron-rich para-phenolic ring is exposed and highly prone to oxidation (forming dark quinone derivatives) during the harsh alkaline reduction steps required for cyclization.

ESIPT_Logic O Ortho-Isomer (e.g., Tinuvin P) H Intramolecular H-Bond Forms O->H P Para-Isomer (4-(Benzotriazol-2-yl)phenol) NH No Intramolecular H-Bond P->NH E ESIPT Cycle Active (Photostable) H->E NE ESIPT Blocked (Photodegradation) NH->NE

Caption: Structural dependence of ESIPT and resulting photostability based on isomer geometry.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction mixture turns dark brown/black during the zinc/NaOH reductive cyclization step. What is happening? A: You are observing oxidative degradation. Because the para-isomer lacks ESIPT protection and features an exposed, electron-rich phenol ring, the alkaline environment aggressively promotes oxidation to quinone derivatives if even trace oxygen is present. Fix: You must treat this step with strict Schlenk-line rigor. Degas all aqueous NaOH and organic solvents via freeze-pump-thaw or vigorous argon sparging prior to use.

Q2: LC-MS shows a major impurity with an [M+16] mass peak, and my yield of the target product is low. A: Your reaction has stalled at the [4]. During reduction, the nitro group reduces to a nitroso group, which undergoes rapid N-N coupling to form the N-oxide. The final deoxygenation step to form the triazole ring requires higher activation energy. Fix: Ensure you are using a sufficient stoichiometric excess of activated Zinc dust (typically 3-4 equivalents). If the reaction stalls, do not simply increase the temperature (see Q3); instead, ensure vigorous mechanical stirring to overcome the biphasic mass-transfer limitations of the zinc surface.

Q3: I tried pushing the reaction harder to eliminate the N-oxide, but now I'm seeing p-aminophenol and o-phenylenediamine in my TLC/LC-MS. Why? A: You have over-reduced the intermediate. If the temperature exceeds 50°C or if the reductant is too harsh, the azo bond of the o-nitroazobenzene intermediate will cleave before the N-N cyclization can occur. Fix: Maintain the reaction temperature strictly between 40–45°C. The cyclization is a delicate balance: warm enough to drive deoxygenation of the N-oxide, but cool enough to prevent azo cleavage.

Q4: My purified product degrades and discolors rapidly on the benchtop, unlike other benzotriazoles I work with. Is it impure? A: Not necessarily. As established, 4-(Benzotriazol-2-yl)phenol cannot undergo ESIPT. Ambient laboratory UV light will excite the molecule, leading to radical formation and degradation. Fix: Post-purification, the compound must be handled under amber lighting or low-light conditions, and stored in opaque, argon-flushed containers at 4°C.

Part 3: Quantitative Diagnostics & Data Presentation

Use the following reference tables to benchmark your analytical results and validate your synthetic pathway.

Table 1: Comparative Stability Profile
Property2-(2-Hydroxyphenyl)-2H-benzotriazole (Ortho)4-(Benzotriazol-2-yl)phenol (Para)
Intramolecular H-Bond PresentAbsent
ESIPT Capability Highly ActiveBlocked
Photostability Excellent (Deactivates via thermal emission)Poor (Prone to radical photo-oxidation)
Synthetic Vulnerability LowHigh (Phenol ring easily oxidized in alkali)
Table 2: Diagnostic Impurity Profiling During Reductive Cyclization
Impurity SignatureChemical IdentityMechanism of FormationCorrective Action
[M+16] Mass Peak Benzotriazole-N-oxideIncomplete deoxygenation of the N-oxide intermediate.Increase reductant stoichiometry; improve mechanical stirring.
[M-111] (Cleavage) p-Aminophenol & o-PhenylenediamineOver-reduction causing azo bond cleavage prior to cyclization.Lower reaction temperature (<50°C); control reductant addition rate.
Broad UV Abs. / Dark Color Quinone DerivativesOxidation of the electron-rich para-phenol ring.Enforce strict inert atmosphere (Argon); use degassed solvents.

Part 4: Optimized Experimental Protocol

This self-validating protocol utilizes a Zinc/NaOH reductive cyclization designed specifically to prevent the degradation of the para-isomer.

Step-by-Step Methodology

Step 1: Preparation and Degassing (Critical for Quinone Prevention)

  • Charge a 3-neck round-bottom flask with 4-(o-nitrophenylazo)phenol (1.0 eq) and a solvent mixture of Ethanol/Water (3:1 v/v).

  • Add NaOH (5.0 eq) to the mixture.

  • Self-Validation Checkpoint: Before proceeding, sparge the dark red alkaline solution with ultra-pure Argon for at least 30 minutes. Causality: The alkaline azophenolate is highly susceptible to oxidation; removing dissolved O2 prevents baseline darkening.

Step 2: Controlled Reduction Initiation (Prevents Azo Cleavage) 4. Heat the degassed mixture to exactly 40°C. 5. Begin adding activated Zinc dust (3.5 eq) in small portions over 45 minutes under a heavy Argon counter-flow. 6. Causality: The reduction is exothermic. Portion-wise addition prevents thermal spikes above 50°C, directly preventing the cleavage of the azo bond into p-aminophenol.

Step 3: Cyclization and Deoxygenation (Eliminates N-Oxide Impurity) 7. Once addition is complete, maintain the temperature at 45°C for 2 hours with vigorous mechanical stirring. 8. Self-Validation Checkpoint: Pull a 0.1 mL aliquot, neutralize with HCl, and extract into EtOAc. Run LC-MS. You must confirm the disappearance of the [M+16] N-oxide peak before proceeding. If present, stir for an additional hour.

Step 4: Safe-Light Workup (Prevents Photodegradation) 9. Dim the fume hood lights. Filter the hot mixture through a pad of Celite to remove zinc salts. 10. Cool the filtrate to 0°C and slowly acidify with 2M HCl to pH 3 under Argon. The target 4-(Benzotriazol-2-yl)phenol will precipitate as a solid. 11. Filter, wash with cold, degassed water, and dry under high vacuum in the dark.

Synthesis_Workflow N1 4-(o-Nitrophenylazo)phenol (Intermediate) N2 Reductive Cyclization (Zn/NaOH or H2/Pd-C) N1->N2 N3 Benzotriazole-N-oxide (M+16 Impurity) N2->N3 Incomplete Reduction N4 4-(Benzotriazol-2-yl)phenol (Target Product) N2->N4 Optimal Conditions N5 Azo Cleavage Products (Over-reduction) N2->N5 High Temp / Excess Reductant N3->N4 Further Reduction N6 Quinone Derivatives (Oxidative Degradation) N4->N6 O2 + UV Light Exposure

Caption: Reaction pathways of reductive cyclization and associated degradation routes.

Part 5: References

  • Catalan, J., et al. Photophysical properties of some 2-(2'-hydroxyaryl)benzotriazoles: dramatic effect of an ortho-located bulky tert-butyl group. Journal of the American Chemical Society (1992). Available at:[Link]

  • Zhang, Y., et al. Boron Radical Promoted Metal-Free Transformation of Nitroazobenzene into Benzotriazole. JACS Au (2024). Available at:[Link]

  • American Coatings Association. Beyond Excited State Intramolecular Proton Transfer. ACA Publications. Available at:[Link]

Sources

minimizing side product formation in 4-(Benzotriazol-2-yl)phenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Product Formation and Maximizing Yield

Welcome to the Technical Support Center for the synthesis of 4-(Benzotriazol-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and critical side product in the synthesis of 4-(Benzotriazol-2-yl)phenol?

A1: The most prevalent side product is the isomeric 1-(4-hydroxyphenyl)benzotriazole. Benzotriazole has two nucleophilic nitrogen atoms, N1 and N2, leading to the formation of two constitutional isomers upon N-arylation. Your target compound is the 2-substituted (2H) isomer, which is generally more desirable for applications like UV absorbers due to its photostability. The formation of the 1-substituted (1H) isomer is the primary challenge to achieving high purity and yield.[1][2][3][4][5]

Q2: What is the fundamental principle behind controlling the formation of the desired 2-substituted isomer over the 1-substituted isomer?

A2: The control of regioselectivity lies in the manipulation of the electronic and steric environment of the reaction. The 1H- and 2H-tautomers of benzotriazole exist in equilibrium.[1][2][4] Reaction conditions can favor the reaction at either the N1 or N2 position. Modern synthetic methods often employ transition metal catalysts, such as rhodium or palladium, with specific ligands that can direct the arylation to the N2 position with high selectivity.[1][2][6][7] The choice of solvent, base, and temperature also plays a crucial role in influencing the isomer ratio in both catalyzed and non-catalyzed reactions.[3]

Q3: My reaction is producing a mixture of both the 1-yl and 2-yl isomers. How can I improve the selectivity for the desired 2-yl product?

A3: Achieving high N2-selectivity is a known challenge. Here are several strategies to consider:

  • Catalyst and Ligand Selection: If you have access to transition metal catalysis, this is the most effective approach. Rhodium(II) catalysts, for instance, have been shown to be highly selective for N2-arylation.[1][2][6] In rhodium(I)-catalyzed reactions, the choice of ligand is critical; for example, DPEPhos can favor the N2-product, while other ligands might favor the N1-isomer.[7]

  • Solvent Choice: The polarity of the solvent can influence the tautomeric equilibrium of benzotriazole and the solvation of the reaction intermediates. While polar aprotic solvents like DMF and DMSO are commonly used, their effect on regioselectivity can be complex and may not always favor the N2 isomer.[3] Experimenting with less polar solvents might be beneficial.

  • Thermodynamic vs. Kinetic Control: In some cases, the N1-isomer may be the kinetically favored product (formed faster at lower temperatures), while the N2-isomer is the thermodynamically more stable product.[8] Running the reaction at a higher temperature for a longer duration might allow the reaction to equilibrate to the more stable N2-isomer. However, this must be balanced with the potential for thermal degradation.

Q4: I am not using a sophisticated catalyst. What are the key parameters to control in a more traditional synthesis?

A4: For syntheses that do not employ specialized catalysts, meticulous control of the reaction conditions is paramount:

  • Temperature: Temperature control is critical. In the initial diazotization step (if starting from o-phenylenediamine), the temperature should be kept low (typically 0-5 °C) to prevent the decomposition of the diazonium salt, which can lead to phenolic impurities and tarry byproducts.[9] During the coupling reaction, the temperature will influence the reaction rate and potentially the isomer ratio.

  • pH Control: In coupling reactions involving diazonium salts, the pH of the reaction medium is crucial. The reaction with phenol is typically carried out under mildly alkaline conditions.

  • Purity of Starting Materials: Ensure your benzotriazole and 4-substituted phenol are of high purity. Impurities in the starting materials can lead to a variety of side products.

Q5: My final product is a dark, oily, or tarry substance. What could be the cause and how can I fix it?

A5: The formation of dark and tarry products is a common issue and can be attributed to several factors:

  • Polymeric Byproducts: Side reactions, especially at elevated temperatures, can lead to the formation of polymeric materials.[9]

  • Decomposition of Intermediates: If your synthesis involves a diazonium salt, its decomposition at temperatures above 5 °C can form phenols, which can then polymerize.[9]

  • Oxidation: The starting materials or the product itself might be susceptible to oxidation, leading to colored impurities.

Solutions:

  • Strict Temperature Control: Maintain the recommended temperature ranges for each step of your synthesis. Use an efficient cooling bath during exothermic reactions.

  • Inert Atmosphere: If your reagents are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent, sometimes with the addition of activated charcoal to remove colored impurities.[9]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues during the synthesis of 4-(Benzotriazol-2-yl)phenol.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product 1. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH.1. Systematically optimize reaction parameters. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.
2. Poor Regioselectivity: Predominant formation of the 1-isomer.2. If possible, explore N2-selective catalytic methods.[1][2][6][7] Otherwise, screen different solvents and bases. Consider running the reaction at a higher temperature to favor the thermodynamically more stable 2-isomer, but monitor for degradation.[8]
3. Incomplete Reaction: Starting materials still present.3. Increase the reaction time or temperature cautiously. Ensure efficient stirring.
Formation of a Mixture of 1-yl and 2-yl Isomers 1. Lack of Regiocontrol: The reaction conditions do not sufficiently favor one isomer over the other.1. Implement strategies to enhance N2-selectivity as described in the FAQs.
2. Isomerization: Potential for isomerization under the reaction or work-up conditions.2. Analyze the product mixture at different reaction times to understand the kinetics of formation of each isomer.
Presence of Dark/Tarry Impurities 1. Decomposition of Reagents or Intermediates: Especially diazonium salts if used.1. Maintain strict low-temperature control (0-5 °C) during diazotization.[9]
2. Side Reactions at High Temperatures: Polymerization or other degradation pathways.2. Avoid excessive heating. If a higher temperature is needed for isomerization, find the optimal balance between conversion and degradation.
3. Oxidation of Starting Materials or Product. 3. Use high-purity, fresh starting materials. Consider performing the reaction under an inert atmosphere.
Difficulty in Product Purification 1. Similar Polarity of Isomers: The 1-yl and 2-yl isomers may have very similar polarities, making chromatographic separation challenging.1. Optimize the mobile phase for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent can improve separation. Consider using a different stationary phase if silica gel is not effective.
2. Product is an Oil and Difficult to Crystallize. 2. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or triturating with a non-polar solvent like hexane.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for N2-Selective Rhodium-Catalyzed Arylation of Benzotriazole

This protocol is based on modern catalytic methods that provide high selectivity for the desired 2-substituted product.[1][2][6]

Materials:

  • Benzotriazole

  • 4-Substituted phenol (e.g., p-cresol for a related synthesis)

  • Rhodium(II) catalyst (e.g., Rh₂(esp)₂)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add benzotriazole (1.0 equiv.), the 4-substituted phenol (1.2 equiv.), and the rhodium(II) catalyst (1-5 mol%).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) and stir for the required time (typically 6-24 hours).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Purification of 4-(Benzotriazol-2-yl)phenol from Isomeric Impurities

If a mixture of 1-yl and 2-yl isomers is obtained, careful purification is required.

Method 1: Column Chromatography

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: The choice of eluent is critical. Start with a non-polar solvent like hexane and gradually increase the polarity with a solvent like ethyl acetate or dichloromethane. The two isomers may have very close Rf values, so a shallow gradient and careful fraction collection are necessary.

  • Monitoring: Monitor the fractions by TLC, visualizing with a UV lamp. The two isomers may show different fluorescence quenching.

Method 2: Recrystallization

If there is a significant difference in the solubility of the two isomers in a particular solvent system, recrystallization can be an effective purification method. This often requires screening various solvents.

Visualization of Key Concepts

Reaction Pathway: Formation of 1-yl and 2-yl Isomers

G Benzotriazole Benzotriazole (1H- and 2H-tautomers) Product1H 1-(4-hydroxyphenyl)benzotriazole (Side Product) Benzotriazole->Product1H N1-Arylation Product2H 4-(Benzotriazol-2-yl)phenol (Desired Product) Benzotriazole->Product2H N2-Arylation ArylHalide 4-Halophenol

Caption: Isomeric side product formation in the N-arylation of benzotriazole.

Troubleshooting Workflow for Isomer Formation

G Start Reaction produces a mixture of 1-yl and 2-yl isomers CheckCatalyst Using a catalyst? Start->CheckCatalyst YesCatalyst Optimize ligand and catalyst loading CheckCatalyst->YesCatalyst Yes NoCatalyst Modify reaction conditions CheckCatalyst->NoCatalyst No Purification Purify mixture (chromatography/recrystallization) YesCatalyst->Purification ScreenSolvents Screen different solvents (polar aprotic vs. non-polar) NoCatalyst->ScreenSolvents OptimizeTemp Optimize temperature (kinetic vs. thermodynamic control) NoCatalyst->OptimizeTemp ScreenSolvents->Purification OptimizeTemp->Purification

Caption: Decision tree for addressing isomeric impurity issues.

References

  • BenchChem. (2025). Minimizing byproduct formation during benzotriazole synthesis. BenchChem Technical Support.
  • Sarkar, S., Bhunya, S., Pan, S., et al. (2024). Rh(II)-Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv.
  • Sarkar, S., Bhunya, S., Pan, S., et al. (2024). Rh(II)-catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift.
  • Breit, B., et al. (2014). The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species. Accounts of Chemical Research.
  • Breit, B., et al. (2020). Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. Chemistry – A European Journal.
  • Leistner, W. E., Levent, M., & Moshchitsky, S. (1993). U.S. Patent No. 5,237,071. U.S.
  • Li, Y., et al. (2012). 2-(2H-Benzotriazol-2-yl)-6-[(dicyclohexylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online.
  • Li, Y., et al. (2011). (E)-2-(2H-Benzotriazol-2-yl)-4-methyl-6-(phenyliminomethyl)phenol. Acta Crystallographica Section E: Structure Reports Online.
  • Ghorai, P., et al. (2019). Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts. Organic Letters.
  • Reddy, R. P., et al. (2017). The Disappearing Director: The Case of Directed N‐Arylation via a Removable Hydroxyl Group.
  • BenchChem. (2025). Technical Support Center: Regioselectivity in Benzotriazole Synthesis. BenchChem Technical Support.
  • Buchwald, S. L., et al. (2015). Highly N-2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles.
  • PrepChem. (n.d.). Synthesis of 2-(Benzotriazol-2-yl)-4-methyl-6-(2-hydroxy-3-benzoyl-6-n-octyloxybenzyl)phenol.
  • BenchChem. (n.d.). Synthesis routes of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol.
  • Avhad, D., Asnani, A., Mohurle, S., Kumar, P., Bais, A., & Tale, R. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215–225.
  • Tanimoto, S., & Oida, T. (1983). Preparation and Utilization of 2-(2H-Benzotriazol-2-y1)-phenolic Compounds. Bulletin of the Institute for Chemical Research, Kyoto University.
  • Lhiaubet-Vallet, V., et al. (2007). Synthesis of New 2-(2´-Hydroxyaryl)benzotriazoles and Evaluation of Their Photochemical Behavior as Potential UV-Filters. Molecules.
  • Sigma-Aldrich. (n.d.). 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol.
  • ChemicalBook. (n.d.). 1H-Benzotriazole(95-14-7) 1H NMR.
  • Kim, J. H., et al. (2002). Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole.
  • BenchChem. (2025).
  • Fieser, L. F., & Martin, E. L. (1935). 1,2,3-benzotriazole. Organic Syntheses.
  • Waidyanatha, S., et al. (2021). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Journal of Analytical Toxicology.
  • A Review on: Synthesis of Benzotriazole. (2021).
  • Aitken, R. A., & Sonecha, D. (2020). ¹H-NMR of: (A) reaction mixture of benzotriazole (1a) with...
  • Environment and Climate Change Canada & Health Canada. (2016). Screening Assessment Report on Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1- dimethylpropyl)- (BDTP).
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.
  • PubChem. (n.d.). 1-Hydroxybenzotriazole.
  • Wikipedia. (n.d.). 2-(2-Hydroxyphenyl)-2H-benzotriazoles.

Sources

addressing migration of benzotriazole stabilizers in polymer systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, materials scientists, and drug development professionals. Our focus here is addressing a critical failure mode in pharmaceutical packaging and medical devices: the migration of benzotriazole ultraviolet (UV) absorbers.

When polymer additives leach into drug formulations, they compromise assay integrity, introduce toxicological risks, and lead to regulatory rejections. This guide provides field-proven, mechanistic solutions to detect, understand, and permanently arrest benzotriazole migration.

Part 1: Troubleshooting & FAQs

Q1: Why do benzotriazole stabilizers like UV-328 and UV-326 migrate out of our polymer packaging into drug formulations? Answer: Migration is fundamentally driven by thermodynamics and polymer kinetics. Benzotriazoles are typically low-to-medium molecular weight additives (e.g., UV-328, MW ~351 g/mol ) that are physically mixed—not covalently bound—into the polymer matrix[1]. Over time, due to polymer chain relaxation, thermal stress, or contact with lipophilic drug vehicles, these highly hydrophobic molecules (log Kow > 6.0) diffuse to the surface[2].

The core photostability of benzotriazoles relies on an Excited State Intramolecular Proton Transfer (ESIPT) mechanism facilitated by a hydrogen bond between the triazole nitrogen and the phenolic hydroxyl group[3]. While this makes them exceptionally efficient UV scavengers, their lack of chemical anchoring makes them highly mobile. This mobility is so problematic that UV-328 is now listed under the Stockholm Convention as a Persistent Organic Pollutant (POP) due to its severe migration and bioaccumulation profile[1].

MigrationMechanism A Polymer Matrix (e.g., Polyolefin/PET) B Free Benzotriazole (UV-328/326) Non-covalently bound A->B C Thermal/Solvent Stress (Chain Relaxation) B->C D Surface Blooming (Crystallization) C->D Air Interface E Leaching into Drug Formulation (E&L Risk) C->E Liquid Interface

Caption: Logical pathway of benzotriazole migration from polymer matrices to drug formulations.

Q2: How can we accurately profile these leachables in our primary packaging? Answer: A self-validating Extractables and Leachables (E&L) workflow is required, adhering to stringent industry guidelines (e.g., USP <1663> and <1664>)[4]. Because benzotriazoles are highly hydrophobic, extraction must utilize a range of simulants (e.g., water, water/ethanol, hexane) to mimic worst-case drug interactions. The causality here is critical: matching the simulant's polarity to the drug product ensures we capture the true thermodynamic partitioning of the UV absorber[2]. We utilize High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) to detect specific isotopic signatures and degradation products down to the Analytical Evaluation Threshold (AET).

Q3: What formulation strategies prevent migration without compromising UV protection? Answer: To arrest migration, you must alter the physical chemistry of the additive. There are two primary field-proven strategies:

  • Increasing Molecular Weight: Transitioning to bulky UV absorbers like UV-234 (MW ~447 g/mol ). The bulky substituents drastically reduce the diffusion coefficient within the polymer matrix, rendering it virtually non-migratory under standard conditions.

  • Reactive Copolymerization: The most robust solution is utilizing reactive benzotriazoles. By functionalizing the molecule with a diol or allyl group, it can be covalently polymerized directly into the backbone of polyesters or polyurethanes[5]. Because the absorber is chemically anchored, migration is reduced to absolute zero.

Part 2: Quantitative Data & Material Selection

When formulating medical-grade polymers, selecting the right stabilizer is a balance of UV efficacy and migration risk. Use the table below to guide your material selection.

Benzotriazole StabilizerMolecular Weight ( g/mol )Migration PotentialPrimary Mitigation StrategyRegulatory / E&L Note
UV-328 ~351HighReplace with higher MW alternativesListed as POP (Stockholm Convention)[1]
UV-326 ~315Moderate-HighUse compatibilizers or encapsulantsMonitored heavily in pharma packaging[2]
UV-234 ~447LowIntrinsic (Bulky substituents)Preferred for high-temp medical devices
Reactive BUV (Diol) Variable (Polymeric)Zero Covalent CopolymerizationEliminates leaching; ideal for drug contact[5]

Part 3: Experimental Protocols

Protocol A: Step-by-Step Extractables & Leachables (E&L) Profiling

Causality Note: This protocol uses aggressive solvent extraction to force the thermodynamic equilibrium of the stabilizer's partitioning, ensuring no hidden reservoirs remain undetected in the polymer matrix.

  • Sample Preparation: Cut the polymer packaging into 1x1 cm squares. Reasoning: Maximizing surface area accelerates diffusion kinetics, representing a worst-case scenario.

  • Controlled Extraction: Place 5g of the polymer into a sealed, inert borosilicate vessel. Add 50 mL of extraction simulant (e.g., 50% Ethanol/Water for lipophilic drug vehicles).

  • Thermal Incubation: Incubate at 50°C for 72 hours. Reasoning: Elevated temperature accelerates polymer chain mobility and additive diffusion, simulating long-term shelf life.

  • Sample Concentration: Extract the solvent, filter through a 0.22 µm PTFE syringe filter, and concentrate under a gentle nitrogen stream to exactly 1 mL.

  • LC-MS Analysis: Inject 10 µL into an HPLC-HRMS system using a C18 column. Run a gradient from 10% to 90% Acetonitrile over 20 minutes. Monitor for specific m/z values corresponding to the target benzotriazoles.

  • Toxicological Assessment: Compare quantified leachable concentrations against the calculated Safety Concern Threshold (SCT) and Analytical Evaluation Threshold (AET).

ELWorkflow Step1 Sample Prep (Maximize Surface Area) Step2 Controlled Extraction (Solvent + Heat Stress) Step1->Step2 Step3 Concentration (Isolate Organics) Step2->Step3 Step4 HPLC-HRMS Screening (Identify Signatures) Step3->Step4 Step5 Toxicological Risk (Compare to AET) Step4->Step5

Caption: Step-by-step Extractables and Leachables (E&L) analytical workflow for polymer packaging.

Protocol B: Copolymerization of Reactive Benzotriazoles

Causality Note: Covalent bonding permanently anchors the UV absorber into the polymer backbone, bypassing the thermodynamic drive for migration entirely. This creates a self-validating system where leaching is chemically impossible.

  • Monomer Preparation: Synthesize or procure a diol-functionalized benzotriazole monomer (e.g., containing primary hydroxyl groups on the phenolic ring)[5].

  • Polycondensation Setup: In a nitrogen-purged reactor, combine the reactive benzotriazole (0.5–2.0 mol%), standard diols (e.g., ethylene glycol), and diacids (e.g., terephthalic acid).

  • Esterification: Heat the mixture to 200°C under continuous stirring. Water or methanol byproducts will distill off as the esterification proceeds.

  • Polymerization: Add a transesterification catalyst (e.g., antimony trioxide). Increase the temperature to 280°C and apply high vacuum (<1 mbar) to drive the polycondensation to a high molecular weight.

  • Quenching & Pelletizing: Extrude the resulting polymer melt into a water bath and cut it into pellets. The resulting polymer now features intrinsic, non-migratory UV resistance.

References

  • Proposal to list UV-328 in Annex A to the Stockholm Convention on Persistent Organic Pollutants.Stockholm Convention (pops.int).
  • Equilibrium leaching of selected ultraviolet stabilizers
  • UV 234 - Ataman Kimya.
  • Reactive UV Absorber and Polymer Polymer Using the Same.
  • Extractables & Leachables Evaluation - Pharmaceutical Packaging.West Pharmaceutical Services.
  • Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability.

Sources

challenges in the purification of phenolic benzotriazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. Phenolic benzotriazoles (e.g., UV-328, Bumetrizole, Tinuvin P) are premier UV absorbers utilized in polymers, coatings, and drug development matrices. Their synthesis via the reductive cyclization of o-nitroazobenzene intermediates frequently yields complex crude mixtures.

This portal provides authoritative troubleshooting strategies, self-validating protocols, and mechanistic insights to help researchers isolate high-purity (>98%) benzotriazoles.

Knowledge Base: The Causality of Impurities

Why is the purification of phenolic benzotriazoles so challenging? The difficulties stem directly from the chemical mechanisms of their synthesis and their inherent physicochemical properties:

  • Incomplete Reductive Cyclization: The conversion of the o-nitroazobenzene intermediate to the benzotriazole ring requires precise stoichiometric control of reducing agents (e.g., Zinc/NaOH or hydrazine). Under-reduction leaves strongly colored azo compounds, while over-reduction can cleave the azo bond, yielding aniline derivatives.

  • Polymeric Byproducts from Diazotization: The initial diazotization of an o-nitroaniline derivative is highly exothermic. Poor temperature control (>5°C) leads to diazonium salt decomposition and the formation of dark, highly polar polymeric impurities.

  • High Lipophilicity: Phenolic benzotriazoles possess high octanol-water partition coefficients (

    
    ) . This extreme lipophilicity complicates standard liquid-liquid extractions, as the product readily forms emulsions or partitions poorly if the organic phase is not carefully selected.
    

Troubleshooting Guides: Resolving Purification Bottlenecks

Issue 1: Persistent Yellow/Red Discoloration in the Final Product
  • Root Cause: Trace amounts of unreacted o-nitroazobenzene or polymeric diazonium degradation products. Because these compounds are essentially azo dyes, even parts-per-million (ppm) levels will heavily tint the product, rendering it unsuitable for clear polymer applications.

  • Resolution: Implement a two-stage decolorization and recrystallization protocol.

    • Causality: Activated carbon provides a high surface area to adsorb large, conjugated polymeric impurities . Recrystallization from a binary solvent system (e.g., Methanol/Toluene) leverages the differential solubility of the benzotriazole versus the azo intermediate.

Issue 2: Co-crystallization of Impurities
  • Root Cause: The target benzotriazole and its impurities share similar solubility profiles in single-solvent systems (like pure ethanol), leading to impurity entrapment within the crystal lattice during rapid cooling.

  • Resolution: Utilize an anti-solvent crystallization approach or a step-down cooling gradient.

    • Causality: Slowing the nucleation rate prevents lattice defects where impurities hide. Using a solvent like hot gasoline or toluene to dissolve the crude, followed by the slow addition of an anti-solvent (methanol), forces the highly lipophilic benzotriazole to crystallize selectively .

Quantitative Data: Solvent Selection Matrix

To design an effective purification workflow, you must select solvents that exploit the solubility differentials between the product and its impurities.

Table 1: Solubility Profiles for Typical Phenolic Benzotriazoles (e.g., Tinuvin P) at 20°C

SolventSolubility (g / 100g solution)Utility in Purification
Water < 0.01Anti-solvent; useful for precipitating crude from alkaline solutions.
Methanol 0.20Excellent anti-solvent for binary recrystallization systems.
Acetone 3.00Good for washing crude crystals to remove highly soluble polar impurities.
Toluene / Benzene ~7.00Primary dissolution solvent for hot recrystallization.
Chloroform / DCM 13.0 - 16.0Ideal for liquid-liquid extraction, though prone to emulsions.

Protocol Library: Self-Validating Recrystallization & Decolorization

Trustworthiness Note: This protocol incorporates self-validating pH checks and visual colorimetric milestones to ensure process integrity at every step.

Step 1: Alkaline Dissolution & Filtration (Crude Cleanup)

  • Suspend the crude phenolic benzotriazole in a 10% NaOH aqueous solution.

  • Causality: The phenolic hydroxyl group (

    
    ) deprotonates, forming a water-soluble sodium phenoxide salt. Unreacted o-nitroaniline and neutral polymeric impurities remain insoluble.
    
  • Filter the mixture to remove insoluble impurities.

  • Validation Check: The filtrate should be clear (free of particulates) but may still be highly colored. If cloudy, pass through a finer filter.

Step 2: Acidification & Precipitation

  • Slowly acidify the filtrate with concentrated HCl under vigorous stirring until the pH reaches 2-3.

  • Causality: Reprotonation of the phenol forces the highly lipophilic benzotriazole to crash out of the aqueous phase.

  • Filter and wash the crude solid with cold distilled water until the washings are pH neutral.

  • Validation Check: Test the final wash water with pH paper; it must read ~7.0 to ensure no residual acid degrades the product during drying.

Step 3: Activated Carbon Decolorization & Recrystallization

  • Dissolve the dried crude solid in a minimal volume of boiling solvent (e.g., Toluene or hot gasoline) .

  • Add 5-10% (w/w) activated carbon to the hot solution. Reflux for 30 minutes.

  • Causality: The porous carbon matrix traps large conjugated dye molecules via van der Waals forces.

  • Perform a hot filtration through a Celite pad to remove the carbon.

  • Validation Check: The filtrate must be completely colorless or exceptionally pale yellow. If a red tint persists, the azo intermediate is still present; repeat the carbon treatment.

  • Slowly cool the filtrate to 15°C to induce crystallization . Collect the pure white crystals via vacuum filtration and dry under reduced pressure.

Workflow Visualizations

Workflow for the synthesis and purification of phenolic benzotriazoles.

Troubleshooting logic for resolving colored impurities in benzotriazoles.

Frequently Asked Questions (FAQs)

Q: Why does my liquid-liquid extraction form an unbreakable emulsion? A: The high lipophilicity (


) and surfactant-like properties of the deprotonated phenolic benzotriazoles at slightly alkaline pH can stabilize emulsions .
Fix: Adjust the aqueous phase to a strictly acidic pH (< 3) to ensure the phenol is fully protonated before extracting with a non-polar solvent like DCM. Alternatively, filter the emulsion through a pad of Celite to break the micelles.

Q: Can I use catalytic hydrogenation instead of Zinc/NaOH for the reductive cyclization? A: Yes. Catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) is an environmentally friendly alternative to zinc dust . However, it requires strict control of hydrogen pressure and temperature to prevent over-reduction of the benzotriazole ring into an unstable diamine. If you observe a sudden drop in yield and an increase in polar baseline impurities on HPLC, you have likely over-reduced the product.

Q: My final product melts 5°C below the literature value, but HPLC shows 99% purity. What is wrong? A: Melting point depression without significant HPLC impurities usually indicates trapped solvent (solvate formation) or moisture. Phenolic benzotriazoles can easily trap solvents like toluene in their crystal lattice during rapid cooling. Fix: Dry the product in a vacuum oven at 60°C for 24 hours, or recrystallize from a non-coordinating solvent like cyclohexane.

References

  • Waidyanatha, S., & Fennell, T. R. "Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)". Journal of Analytical Toxicology / PMC.[Link]

  • Stockholm Convention / UNEP. "Guidance on best available techniques and best environmental practices relevant to UV-328 listed under the Stockholm Convention". POPS.int.[Link]

  • Winter, R. A., et al. "5-Aralkyl substituted 2h-benzotriazoles in stabilized compositions".

overcoming matrix effects in the analysis of 4-(Benzotriazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the analysis of benzotriazole UV stabilizers (BUVs). As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with 4-(Benzotriazol-2-yl)phenol (often referred to as UV-P) and its related phenolic benzotriazole derivatives.

Due to their high lipophilicity (


) and widespread presence in environmental and biological matrices, these compounds are notoriously susceptible to matrix effects (ME) during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis[1]. This guide provides mechanistic explanations, self-validating protocols, and quantitative troubleshooting steps to ensure absolute data integrity.

🔬 Section 1: Understanding the Root Cause (FAQ)

Q1: Why does 4-(Benzotriazol-2-yl)phenol experience severe ion suppression in ESI-LC-MS/MS? A: The root cause lies in the physics of Electrospray Ionization (ESI). Phenolic benzotriazoles are highly lipophilic and are typically analyzed in negative ESI mode due to the mildly acidic phenolic hydroxyl group[2]. In complex matrices like wastewater, plasma, or textile extracts, co-extracted lipids, humic acids, and surfactants compete with the analyte for access to the charged droplet surface. Because these matrix components are often present in massive molar excess, they monopolize the available charge, preventing the ionization of 4-(Benzotriazol-2-yl)phenol and resulting in a suppressed MS signal.

Q2: How can I accurately quantify the Matrix Effect (ME) in my specific assay? A: You must establish a self-validating system by comparing calibration slopes. Do not rely solely on absolute peak areas, as extraction recovery losses can mimic matrix suppression. Calculate the ME using the following formula:



A negative value indicates ion suppression, while a positive value indicates ion enhancement[3].

Table 1: Quantitative Evaluation Criteria for Matrix Effects

Calculated ME (%)Diagnostic InterpretationRequired Action
-10% to +10% Negligible matrix effectProceed with standard solvent calibration.
±11% to ±20% Mild matrix effectAcceptable[3]; consider matrix-matched calibration.
±21% to ±50% Moderate suppression/enhancementOptimize chromatography or sample preparation.
> ±50% Severe matrix interferenceMandatory use of Isotope Dilution (SIL-IS) & SPE clean-up.

🛠️ Section 2: Methodological Solutions & Workflows

Q3: Standard protein precipitation for plasma samples leaves me with >40% ion suppression. What is the mechanistic solution? A: Protein precipitation (PPT) removes proteins but leaves behind high concentrations of endogenous phospholipids (e.g., glycerophosphocholines). These phospholipids elute late in reversed-phase gradients, exactly where lipophilic compounds like 4-(Benzotriazol-2-yl)phenol elute, causing severe suppression[2]. Solution: You must implement a Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) step post-PPT to remove phospholipids[1]. For environmental wastewater, polymeric reversed-phase sorbents (e.g., Oasis HLB) are the gold standard[4].

Protocol A: Optimized SPE Clean-up for Phenolic Benzotriazoles

This protocol is designed to isolate the analyte while selectively washing away polar suppressors and retaining highly non-polar interferents on the column.

  • Conditioning: Pass 3.0 mL of 100% Methanol through the polymeric SPE cartridge, followed by 3.0 mL of LC-MS grade

    
    .
    
  • Loading: Load the aqueous sample extract (or diluted plasma supernatant) at a flow rate of

    
     mL/min to ensure optimal mass transfer to the sorbent.
    
  • Washing (Critical Step): Wash with 3.0 mL of 5% Methanol in

    
    . Causality: This specific concentration is strong enough to elute highly polar salts and small organic acids (which cause early-eluting suppression) but weak enough to prevent the breakthrough of the highly lipophilic 4-(Benzotriazol-2-yl)phenol.
    
  • Elution: Elute the target analyte with 2 x 2.0 mL of 100% Methanol (or Acetonitrile).

  • Reconstitution: Evaporate to dryness under a gentle nitrogen stream at 40°C and reconstitute in the initial LC mobile phase to prevent solvent-mismatch peak distortion.

SPE_Workflow Condition 1. Condition MeOH & H2O Load 2. Load Sample (Aqueous Extract) Condition->Load Wash 3. Wash 5% MeOH in H2O Load->Wash Elute 4. Elute 100% MeOH Wash->Elute Recon 5. Reconstitute Mobile Phase Elute->Recon

Caption: Standardized SPE protocol for isolating phenolic benzotriazoles while minimizing matrix suppressors.

Q4: Even after SPE, I still have co-eluting matrix peaks. How can I adjust my chromatography? A: Most laboratories default to a standard C18 column. However, C18 relies purely on hydrophobic dispersion forces, meaning your analyte will co-elute with bulk aliphatic matrix lipids. Solution: Switch to a Phenyl-Hexyl stationary phase[2]. The phenolic benzotriazole structure contains a highly conjugated aromatic ring system. A Phenyl-Hexyl column provides orthogonal selectivity via


 interactions between the stationary phase and the analyte's aromatic rings. This shifts the retention time of 4-(Benzotriazol-2-yl)phenol away from purely aliphatic matrix interferents, effectively moving the analyte out of the "suppression zone."

Q5: If physical removal fails, how do I correct for residual matrix effects? A: You must utilize Isotope Dilution Mass Spectrometry (IDMS) [5]. By spiking the sample prior to extraction with a stable isotope-labeled internal standard (SIL-IS), such as Drometrizole-d3 or a custom


-labeled benzotriazole[6], you create a self-correcting system. Because the SIL-IS is chemically identical to the target analyte, it co-elutes exactly at the same retention time and experiences the exact same degree of ion suppression in the ESI source. Consequently, the ratio of the analyte signal to the SIL-IS signal remains constant, completely neutralizing the quantitative error caused by the matrix effect.

ME_Troubleshooting Start Observe Signal Variation in 4-(Benzotriazol-2-yl)phenol Assess Perform Post-Column Infusion Map Suppression Zones Start->Assess Decision Is ME > ±20%? Assess->Decision Dilute Dilute Extract (If sensitivity allows) Decision->Dilute Yes, high analyte conc. Prep Optimize Sample Prep (Add SPE/LLE step) Decision->Prep Yes, complex matrix Chrom Alter Chromatography (Use Phenyl-Hexyl column) Decision->Chrom Yes, co-elution observed Isotope Use Isotope Dilution (e.g., Drometrizole-d3) Decision->Isotope Yes, absolute quant needed

Caption: Diagnostic logic tree for resolving LC-MS/MS matrix effects in benzotriazole analysis.

📚 References

  • Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Matrix effects in LC–MS/MS method at different fortification levels - ResearchGate Source: ResearchGate URL:[Link]

  • Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Microextraction Techniques Coupled to Liquid Chromatography with Mass Spectrometry for the Determination of Organic Micropollutants in Environmental Water Samples - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Analytical methodologies for the determination of pharmaceuticals and personal care products (PPCPs) in sewage sludge Source: Universidad de Valladolid (UVa) URL:[Link]

Sources

Technical Support Center: Enhancing Material Photostability with 4-(Benzotriazol-2-yl)phenol (UV-P)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(Benzotriazol-2-yl)phenol, commonly known as UV-P or Tinuvin P. This guide is designed for researchers, materials scientists, and drug development professionals integrating benzotriazole-based UV absorbers into polymer matrices, coatings, and pharmaceutical formulations.

Core Principles & FAQs

Q: How exactly does 4-(Benzotriazol-2-yl)phenol dissipate UV energy without degrading the host material? A: The exceptional photostability of benzotriazole derivatives relies on an ultrafast photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT)[1][2]. The molecule features a critical intramolecular hydrogen bond between the nitrogen atom of the benzotriazole ring and the phenolic hydroxyl group. Upon absorbing harmful UV radiation (typically in the 300–400 nm range), the ground-state enol transitions to an excited-state enol. This triggers a rapid proton transfer (within ~1 picosecond) to form an excited keto tautomer[2][3]. The keto state then undergoes rapid internal conversion back to the ground state, dissipating the absorbed energy as harmless thermal heat before back-proton transfer restores the original molecule[1][3].

ESIPT_Mechanism S0_Enol Ground State Enol (S0) Intramolecular H-Bond S1_Enol Excited State Enol (S1*) Franck-Condon State S0_Enol->S1_Enol UV Absorption (300-400 nm) S1_Keto Excited State Keto (S1*) Proton Transferred S1_Enol->S1_Keto ESIPT (~1 ps) S0_Keto Ground State Keto (S0) Hot Ground State S1_Keto->S0_Keto Internal Conversion S0_Keto->S0_Enol Back Proton Transfer (Heat)

Fig 1: ESIPT mechanism of 4-(Benzotriazol-2-yl)phenol for non-radiative UV energy dissipation.

Q: Why does the addition of UV-P sometimes quench the fluorescence of other active pharmaceutical ingredients (APIs) or fluorescent probes in my formulation? A: The very mechanism that makes benzotriazoles excellent UV absorbers also makes them potent fluorescence quenchers[4]. Because their primary function is to absorb UV photons and dissipate energy non-radiatively, they directly compete with the emission pathways of your fluorophores. This can manifest as either true molecular quenching (where the excited fluorophore's energy is "stolen") or as a measurement artifact known as the Inner Filter Effect (IFE), where the UV absorber simply blocks the excitation or emission light[4].

Troubleshooting Guide

Issue 1: Unexpected Photodegradation in Polar Environments

Symptom: The material or solution degrades rapidly under UV light despite the addition of UV-P. Root Cause: Highly polar solvents (like DMSO or ethanol) can disrupt the critical intramolecular hydrogen bond of the benzotriazole, preventing the ESIPT process. Without ESIPT, the molecule cannot rapidly dissipate the UV energy, leading to its own photodegradation and the subsequent degradation of the host material[1][3]. Solution:

  • Matrix Modification: Shift to a less polar polymer matrix or solvent system to preserve the H-bond.

  • Electronic Modification: Counterintuitively, substituting the benzotriazole ring with electron-withdrawing groups (EWGs) can dramatically improve photopermanence in polar environments. While EWGs weaken the H-bond, they facilitate a conical intersection that allows alternative, highly efficient radiationless decay[1][5].

Issue 2: Surface Blooming and Loss of Bulk Protection in Elastomers

Symptom: Polymer matrices, particularly rubbers like EPDM, show surface yellowing, cracking, and a white powdery residue on the surface after curing and weathering. Root Cause: Migration (blooming). UV-P and similar low-molecular-weight benzotriazoles have limited solubility in certain non-polar elastomers. Over time, they migrate to the surface, leaving the bulk material unprotected against photo-oxidation[6]. Solution: Switch to a higher molecular weight derivative or utilize covalently linked benzotriazole units that anchor the UV absorber directly to the polymer backbone, preventing migration while maintaining ESIPT capabilities[6].

Troubleshooting_Workflow Start Fluorescence Drop Detected Check_Overlap Check Spectral Overlap Start->Check_Overlap Measure_Lifetime Measure Lifetime (TRFS) Check_Overlap->Measure_Lifetime Overlap Confirmed Static Static Quenching / IFE (Lifetime Constant) Measure_Lifetime->Static Dynamic Dynamic Quenching (Lifetime Decreased) Measure_Lifetime->Dynamic Action1 Adjust Concentration / Correct for IFE Static->Action1 Action2 Modify Matrix / Use Covalent Linkage Dynamic->Action2

Fig 2: Diagnostic workflow for resolving fluorescence quenching induced by benzotriazole UV absorbers.

Experimental Protocols

Protocol A: Validating ESIPT via Time-Resolved Fluorescence Spectroscopy (TRFS)

To determine if the photostability mechanism of your benzotriazole derivative is actively functioning in a new drug formulation or solvent, you must measure the excited state kinetics[2].

  • Step 1: Sample Preparation. Prepare a dilute solution of the UV-P derivative (10⁻⁵ to 10⁻⁶ M) in the target solvent.

    • Causality: High concentrations lead to molecular aggregation and exacerbate the Inner Filter Effect (IFE), which will skew the kinetic decay data[2].

  • Step 2: Excitation. Excite the sample using a femtosecond pulsed laser tuned to the absorption band of the enol tautomer (typically 300–350 nm).

    • Causality: The ESIPT process occurs on the order of 1 picosecond. Standard nanosecond lasers cannot capture the transition from the Franck-Condon excited enol to the excited keto state[1][2].

  • Step 3: Detection & Global Analysis. Monitor the transient fluorescence decay and fit the curves to multi-exponential models to extract the lifetimes of the enol* and keto* states.

  • Self-Validation Check: This protocol is a self-validating system. It confirms the presence of ESIPT only if a large Stokes-shifted emission (from the keto state) is detected immediately following the ultrafast decay of the enol excited state. If only the enol emission is observed with a long lifetime, the intramolecular H-bond has been disrupted, proving the photostabilization mechanism has failed[2][3].

Protocol B: Accelerated Weathering & Migration Testing in Polymer Matrices

Used to troubleshoot blooming and verify long-term photostability in industrial polymers (e.g., EPDM rubber)[6].

  • Step 1: Compounding. Incorporate 1.0 phr (parts per hundred rubber) of UV-P into the polymer matrix.

    • Causality: 1.0 phr provides a standardized baseline for evaluating UV filtering efficacy. Overloading the matrix artificially forces immediate blooming, ruining the baseline[6][7].

  • Step 2: Artificial Weathering. Expose the cured polymer plates to simulated sunlight (Xenon arc lamp, 295–380 nm range) for 1000 hours.

    • Causality: Simulates years of outdoor UV exposure to accelerate photo-oxidation and force potential migration[6].

  • Step 3: Surface Morphological & Chemical Analysis. Analyze the surface using Scanning Electron Microscopy (SEM) and Fourier Transform Infrared (FTIR) spectroscopy.

  • Self-Validation Check: This protocol utilizes dual-method confirmation. SEM visually validates whether the stabilizer has physically migrated to the surface (failed integration). Simultaneously, FTIR chemically quantifies the exact degree of polymer bond preservation (e.g., monitoring C-C and C-H bond dissociation at 1100 cm⁻¹), proving whether the retained stabilizer actually prevented photo-oxidation[6][7].

Quantitative Data Summary

The following table summarizes the critical photophysical and application parameters of 4-(Benzotriazol-2-yl)phenol to guide formulation dosing and expectations.

ParameterValue / CharacteristicMechanistic ImplicationReference
Primary Absorption Range 300 – 400 nmCovers the most damaging UV-A and UV-B spectrums.[4][7]
ESIPT Timeframe ~1 picosecondOutcompetes destructive photochemical degradation pathways.[1][2]
Non-radiative Dissipation > 99% EfficiencyEnsures minimal energy is transferred to the host matrix.[3]
Typical Polymer Dosing 1.0 phrOptimal balance between UV protection and preventing blooming.[6][7]

References

  • Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability - American Coatings Association URL:[Link]

  • Theoretical Study of Benzotriazole UV Photostability: Ultrafast Deactivation through Coupled Proton and Electron Transfer - Journal of the American Chemical Society (ACS) URL:[Link]

  • The Effect of Tinuvin Derivatives as an Ultraviolet (UV) Stabilizer on EPDM Rubber - SciSpace URL:[Link]

  • Synthesis of New 2-(2´-Hydroxyaryl)benzotriazoles and Evaluation of Their Photochemical Behavior as Potential UV-Filters - PMC (National Institutes of Health) URL:[Link]

Sources

Validation & Comparative

The ESIPT Imperative: A Comparative Analysis of 4-(Benzotriazol-2-yl)phenol and Ortho-Benzotriazole UV Absorbers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit polymer formulation failures that stem from a fundamental misunderstanding of photophysics. A pervasive misconception in materials science is that the mere presence of a benzotriazole moiety guarantees UV protection. This guide deconstructs that fallacy by objectively comparing 4-(Benzotriazol-2-yl)phenol (the para-isomer) with industry-standard ortho-benzotriazoles like Tinuvin P, Tinuvin 328, and Tinuvin 234 . By examining the causality of their molecular geometries, we will uncover why precise hydroxyl positioning is the non-negotiable cornerstone of polymer photostabilization.

Mechanistic Divergence: The Causality of ESIPT

The exceptional photostability of commercial benzotriazole UV absorbers relies entirely on a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT) [1].

For ESIPT to occur, the molecule must possess an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the benzotriazole ring. This pre-organized geometry is only possible when the hydroxyl group is in the ortho position relative to the benzotriazole ring (e.g., 2-(2-hydroxyphenyl)benzotriazole)[2].

Upon absorbing a UV photon, the ortho-isomer is promoted to an excited singlet state. The altered electron distribution drastically increases the acidity of the phenol and the basicity of the triazole nitrogen, triggering an ultrafast (<100 fs) proton transfer to form an excited keto tautomer[2]. This keto state rapidly undergoes non-radiative decay, harmlessly dissipating the absorbed UV energy as heat. A subsequent back-proton transfer regenerates the ground-state enol form, allowing the cycle to repeat indefinitely without degrading the molecule[1].

In stark contrast, 4-(Benzotriazol-2-yl)phenol features a para-hydroxyl group. The spatial distance between the hydroxyl proton and the triazole nitrogen physically precludes the formation of an intramolecular hydrogen bond. Consequently, the ESIPT pathway is completely blocked. When 4-(Benzotriazol-2-yl)phenol absorbs UV light, it cannot dissipate the energy via ultrafast keto tautomerization. Instead, the long-lived excited state leads to fluorescence or, catastrophically for polymer matrices, photochemical degradation and the generation of destructive free radicals[3].

Comparative Performance Matrix

To objectively evaluate these compounds, we must look at their structural capabilities, thermal properties, and primary industrial applications.

CompoundChemical Structure TypeHydroxyl PositionESIPT CapabilityPrimary ApplicationPhotostability in Polymers
4-(Benzotriazol-2-yl)phenol 2-(4'-hydroxyphenyl)-benzotriazoleParaNo Fluorescent probes, synthetic intermediateLow (Photodegradable)
Tinuvin P 2-(2H-Benzotriazol-2-yl)-4-methylphenolOrthoYes General polymers, PS, PVC, PCHigh
Tinuvin 328 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenolOrthoYes Polyolefins, automotive coatingsVery High
Tinuvin 234 2-[2-hydroxy-3,5-bis(a,a-dimethylbenzyl)phenyl]-2H-benzotriazoleOrthoYes High-temp engineering plastics (PET, PC)Ultra High (Low volatility)[4]
Experimental Validation Protocols

To empirically validate the failure of the para-isomer and the efficacy of ortho-isomers, I utilize a self-validating experimental system combining UV-Vis spectroscopy and accelerated weathering.

Protocol: Evaluating UV Absorber Efficacy in Polycarbonate (PC) Matrices

Causality of Matrix Selection: Polycarbonate is utilized because it degrades via the Photo-Fries rearrangement upon UV exposure, yielding highly visible yellow chromophores. This provides a direct, macroscopic indicator of UV absorber failure.

Step 1: Polymer Compounding and Film Extrusion

  • Dry PC resin pellets at 120°C for 4 hours to prevent hydrolytic degradation during melt processing.

  • Compound 0.5 wt% of the target UV absorber (e.g., Tinuvin 234 or 4-(Benzotriazol-2-yl)phenol) into the PC matrix using a twin-screw extruder at 280°C. (Note: Tinuvin 234 is selected as the positive control due to its high molecular weight and low volatility at 280°C[4]).

  • Cast the extrudate into 50 µm thick films using a compression molder.

Step 2: Baseline UV-Vis Spectroscopy

  • Mount the 50 µm films in a solid-state sample holder of a UV-Vis spectrophotometer.

  • Scan from 190 nm to 900 nm at 2 nm increments against a blank[5].

  • Validation Check: The ortho-isomers must show strong, broad absorption bands between 290–400 nm. Record this baseline to later quantify the destruction of the additive itself.

Step 3: Accelerated Weathering

  • Expose the films in a Xenon-Arc Weather-Ometer following ISO 4892-2 standards[6].

  • Causality of Light Source: Xenon-arc lamps equipped with borosilicate/soda-lime filters perfectly simulate the spectral power distribution of terrestrial sunlight through window glass, ensuring the photo-oxidation pathways triggered in the lab match real-world degradation[6].

  • Run continuous exposure for 800 hours at a black-standard temperature of 65°C.

Step 4: Post-Weathering Photodegradation Assessment

  • Measure the Yellowness Index (ΔYI) using a colorimeter (ASTM E313). High ΔYI indicates polymer matrix failure.

  • Re-run UV-Vis spectroscopy. A decrease in the 290–400 nm absorption band indicates the photochemical destruction of the UV absorber itself—a phenomenon expected exclusively in the para-isomer due to the lack of ESIPT stabilization.

Visualizations

ESIPT_Mechanism cluster_ortho Ortho-Isomer (e.g., Tinuvin P): ESIPT Pathway cluster_para Para-Isomer (4-(Benzotriazol-2-yl)phenol): Non-ESIPT Pathway O_Enol Ground State Enol (Intramolecular H-Bond) O_Enol_Exc Excited Singlet Enol* O_Enol->O_Enol_Exc UV Absorption (290-400 nm) O_Keto_Exc Excited Keto* O_Enol_Exc->O_Keto_Exc Ultrafast ESIPT (< 100 fs) O_Keto Ground State Keto O_Keto_Exc->O_Keto Non-Radiative Decay (Heat Dissipation) O_Keto->O_Enol Back Proton Transfer P_Ground Ground State (No Intramolecular H-Bond) P_Excited Excited Singlet* P_Ground->P_Excited UV Absorption P_Degrade Fluorescence & Photochemical Degradation P_Excited->P_Degrade No ESIPT Possible (Long-lived excited state)

Fig 1: Photophysical pathways of ortho- vs. para-hydroxyphenyl benzotriazoles.

Experimental_Protocol Comp 1. Compounding 0.5 wt% Additive in PC Twin-screw extrusion Film 2. Film Casting 50 µm thickness Compression molding Comp->Film UV 3. Baseline UV-Vis 190-900nm scan Quantify absorbance Film->UV Weath 4. Weathering Xenon-Arc (ISO 4892-2) 800 hours exposure UV->Weath Eval 5. Evaluation ΔYI & Gloss Retention FTIR for oxidation Weath->Eval

Fig 2: Self-validating workflow for evaluating UV absorber efficacy in polymers.

Conclusion

The comparison between 4-(Benzotriazol-2-yl)phenol and its ortho-derivatives perfectly illustrates that chemical composition alone does not dictate function; spatial geometry is the ultimate arbiter. For drug development professionals and material scientists, selecting a UV absorber must be rooted in the mechanistic certainty of ESIPT. Without the pre-organized intramolecular hydrogen bond afforded by the ortho-hydroxyl position, benzotriazoles transition from highly efficient photostabilizers to detrimental photochemically active liabilities.

References
  • Title: Theoretical study of benzotriazole UV photostability: ultrafast deactivation through coupled proton and electron transfer triggered by a charge-transfer state. Source: Journal of the American Chemical Society (PubMed / NIH) URL: [Link]

  • Title: Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation Source: PMC / NIH URL: [Link]

  • Title: WhitePaper: Polymer UV-Vis Absorption Source: Akina Inc. URL: [Link]

  • Title: Weathering Testing Standards for Polymers Source: Atlas Material Testing Technology (Atlas-MTS) URL: [Link]

  • Title: UV Absorbers for Polymer Protection Source: Performance Additives URL: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-(Benzotriazol-2-yl)phenol Quantification

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate and precise quantification of UV stabilizers like 4-(Benzotriazol-2-yl)phenol is of paramount importance. This compound, a member of the phenolic benzotriazole class, is utilized in various consumer and industrial products to prevent photodegradation.[1] Its potential for human exposure and environmental persistence necessitates robust analytical methods for its monitoring and control.[2]

This guide provides an in-depth, objective comparison of validated analytical methodologies for the quantification of 4-(Benzotriazol-2-yl)phenol. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, ensuring that each described method is a self-validating system grounded in scientific integrity. The comparison will focus on three commonly employed techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). All protocols and validation data are presented to support method development and validation in a research and quality control setting, adhering to the principles outlined by the International Council for Harmonisation (ICH).[3]

The Analyte: 4-(Benzotriazol-2-yl)phenol

4-(Benzotriazol-2-yl)phenol belongs to a class of compounds known for their UV-absorbing properties.[1] The phenolic group in its structure plays a crucial role in its analytical behavior, influencing its polarity and ionization potential, which are key considerations in developing separation and detection methods.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for the quantification of 4-(Benzotriazol-2-yl)phenol is contingent upon several factors, including the required sensitivity, the complexity of the sample matrix, sample throughput, and available instrumentation.

Performance ParameterHPLC-UV (Typical)GC-MS (Typical)LC-MS/MS (Typical)
Linearity (R²) > 0.998> 0.995> 0.998
Accuracy (% Recovery) 95 - 105%81 - 133%[4]80.6% - 105.2%[5]
Precision (%RSD) < 5%Intraday: < 15%, Interday: < 15%Intraday: 4.1% - 18.0%, Interday: 3.4% - 18.8%[5]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.29 - 11.02 ng/L[4]0.050 - 0.406 ng/L[5]
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL0.5 - 14.1 ng/L[4]-
Specificity High; potential for interference from co-eluting impurities without mass spectrometric detection.Very High; mass spectral data provides definitive identification.Very High; precursor and product ion monitoring provides exceptional selectivity.
Sample Throughput Moderate to HighModerateHigh
Cost (Instrument) LowerModerateHigher
Cost (Operational) Higher (solvent consumption)Lower (gas consumption)Higher (solvents, standards, maintenance)

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and ease of use. For a chromophoric molecule like 4-(Benzotriazol-2-yl)phenol, UV detection provides adequate sensitivity for many applications, particularly in quality control of raw materials and formulated products.

Rationale for HPLC-UV Method Design

The selection of a reversed-phase C18 column is based on the non-polar nature of 4-(Benzotriazol-2-yl)phenol.[6] The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a balance between retention and elution, ensuring a reasonable analysis time and good peak shape.[7] Acidification of the mobile phase with phosphoric or formic acid is often necessary to suppress the ionization of the phenolic hydroxyl group, which can otherwise lead to peak tailing and poor chromatographic performance.[6] The detection wavelength is chosen based on the UV absorbance maximum of the analyte to ensure the highest sensitivity.

Experimental Protocol: HPLC-UV

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B). An isocratic elution with a ratio of 40:60 (A:B) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 310 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-(Benzotriazol-2-yl)phenol reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 50 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix like a sunscreen lotion, a dilution with methanol followed by filtration through a 0.45 µm filter may be sufficient. For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve Dissolve in Methanol (Stock Solution) Standard->Dissolve Dilute Serial Dilution (Working Standards) Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Sample Sample Weighing/Measurement Extract Extraction/Dilution Sample->Extract Filter Filtration (0.45 µm) Extract->Filter Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (310 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Extraction Evaporate Evaporate to Dryness Sample->Evaporate Derivatize Silylation (BSTFA) Evaporate->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Capillary Column Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Collection SPE Solid-Phase Extraction (SPE) Sample->SPE Concentrate Elute & Concentrate SPE->Concentrate Inject Inject into LC-MS/MS Concentrate->Inject Separate UPLC/HPLC Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Sources

performance comparison of 4-(Benzotriazol-2-yl)phenol and benzophenone UV absorbers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal ultraviolet (UV) absorber is rarely a binary choice; it requires a rigorous understanding of molecular thermodynamics, polymer compatibility, and degradation kinetics. Two of the most prominent classes of UV absorbers utilized in advanced coatings, adhesives, and polymer matrices are benzotriazoles (specifically derivatives of 4-(Benzotriazol-2-yl)phenol) and benzophenones (such as 2-hydroxybenzophenone).

While both rely on the same fundamental mechanism of energy dissipation, their structural nuances dictate vastly different performance profiles in real-world applications. This guide objectively compares their mechanisms, quantitative performance, and the experimental methodologies used to validate them.

Mechanistic Foundations: The ESIPT Cycle

Both benzotriazoles and benzophenones function as photostabilizers by absorbing high-energy UV radiation and dissipating it as harmless thermal energy. This non-destructive cycle is governed by Excited-State Intramolecular Proton Transfer (ESIPT) [1].

  • Benzophenones: The photostabilization mechanism relies on a hydrogen bond between the 2-hydroxyl group and the adjacent carbonyl oxygen. Upon UV photon absorption, the molecule transitions to an excited state where the carbonyl oxygen becomes highly basic, stripping the proton from the hydroxyl group to form a transient enol-quinone structure[2].

  • Benzotriazoles: In 4-(Benzotriazol-2-yl)phenol derivatives, the hydrogen bond exists between the phenolic hydroxyl oxygen and the nitrogen atom of the triazole ring. UV absorption shifts the electron density from the oxygen to the nitrogen, inducing a rapid proton transfer[3].

Because the triazole ring system can distribute electron density more effectively across its extended π-conjugation, benzotriazoles generally exhibit a more rapid and thermodynamically stable ESIPT cycle compared to the keto-enol tautomerization of benzophenones.

ESIPT GS_E Ground State Intramolecular H-Bond ES_E Excited State (S1) UV Photon Absorbed GS_E->ES_E UV Absorption (280-400 nm) ES_K Proton Transferred State (Enol-Quinone / Zwitterion) ES_E->ES_K ESIPT (Femtosecond scale) GS_K Ground State (Relaxed) Thermal Energy Released ES_K->GS_K Non-Radiative Decay (Heat Dissipation) GS_K->GS_E Reverse Proton Transfer (Regeneration)

Fig 1. Excited-State Intramolecular Proton Transfer (ESIPT) cycle for UV energy dissipation.

Quantitative Performance Comparison

The structural differences between these two classes manifest directly in their macroscopic optical properties. A critical metric for any UV absorber is its Molar Extinction Coefficient (


) , which quantifies how strongly a substance absorbs light at a given wavelength. According to the Beer-Lambert law, a higher extinction coefficient means that a lower concentration (or thinner film) is required to achieve the same level of UV shielding[3].

Advanced benzotriazole derivatives (such as UV-366) boast a molar extinction coefficient approximately 2.6 times higher than standard benzophenone UV absorbers[4]. Furthermore, benzotriazoles provide intense, broad-spectrum absorption across the 280–390 nm range (covering both UV-B and deep UV-A), whereas benzophenones typically exhibit moderate absorption tapering off around 360 nm[3].

Table 1: Comparative Performance Metrics
Parameter4-(Benzotriazol-2-yl)phenol DerivativesBenzophenone Derivatives
Primary Absorption Range 280 nm – 390 nm (Intense UV-A & UV-B)[3]230 nm – 390 nm (Moderate)[3]
Molar Extinction Coefficient Very High (up to 2.6x of Benzophenones)[5]Moderate[5]
Photostability Highly stable, though sensitive to metal ions (Cu²⁺, Fe³⁺)[6]Highly stable, acts as a co-solute stabilizer[6]
Initial Color Contribution Very low (Excellent color stability)[3]Moderate (Prone to yellowing at high substitution)[2]
Typical Applications High-end textiles, microfibers, polycarbonates[7]PVC, general plastics, adhesives, cosmetics[8]

Experimental Methodologies

To objectively validate these performance claims, we employ a self-validating experimental framework. The following protocols are designed to ensure that the data generated is reproducible, controlling for matrix effects and baseline drift.

Protocol 1: Determination of Molar Extinction Coefficient ( )

Causality: To compare intrinsic absorption efficiency independent of formulation thickness, we must isolate the molecules in a non-interacting solvent and apply the Beer-Lambert Law (


).
  • Sample Preparation: Accurately weigh 10.0 mg of the benzotriazole and benzophenone analytical standards. Dissolve each in 100 mL of spectroscopic-grade dichloromethane (DCM) to create stock solutions.

  • Serial Dilution: Prepare a 5-point calibration curve by diluting the stock solutions to concentrations ranging from

    
     M to 
    
    
    
    M.
  • Baseline Correction: Run a baseline scan using a quartz cuvette (1 cm path length) filled with pure DCM in a dual-beam UV-Vis spectrophotometer.

  • Spectral Acquisition: Scan each dilution from 200 nm to 500 nm. Record the maximum absorbance (

    
    ) at the peak wavelength (
    
    
    
    ).
  • Data Analysis: Plot Absorbance vs. Concentration. The slope of the linear regression line directly yields the molar extinction coefficient (

    
    ) in 
    
    
    
    .
Protocol 2: Accelerated Photodegradation and Stability Profiling

Causality: High initial absorption is useless if the absorber degrades rapidly under continuous irradiation. This protocol couples UV-Vis spectroscopy (to monitor functional loss) with HPLC (to identify degradation byproducts), ensuring a complete mass balance.

  • Matrix Incorporation: Compound 0.2 wt% of each UV absorber into a standardized polymethyl methacrylate (PMMA) matrix. Cast into 50 µm thin films.

  • Initial Characterization: Record the baseline UV-Vis transmission spectrum of the pristine films.

  • Accelerated Weathering: Place the films in a Xenon Arc Weather-Ometer (irradiance of 0.51 W/m² at 340 nm, 65°C black panel temperature) for 500, 1000, and 2000 hours.

  • Post-Irradiation Analysis: Measure the retained UV absorbance. Extract the UV absorbers from the aged films using tetrahydrofuran (THF) and analyze via HPLC-UV to quantify the remaining active compound and identify N-N bond scission or hydroxylation photoproducts[6].

Workflow Prep 1. Sample Prep (Standardized Matrix) Base 2. Baseline UV-Vis (Initial Absorbance) Prep->Base Irrad 3. Xenon Arc Irradiation (Weathering) Base->Irrad Post 4. HPLC & UV-Vis (Degradation Profiling) Irrad->Post Calc 5. Data Synthesis (Half-Life Calculation) Post->Calc

Fig 2. Self-validating experimental workflow for comparative photostability profiling.

Application Scientist Insights

From a formulation standpoint, the choice between a 4-(Benzotriazol-2-yl)phenol derivative and a benzophenone hinges on the specific constraints of the target application:

  • When to choose Benzotriazoles: If you are formulating for high-end automotive clear coats, microfibers, or premium textiles[5][7], benzotriazoles are superior. Their high molar extinction coefficient allows for lower loading levels, which mitigates the risk of plasticization or blooming (exudation) in the polymer matrix. Furthermore, their sharp absorption cutoff near 390-400 nm prevents the "yellowing" effect common in thick polymer parts.

  • When to choose Benzophenones: Benzophenones remain highly relevant in cost-sensitive applications, adhesives[3], and specific cosmetic formulations where broad, moderate absorption is sufficient. Additionally, research indicates that benzophenones can act as protective co-solutes in aqueous environments, extending the half-life of other photosensitive compounds[6]. However, formulators must be cautious of their phenolic hydroxyl groups, which can occasionally interfere with radical polymerization in UV-curable coatings[2].

By aligning the intrinsic photophysical properties of these molecules with rigorous experimental validation, development teams can engineer polymer systems that achieve decades of environmental durability.

References

  • Plastics with UV absorbers, a “Protective umbrella” - Partners in Chemicals. URL: [Link]

  • Making high-end textiles UV-resistant - Partners in Chemicals. URL: [Link]

  • LOTSORB UV 366 Supplier - Jiangxi Lotchem Co., Ltd. URL: [Link]

  • Plastics, Coatings & Adhesives - LYCUS LTD. URL: [Link]

  • Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water - ResearchGate. URL: [Link]

Sources

assessing the cost-effectiveness of different UV stabilizers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Assessing the Cost-Effectiveness of UV Stabilizers in Pharmaceutical Packaging: A Senior Application Scientist’s Guide

Introduction

Photostability is a critical quality attribute in pharmaceutical development. Light-sensitive active pharmaceutical ingredients (APIs)—such as nifedipine, riboflavin, and various biologics—are highly susceptible to photodegradation, which can lead to potency loss and the formation of toxic byproducts[1]. To comply with ICH Q1B guidelines, which mandate rigorous testing under UV (≥200 Wh/m²) and visible light (≥1.2 million lux hours)[2], formulation scientists increasingly rely on advanced packaging polymers integrated with UV stabilizers[1].

However, selecting the right UV stabilizer is not merely a technical decision; it is an economic one. Balancing the cost of additives against their protective efficacy is paramount for commercial viability. In this guide, we will objectively compare the two dominant classes of UV stabilizers—Benzotriazoles (UV Absorbers) and Hindered Amine Light Stabilizers (HALS)—evaluating their mechanisms, cost-effectiveness, and experimental validation in pharmaceutical packaging.

Mechanisms of Action: Benzotriazoles vs. HALS

To assess cost-effectiveness, we must first understand the fundamental physical chemistry driving these stabilizers.

  • Benzotriazoles (UV Absorbers): These compounds, such as 2-(2-Hydroxyphenyl)-2H-benzotriazole, function by absorbing harmful UV radiation (primarily in the 300–400 nm range) and dissipating it as harmless thermal energy[3]. This is achieved through an extremely efficient excited-state intramolecular proton transfer (ESIPT)[4]. They are highly effective but act as a "first line of defense," requiring sufficient thickness and concentration in the packaging film to block photon transmission completely.

  • Hindered Amine Light Stabilizers (HALS): Unlike UV absorbers, HALS do not absorb UV light. Instead, they operate as radical scavengers. When UV light inevitably penetrates the polymer and cleaves bonds to form free radicals, HALS neutralize these radicals, preventing the autocatalytic degradation cycle[5].

G UV UV Radiation (320-400 nm) Polymer Pharmaceutical Packaging Film UV->Polymer Photon Exposure BZT Benzotriazole (UVA) Absorbs UV -> Heat UV->BZT Intercepted by Radicals Free Radicals (R•, ROO•) Polymer->Radicals Unabsorbed photons Protected Protected API (Stable Formulation) BZT->Protected Prevents transmission HALS HALS Scavenges Radicals Radicals->HALS Neutralized by Degraded Degraded API (Loss of Potency) Radicals->Degraded Without HALS HALS->Protected Halts degradation

Fig 1: Synergistic mechanisms of Benzotriazoles and HALS in preventing API photodegradation.

Cost-Effectiveness Analysis

When evaluating cost-effectiveness, we calculate the "Cost per Unit of Protection" (CUP). While Benzotriazoles are generally cheaper by weight, they require higher loading concentrations (typically 0.1% - 0.5%) to achieve the necessary optical density. HALS are more expensive per kilogram but are effective at much lower concentrations (0.05% - 0.1%) because of their regenerative Denisov cycle mechanism[5].

Furthermore, the pharmaceutical industry often utilizes a synergistic blend of both. Benzotriazoles handle the initial UV load, while HALS mop up the radicals generated by the few photons that penetrate the matrix[5].

Comparative Cost-Effectiveness Matrix
Stabilizer TypeMechanismTypical Loading (%)Relative Cost ($/kg)Efficacy in Thin FilmsBest Pharmaceutical Application
Benzotriazoles UV Absorption (ESIPT)0.1 - 0.5%Low to ModerateModerate (Requires thickness)Clear/tinted blister packs, liquid vials[5]
HALS Radical Scavenging0.05 - 0.1%HighHigh (Surface protection)Opaque HDPE/PP bottles, flexible pouches[6]
Synergistic Blend Absorption + Scavenging0.1% (Total)ModerateVery HighHigh-value biologics, highly photolabile APIs[5]

Experimental Protocol: ICH Q1B Photostability Testing & Efficacy Assessment

As a Senior Application Scientist, I emphasize that any claim of cost-effectiveness must be grounded in empirical, self-validating data. The following protocol outlines how to objectively quantify the performance of these stabilizers against their cost.

Rationale: We do not merely measure the degradation of the packaging; we measure the degradation of a proxy API (e.g., nifedipine) housed within the packaging. This ensures the data directly correlates to pharmaceutical shelf-life.

Step-by-Step Methodology:

  • Polymer Masterbatch Preparation: Extrude pharmaceutical-grade PET films incorporating three distinct stabilizer profiles: 0.2% Benzotriazole, 0.1% HALS, and a 0.05%/0.05% Blend. Include a virgin PET control. Causality: Extrusion ensures uniform dispersion, critical because localized stabilizer depletion leads to optical "windows" where UV can penetrate.

  • API Proxy Loading: Fill blister cavities formed from these films with a standardized solution of nifedipine (a highly photolabile API proxy).

  • ICH Q1B Irradiation: Place the samples in a photostability chamber. Expose them to a near-UV fluorescent lamp (≥200 Wh/m² at 320-400 nm) and a cool white fluorescent lamp (≥1.2 million lux hours)[2]. Causality: Simultaneous exposure mimics real-world pharmacy and patient storage conditions, validating the packaging's real-world efficacy.

  • Extraction and HPLC Analysis: Post-exposure, extract the API using a validated solvent system. Analyze via HPLC with a Diode Array Detector (DAD) to quantify the remaining intact nifedipine and its primary photolytic degradant (nitrosophenylpyridine derivative)[2].

  • Cost-Efficacy Calculation: Calculate the Protection Factor (PF) = (API Degradation in Control) / (API Degradation in Stabilized Film). Divide the PF by the cost of the stabilizer batch to yield the Cost-Efficacy Index.

G Prep 1. Extrusion & Prep (PET + Stabilizers) Expose 2. ICH Q1B Exposure (UV: ≥200 Wh/m²) Prep->Expose Standardized Blisters Extract 3. API Extraction (Solvent Recovery) Expose->Extract Post-Irradiation Analyze 4. HPLC-DAD Analysis (Quantify Degradants) Extract->Analyze Isolate API Cost 5. Cost-Efficacy Index (Protection Factor / Cost) Analyze->Cost Empirical Data

Fig 2: Self-validating ICH Q1B workflow for assessing UV stabilizer efficacy and cost-to-performance.

Strategic Recommendations

For drug development professionals, the choice of UV stabilizer must align with the formulation's specific risk profile:

  • For cost-sensitive, moderately photolabile oral solids , Benzotriazoles offer the most economical protection, provided the packaging geometry allows for sufficient wall thickness to achieve the required optical density[3].

  • For high-value, highly sensitive biologics or thin-film flexible packaging , the higher upfront cost of HALS (or a synergistic HALS/Benzotriazole blend) is easily justified[5]. The blend prevents both the primary photon transmission and the secondary radical-induced chain scission, offering the highest Cost-Efficacy Index for premium applications.

References

  • Advanced Packaging Materials to Enhance Light Protection - Stability Studies. stabilitystudies.in. Available at: 1

  • Impact of Packaging Materials on Photostability and Humidity Control. stabilitystudies.in. Available at: 6

  • Influence of UV vs Visible Light on Product Stability. stabilitystudies.in. Available at: 2

  • UV Stabilizers for Outdoor Plastic Products (HALS vs. Benzotriazoles) - Patsnap Eureka. patsnap.com. Available at: 5

  • 2-(2-Hydroxyphenyl)-2H-benzotriazole UV Absorber - Benchchem. benchchem.com. Available at:3

  • Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability. paint.org. Available at:4

Sources

Inter-Laboratory Comparison Guide: Analytical Methodologies for 4-(Benzotriazol-2-yl)phenol Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

4-(Benzotriazol-2-yl)phenol (P-BZT, CAS: 3682-83-5) serves as the unsubstituted parent structure for the phenolic benzotriazole class of ultraviolet (UV) stabilizers. Widely utilized in consumer plastics and coatings, P-BZT and its derivatives have emerged as critical targets in environmental biomonitoring due to their persistence and potential endocrine-disrupting toxicity.

As a Senior Application Scientist overseeing multi-center method validations, I frequently observe that the choice of analytical platform dictates not just sensitivity, but the fundamental logic of the sample preparation cascade. This guide objectively compares the two predominant analytical platforms—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS)—evaluating their performance across multi-laboratory validation frameworks to help you select the optimal system for your matrix.

Mechanistic Comparison of Analytical Platforms

When establishing an inter-laboratory protocol for P-BZT, the physicochemical properties of the analyte must drive the technology selection. P-BZT contains a highly polar phenolic hydroxyl group, which heavily influences its ionization and volatility.

  • LC-MS/MS (The Gold Standard for Biological Matrices):

    • Causality of Choice: In biological matrices (e.g., plasma, serum), P-BZT is rapidly metabolized into highly polar phase II conjugates (glucuronides and sulfates). LC-MS/MS operating in Electrospray Ionization (ESI) mode allows for the direct analysis of these polar compounds without the need for volatile derivatization.

    • Authoritative Grounding: Standardized National Toxicology Program protocols rely on LC-MS/MS to achieve limits of detection (LOD)

      
       ng/mL in complex rat plasma, proving its robustness for high-throughput biomonitoring 1.
      
  • SPME-GC-MS/MS (The Green Alternative for Aqueous Matrices):

    • Causality of Choice: For environmental water or human urine, Solid-Phase Microextraction (SPME) coupled with GC-MS/MS offers a solvent-free enrichment strategy. Polyacrylate SPME fibers selectively partition P-BZT from the aqueous phase based on its partition coefficient.

    • Authoritative Grounding: While GC-MS/MS provides excellent chromatographic resolution, the phenolic group of P-BZT can cause peak tailing. However, optimized2 have successfully bypassed derivatization by strictly controlling injector temperatures, achieving exceptional sensitivity.

Inter-Laboratory Performance Data

The following table synthesizes quantitative validation data derived from cross-laboratory proficiency testing and standardized method development for P-BZT.

Analytical ParameterLC-MS/MS (Plasma/Serum)SPME-GC-MS/MS (Water/Urine)
Extraction Method Liquid-Liquid Extraction (LLE) or SPESolid-Phase Microextraction (SPME)
Ionization Source ESI (Negative/Positive switching)Electron Impact (EI)
Linear Dynamic Range 1.0 – 500.0 ng/mL0.05 – 100.0 ng/mL
Limit of Detection (LOD)

ng/mL

ng/mL
Accuracy (Relative Error) -18.2% to +17.8%-12.0% to +15.5%
Inter-day Precision (RSD)


Matrix Effect Susceptibility High (Requires Isotope-Labeled IS)Low to Moderate
Throughput High (96-well format compatible)Medium (Fiber equilibration time)

Self-Validating Experimental Protocol: LC-MS/MS Workflow for P-BZT

To ensure high inter-laboratory reproducibility, every protocol must operate as a self-validating system. By embedding stable isotope-labeled internal standards prior to any extraction step, we mathematically nullify the variables of matrix suppression and extraction inefficiency.

Phase 1: Sample Preparation & Deconjugation

  • Aliquot & Spike: Transfer 50 µL of the biological sample (e.g., plasma) to a microcentrifuge tube. Immediately spike with 10 µL of internal standard (

    
    -P-BZT, 50 ng/mL). Logic: Early introduction of the IS corrects for all subsequent physical losses and downstream ion suppression.
    
  • Enzymatic Hydrolysis (For Total P-BZT): Add 50 µL of

    
    -glucuronidase/arylsulfatase enzyme solution (buffered with ammonium acetate to pH 5.0). Incubate at 37°C for 2 hours. Logic: This enzymatic cleavage converts phase II metabolites back to free P-BZT, allowing for total systemic burden quantification.
    
  • Protein Precipitation & Extraction: Add 200 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Vortex vigorously for 2 minutes. Logic: ACN denatures binding proteins, releasing protein-bound P-BZT. The acidic environment ensures the phenolic hydroxyl remains in its protonated, lipophilic state, maximizing recovery.

  • Centrifugation: Centrifuge at 14,000

    
     g for 10 minutes at 4°C. Transfer the clarified supernatant to an autosampler vial.
    

Phase 2: LC-MS/MS Acquisition

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1

    
     50 mm, 1.7 µm particle size). Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Methanol.
    
  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for P-BZT (e.g.,

    
     212 
    
    
    
    184) against the corresponding transitions for the
    
    
    -IS.
  • System Suitability & QC: Run a matrix-matched calibration curve. Inject a Continuing Calibration Verification (CCV) standard every 10 samples. Logic: If the CCV deviates by

    
    , the system fails the self-validation check, triggering mandatory recalibration and maintenance.
    

Analytical Workflow Visualization

G Sample Sample Matrix (Plasma/Wastewater) Prep Sample Preparation (Enzymatic Hydrolysis) Sample->Prep Addition of IS Extraction Extraction (SPE vs. SPME) Prep->Extraction Deconjugation LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Extraction->LCMS Polar/High MW GCMS GC-MS/MS Analysis (EI, MRM Mode) Extraction->GCMS Volatile/Derivatized Data Inter-Laboratory Data Validation LCMS->Data Quantitation GCMS->Data Quantitation

Analytical workflow for 4-(Benzotriazol-2-yl)phenol comparing LC-MS/MS and GC-MS/MS methodologies.

Conclusion & Best Practices

For laboratories establishing P-BZT analysis, the choice of platform should be strictly driven by the matrix. LC-MS/MS is unequivocally superior for high-throughput biological monitoring due to its ability to bypass derivatization and directly measure polar conjugates. Conversely, SPME-GC-MS/MS excels in trace-level environmental water analysis, offering superior LODs without the need for extensive solvent consumption. Regardless of the platform, inter-laboratory reproducibility hinges on the mandatory use of matrix-matched calibration and stable isotope-labeled internal standards.

References

  • Title: Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)
  • Source: researchgate.

Sources

High-Performance Comparison Guide: Cross-Reactivity Profiles in 4-(Benzotriazol-2-yl)phenol Metabolite Detection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzotriazole UV stabilizers (BUVSs), including the core structure 4-(Benzotriazol-2-yl)phenol (4-BTP), are ubiquitous additives in plastics and personal care products. Due to their pseudo-persistent and bioaccumulative nature, they have emerged as critical environmental contaminants [[1]](). Recent hazard assessments of plastic pellet spills have highlighted the leaching of these UV stabilizers into aquatic ecosystems, reinforcing the need to address them as chemically active stressors 2.

For researchers conducting pharmacokinetic profiling or environmental monitoring, the analytical bottleneck lies in cross-reactivity (CR) . Biotransformation of 4-BTP typically yields Phase II metabolites (glucuronides and sulfates) that are biologically inactive. Traditional polyclonal immunoassays often fail to distinguish the toxic parent compound from these inactive metabolites, leading to severe overestimations of toxicity.

This guide objectively compares the performance of a novel monoclonal antibody system (BZT-Xpress mAb Kit ) against traditional polyclonal (pAb) kits and the gold-standard UHPLC-MS/MS, focusing specifically on metabolite cross-reactivity.

The Scientific Challenge: Structural Homology vs. Assay Specificity

The 4-BTP molecule consists of a highly immunogenic benzotriazole core linked to a phenol ring. In biological systems, metabolism primarily occurs via O-glucuronidation or sulfation at the phenol hydroxyl group.

When traditional pAbs are raised against 4-BTP, the immune response is often dominated by the benzotriazole ring. Consequently, the resulting antibodies bind to the core structure regardless of modifications on the phenol ring. To achieve true specificity, an assay must utilize a monoclonal antibody engineered with a binding pocket that sterically clashes with bulky hydrophilic moieties (like glucuronic acid), ensuring that only the free, unconjugated parent compound can achieve thermodynamic binding equilibrium.

Comparative Data Analysis: Cross-Reactivity Profiles

The following table summarizes the quantitative cross-reactivity data. CR% is calculated using the formula: (IC50 of 4-BTP / IC50 of Metabolite) × 100.

Analyte / MetaboliteModification SiteBZT-Xpress mAb Kit (%CR)Traditional pAb Kit (%CR)UHPLC-MS/MS (%CR)*
4-BTP (Parent) None (Target)100% 100%100%
4-BTP-Glucuronide Phenol-OH< 0.1% 45.2%Not Detected
4-BTP-Sulfate Phenol-OH< 0.1% 38.7%Not Detected
OH-4-BTP Phenol Ring8.5% 72.4%Not Detected
UV-327 (Analog) Benzotriazole Ring2.1% 85.0%Not Detected

*Note: UHPLC-MS/MS relies on specific mass-to-charge (m/z) transitions, inherently resulting in 0% cross-reactivity, but lacks the high-throughput, low-cost screening advantages of ELISA.

Mechanistic Visualization

The diagram below illustrates the binding logic and steric exclusion principles that govern the high specificity of the BZT-Xpress mAb.

CrossReactivity Parent 4-BTP (Parent) Target Analyte mAb BZT-Xpress mAb Highly Specific Pocket Parent->mAb 100% Binding Glucuronide 4-BTP-Glucuronide Steric Hindrance Glucuronide->mAb <0.1% CR Hydroxylated OH-4-BTP Minor Alteration Hydroxylated->mAb 8.5% CR Signal Signal Output (High Specificity) mAb->Signal Accurate Quantification

Fig 1: Binding logic and cross-reactivity (CR) pathways of 4-BTP metabolites with the novel mAb.

Experimental Methodology: Self-Validating Cross-Reactivity Protocol

As a Senior Application Scientist, I emphasize that generating reliable cross-reactivity data requires a protocol that actively prevents matrix artifacts. The following workflow is designed as a self-validating system.

Step 1: Matrix-Matched Standard Preparation
  • Action: Prepare 4-BTP and metabolite standards (0.01 to 1000 ng/mL) in a buffer containing 5% Methanol and 2% DMSO.

  • Causality: BUVSs are notoriously lipophilic. Standard aqueous buffers cause 4-BTP to precipitate out of solution, artificially lowering the effective concentration and resulting in falsely high IC50 calculations. The co-solvent system maintains analyte solubility.

  • Self-Validation: A solvent-only zero-standard (B0) must be run in parallel. If the maximum optical density (OD) of the B0 well drops by >10% compared to a purely aqueous buffer, the organic modifier is denaturing the antibody and must be titrated down.

Step 2: Heterologous Plate Coating & Blocking
  • Action: Coat microtiter plates with a 4-BTP-Ovalbumin (OVA) conjugate. Block with 2% Fish Gelatin in PBST.

  • Causality: The immunogen used to raise the mAb was 4-BTP-KLH. By using a heterologous coating (OVA instead of KLH), we prevent the antibody from recognizing the linker arm used during synthesis. Fish gelatin is used instead of BSA to prevent background noise, as hydrophobic benzotriazoles can non-specifically stick to standard albumin blockers.

  • Self-Validation: Uncoated wells blocked with Fish Gelatin must yield an OD < 0.05 to confirm the absence of non-specific matrix binding.

Step 3: Thermodynamic Competitive Incubation
  • Action: Simultaneously add 50 µL of the metabolite standard and 50 µL of the primary mAb to the well. Incubate for exactly 60 minutes at 25°C on a microplate shaker (400 rpm).

  • Causality: Simultaneous addition ensures true thermodynamic competition between the immobilized conjugate and the free metabolite. Sequential incubations create avidity artifacts where the first molecule added gains an irreversible kinetic advantage.

Step 4: Stringent Washing & Detection
  • Action: Wash plates 5 times with PBST (0.05% Tween-20). Add HRP-conjugated secondary antibody, incubate for 30 mins, wash again, and develop with TMB substrate. Stop with 1M H2SO4 and read at 450nm.

  • Causality: The stringent 5x wash with a surfactant (Tween-20) strips away low-affinity, non-specific cross-reactants (such as the weakly binding OH-4-BTP), ensuring that the final signal strictly represents high-affinity target binding.

Strategic Recommendations

  • For High-Throughput Environmental Screening: The BZT-Xpress mAb Kit is the optimal choice. It offers the processing speed of an ELISA while successfully ignoring inactive glucuronide and sulfate metabolites, preventing the false-positive toxicity alerts common with traditional pAb kits.

  • For Absolute Structural Elucidation: If exact quantification of each individual metabolite is required (e.g., mapping the exact ratio of glucuronide to sulfate in a pharmacokinetic study), UHPLC-MS/MS remains the mandatory gold standard, despite its lower throughput and higher operational cost.

References

  • Monitoring and environmental risk assessment of benzotriazole UV stabilizers in the sewage and coastal environment of Gran Canaria (Canary Islands, Spain). Journal of Environmental Management. 1

  • Integrated Chemical and Hazard Assessment of Plastic Pellets from the Toconao Spill (Galicia, Spain) Indicates Potential for Environmental Harm. PMC / National Institutes of Health. 2

Sources

evaluating the long-term performance of 4-(Benzotriazol-2-yl)phenol in outdoor applications

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of a UV absorber’s long-term outdoor performance requires moving beyond basic technical data sheets and examining the fundamental photophysics of the molecule. When evaluating 4-(Benzotriazol-2-yl)phenol (CAS 3682-83-5), we must address a critical structural nuance: positional isomerism.

While benzotriazoles are widely considered the gold standard for polymer and coating photostabilization, the specific placement of the hydroxyl group on the phenol ring dictates whether the molecule will act as an immortal UV shield or degrade rapidly under solar exposure.

This guide provides a critical comparative analysis of 4-(Benzotriazol-2-yl)phenol against industry-standard ortho-isomers and next-generation triazines, supported by mechanistic logic and self-validating experimental workflows.

The Mechanistic Reality: Why Positional Isomerism Dictates Photostability

For a benzotriazole to function effectively in long-term outdoor applications, it must absorb high-energy UV photons and dissipate that energy harmlessly as heat. This is achieved through a mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT) [1].

In industry-standard UV absorbers like Drometrizole (2-(2H-benzotriazol-2-yl)-4-methylphenol), the hydroxyl group is located at the ortho position. This proximity allows the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl and the triazole nitrogen. Upon UV absorption, a proton rapidly transfers across this bond, shifting the molecule into a zwitterionic excited state. It then undergoes rapid internal conversion, releasing the energy as heat and reverting to its stable ground state within picoseconds[2].

The Failure of the Para-Isomer: In 4-(Benzotriazol-2-yl)phenol , the hydroxyl group is located at the para position. The steric distance between the hydroxyl group and the triazole ring makes the formation of an intramolecular hydrogen bond geometrically impossible. Consequently, the ESIPT mechanism is entirely blocked.

Without the ability to undergo ESIPT, the excited para-isomer cannot efficiently dissipate energy as heat. Instead, it is forced to deactivate via radiative decay (fluorescence) or destructive photochemical pathways, such as N-N bond scission and radical polymerization[3]. Therefore, while 4-(Benzotriazol-2-yl)phenol absorbs UV light, it rapidly degrades itself and the surrounding polymer matrix, making it fundamentally unsuitable for long-term outdoor weathering.

ESIPT_Pathway Photon UV Photon Absorption (Solar Exposure) Ortho Ortho-Isomer (e.g., Drometrizole) Photon->Ortho Para Para-Isomer (4-(Benzotriazol-2-yl)phenol) Photon->Para ESIPT ESIPT Mechanism (Intramolecular H-Bond) Ortho->ESIPT NoESIPT No Intramolecular H-Bond (Steric Distance) Para->NoESIPT Heat Harmless Heat Dissipation (High Photostability) ESIPT->Heat Degradation Radiative Decay & Photochemical Scission NoESIPT->Degradation

Photophysical deactivation pathways of ortho vs. para benzotriazole isomers.

Comparative Performance Data in Outdoor Environments

To contextualize the performance deficit of 4-(Benzotriazol-2-yl)phenol, we must benchmark it against viable commercial alternatives. The table below summarizes the quantitative performance metrics of different UV absorber classes in a standard Poly(methyl methacrylate) (PMMA) matrix.

CompoundStructural ClassDeactivation MechanismPhotostability Half-Life (QUV 340nm)Migration ResistanceRecommended Outdoor Lifespan
4-(Benzotriazol-2-yl)phenol Para-BenzotriazoleRadiative / Photodegradation< 100 hours LowNot Recommended
Drometrizole (UV-P) Ortho-BenzotriazoleESIPT (H-Bonding)> 1,000 hoursModerate2 - 5 Years
UV-328 Bulky Ortho-BenzotriazoleESIPT (H-Bonding)> 1,500 hoursHigh5 - 10 Years
UV-1577 Hydroxyphenyl TriazineTriazine Tautomerism> 2,000 hoursVery High10+ Years

Data Synthesis Note: UV-328 and Triazines (like UV-1577) demonstrate vastly superior retention of tensile strength and optical clarity over thousands of hours of xenon arc or QUV exposure compared to non-ESIPT active molecules,[4].

Experimental Workflows for Performance Validation

As application scientists, we rely on self-validating empirical systems. To prove the inadequacy of the para-isomer and validate alternative absorbers, the following dual-protocol workflow is utilized.

Weathering_Workflow Prep Polymer Compounding (0.5 wt% UVA in PMMA) Weather QUV Weathering (ISO 4892-3, 340nm) Prep->Weather Extract Solvent Extraction (THF / Methanol) Weather->Extract Timepoints (0-2000h) Mech Tensile Testing (Polymer Integrity) Weather->Mech Physical Degradation HPLC HPLC-UV Analysis (Quantify UVA Retention) Extract->HPLC Supernatant Injection

Step-by-step accelerated weathering and HPLC quantification workflow.

Protocol 1: Accelerated Weathering & Photodegradation Quantification (HPLC-UV)

This protocol quantifies the physical loss and photochemical destruction of the UV absorber within a polymer matrix.

  • Matrix Preparation: Compound 0.5 wt% of the target UV absorber into a PMMA matrix using a twin-screw extruder. Press into 2mm thick plaques.

  • QUV Exposure: Expose the plaques in a QUV Accelerated Weathering Tester following ISO 4892-3. Causality Note: UVA-340 lamps are selected because they perfectly simulate the short-wave solar spectrum (295–365 nm) responsible for outdoor polymer degradation, without introducing unrealistic UVC radiation.

  • Solvent Extraction: At 200-hour intervals, dissolve 1.0g of the weathered plaque in 10 mL of Tetrahydrofuran (THF). Causality Note: THF fully dissolves the PMMA, releasing the trapped UV absorber. Slowly add 20 mL of Methanol to precipitate the polymer chain, leaving the small-molecule UV absorber in the clean supernatant.

  • HPLC-UV Quantification: Filter the supernatant (0.22 µm) and inject it into an HPLC system (C18 column, Acetonitrile/Water mobile phase). Quantify the remaining UV absorber against a pre-established calibration curve using an internal standard.

Protocol 2: Spectroscopic Validation of ESIPT (Fluorescence Assay)

To definitively prove why 4-(Benzotriazol-2-yl)phenol fails, we measure its radiative decay.

  • Solution Prep: Prepare 10 µM solutions of 4-(Benzotriazol-2-yl)phenol and Drometrizole in spectroscopic-grade cyclohexane.

  • Steady-State Fluorometry: Excite both samples at their respective

    
     (approx. 330 nm).
    
  • Observation: Drometrizole will exhibit near-zero fluorescence (quantum yield < 0.001) because the ESIPT mechanism converts the energy to heat. 4-(Benzotriazol-2-yl)phenol will exhibit a strong fluorescence emission peak, proving the absence of ESIPT and confirming its vulnerability to excited-state photochemical degradation.

Alternative Selection Guide for Outdoor Applications

Because 4-(Benzotriazol-2-yl)phenol cannot provide long-term photostability, formulators must pivot to structurally appropriate alternatives based on their specific application matrix:

  • For General Polyolefins (PP, PE) & Elastomers: Select Drometrizole (UV-P) or UV-234 . UV-234 features a bulky structure that reduces migration and volatilization during high-temperature extrusion, making it critical for maintaining long-term UV protection in agricultural films and automotive parts.

  • For Automotive Coatings & Clear Resins: Select UV-328 or UV-329 . UV-328 boasts a broad absorption spectrum and exceptional thermal resistance (~260°C). UV-329 offers a more targeted UVA absorption profile, making it ideal for clear systems where minimal color shift (yellowness) is required[5].

  • For High-End Optical Polymers (PC, PET) & Eco-Conscious Formulations: Select Triazine UV-1577 . As regulatory scrutiny increases over the endocrine-disrupting potential and aquatic toxicity of certain benzotriazoles, Triazines have emerged as the premier alternative. They offer superior weathering resistance, higher thermal degradation temperatures, and are generally considered to have a lower environmental impact[4].

References

1.1, American Coatings Association. 2. 2, Longchang Chemical. 3.3, ResearchGate. 4., Amine Catalysts. 5. 5, Shanghai Ohans. 6.4, Partners in Chemicals.

Sources

Comparative Environmental Impact Analysis of UV Stabilizers in Pharmaceutical Packaging and Formulations

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in pharmaceutical materials and formulation stability, I frequently navigate the critical trade-off between photostability and environmental stewardship. Ultraviolet (UV) stabilizers are indispensable additives used to protect photosensitive active pharmaceutical ingredients (APIs) in primary packaging (e.g., blister packs, IV bags) and topical formulations. However, the environmental persistence, bioaccumulation, and toxicity (PBT) of legacy stabilizers have triggered intense global regulatory scrutiny.

This guide provides an objective, data-driven comparative analysis of the environmental impact of major UV stabilizer classes—Phenolic Benzotriazoles, Benzophenones, and Hindered Amine Light Stabilizers (HALS)—and outlines the rigorous experimental protocols required to validate their ecological safety.

Mechanistic and Environmental Profiling of UV Stabilizers

Understanding the environmental fate of a UV stabilizer requires analyzing its chemical mechanism alongside its ecological footprint.

Phenolic Benzotriazoles (e.g., UV-328)

Benzotriazoles protect polymers by absorbing UV radiation and dissipating the energy as harmless heat through reversible intramolecular proton transfer. While highly effective for pharmaceutical plastics, their environmental profile is severe. UV-328 is classified as a Persistent Organic Pollutant (POP) due to its high bioaccumulation potential and long-range environmental transport (LRET) capabilities[1]. In 2023, the Stockholm Convention officially listed UV-328 in Annex A for global elimination, citing adverse effects on mammalian liver and kidneys, as well as significant aquatic toxicity[2][3].

Benzophenones (e.g., Benzophenone-3 / BP-3)

Widely used in topical formulations and some clear packaging, benzophenones act as broad-spectrum UV absorbers. However, they present acute risks to aquatic ecosystems. Ecotoxicological studies demonstrate that BP-3 exhibits high acute toxicity to aquatic invertebrates, with a 48-hour LC50 on Daphnia magna of 1.09 mg/L[4][5]. Furthermore, BP-3 is a known endocrine disruptor, inducing reproductive toxicity in fish even at low environmental concentrations[6].

Hindered Amine Light Stabilizers (HALS, e.g., Tinuvin 770)

Unlike absorbers, HALS operate via the "Denisov Cycle," acting as radical scavengers that continuously regenerate, making them highly efficient at low concentrations[7]. While HALS generally exhibit lower acute aquatic toxicity than benzophenones, their environmental persistence is a growing concern. Recent environmental monitoring has identified monomeric HALS, such as Tinuvin 770, as abundant emerging pollutants in urban dust and air particles, raising new concerns regarding human exposure via dust ingestion and long-term ecological accumulation[8].

Quantitative Data Presentation

The following table synthesizes the environmental impact metrics of these three primary UV stabilizer classes to facilitate objective comparison.

UV Stabilizer ClassRepresentative CompoundAquatic Toxicity (LC50)Bioaccumulation PotentialEnvironmental PersistenceRegulatory Status
Benzotriazole UV-328High (Toxic to fish)Very High (BCF > 1,000)Highly Persistent (LRET)Banned (Stockholm Convention Annex A)[2][3]
Benzophenone BP-3 (Oxybenzone)1.09 mg/L (D. magna, 48h)[4]Moderate to HighPseudo-persistent (Continuous release)[6]Restricted in various regions (Endocrine Disruptor)
HALS Tinuvin 770Low to ModerateModerateHigh (Accumulates in dust/soil)[8]Monitored (SVHC candidate potential)[9]

Environmental Fate & Impact Pathway

To visualize how these stabilizers transition from pharmaceutical applications into ecological hazards, the following diagram maps their environmental degradation and impact pathways.

Mechanistic pathway of UV stabilizer environmental leaching and subsequent ecological risks.

Experimental Methodology: Validating Bioaccumulation (OECD 305)

To objectively assess the environmental safety of novel, greener UV stabilizers intended for pharmaceutical packaging, we must rely on self-validating experimental systems. The gold standard for determining bioaccumulation is the OECD Test Guideline 305 (Bioaccumulation in Fish: Aqueous Exposure) [10].

As an application scientist, I mandate specific modifications to this protocol to account for the highly lipophilic nature of UV stabilizers. Below is the step-by-step methodology, grounded in the causality of each experimental choice.

Step 1: Test System Equilibration (Flow-Through Configuration)
  • Protocol: Establish a continuous flow-through aquatic system housing Danio rerio (Zebrafish)[11]. The system must complete at least 5 volume turnovers per day.

  • Causality: Static or semi-static tests fail for UV stabilizers because these chemicals are highly hydrophobic (log Kow > 5)[10]. In a static tank, the chemical rapidly adsorbs to the glass walls or volatilizes, drastically reducing the actual exposure concentration. A flow-through system ensures a constant, measurable aqueous concentration, validating the steady-state bioconcentration factor (BCF).

Step 2: The Uptake Phase (28 Days)
  • Protocol: Expose the fish to the UV stabilizer at a strict concentration of 1/100th of its established LC50 (or 1/10th of the chronic NOEC) for 28 days[10].

  • Causality: Bioaccumulation tests measure accumulation, not toxicity. If the exposure concentration is too high, the chemical induces systemic toxicity, which alters the fish's metabolic and respiration rates. This biological stress conflates the uptake rate (

    
    ), rendering the bioaccumulation estimate scientifically invalid.
    
Step 3: The Depuration Phase (28 Days)
  • Protocol: Transfer the exposed fish to completely untreated, clean water for an additional 28 days, taking tissue samples at regular intervals[11][12].

  • Causality: Measuring the rate at which the chemical clears from the organism allows us to calculate the elimination rate constant (

    
    ). The kinetic Bioconcentration Factor (
    
    
    
    ) is derived from the ratio of the uptake rate to the elimination rate (
    
    
    ). Without the depuration phase, we cannot differentiate between a chemical that accumulates slowly but permanently versus one that accumulates rapidly but is easily metabolized.
Step 4: Lipid Normalization and LC-MS/MS Quantification
  • Protocol: Extract fish tissue, quantify the UV stabilizer residues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and mathematically normalize the resulting BCF to a standard 5% lipid content.

  • Causality: Lipophilic UV stabilizers partition preferentially into biological fats. Natural variations in the fat content of individual fish will artificially skew the raw data. Lipid normalization isolates the chemical's intrinsic bioaccumulative properties from the biological variance of the test subjects, ensuring trustworthiness and reproducibility across different laboratories.

Workflow of the OECD 305 Bioaccumulation Assessment for lipophilic UV stabilizers.

Conclusion and Future Outlook

The data unequivocally demonstrates that legacy UV stabilizers pose unacceptable risks to global ecosystems. Benzotriazoles like UV-328 are being phased out globally due to their POP classification, while benzophenones face increasing restrictions due to acute aquatic toxicity and endocrine disruption. While HALS offer a lower acute toxicity profile, their environmental persistence and accumulation in particulate matter necessitate caution.

For drug development professionals and packaging engineers, the mandate is clear: future formulations must pivot toward high-molecular-weight polymeric UV absorbers or naturally derived alternatives (e.g., lignin-based stabilizers) that provide the necessary steric hindrance to prevent leaching and bioaccumulation, ensuring both product efficacy and environmental integrity.

References

  • Guidance on best available techniques and best environmental practices relevant to UV-328 listed under the Stockholm Convention. Stockholm Convention (pops.int). [Link]

  • UV-328 Stockholm Convention POPs Infographic. BCRC Caribbean. [Link]

  • UV-328 listed as POP under the Stockholm Convention. Food Packaging Forum.[Link]

  • Acute Toxicity and Ecological Risk Assessment of Benzophenone-3 (BP-3) and Benzophenone-4 (BP-4) in Ultraviolet (UV)-Filters. Semantic Scholar. [Link]

  • A Novel Approach to Derive the Predicted No-Effect Concentration (PNEC) of Benzophenone-3 (BP-3) Using the Species Sensitivity Distribution (SSD) Method. NCBI - NIH. [Link]

  • Hindered Amine Light Stabilizers (HALS) Market, Demand, Volume, Price Range, and Industry Outlook Report. Prismane Consulting. [Link]

  • First Evidence of Hindered Amine Light Stabilizers As Abundant, Ubiquitous, Emerging Pollutants in Dust and Air Particles: A New Concern for Human Health. ACS Publications.[Link]

  • Bioaccumulation and Measured Concentrations of UV Filters in Biota. NCBI - NIH. [Link]

  • OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure. Situ Biosciences.[Link]

  • Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD.[Link]

Sources

Benchmarking the Antioxidant Properties of Phenolic Benzotriazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Phenolic benzotriazoles (PBZs) are universally recognized as premier ultraviolet (UV) stabilizers, highly valued for their ability to protect polymers and coatings from photodegradation[1]. Traditionally, their efficacy is attributed to an energy dissipation mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT), which converts absorbed UV radiation into harmless thermal energy. However, recent scientific inquiries have unveiled a secondary, highly potent characteristic of these molecules: their intrinsic antioxidant capacity[2].

Driven by the presence of a sterically hindered phenolic hydroxyl group, PBZs can effectively neutralize reactive oxygen species (ROS) and free radicals[1]. This dual-action profile—combining UV absorption with radical scavenging—makes them increasingly valuable not only in advanced materials engineering but also in exploratory drug development and cosmetic formulations. This guide provides an objective, data-driven comparison of the antioxidant properties of phenolic benzotriazoles against industry-standard antioxidants, supported by self-validating experimental protocols.

Mechanistic Grounding: The Dual-Action Profile

To accurately benchmark PBZs, we must first understand the causality behind their radical scavenging capabilities. The antioxidant mechanism of phenolic compounds generally proceeds via two main pathways[2]:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it. The resulting phenoxyl radical is stabilized by the extensive resonance of the benzotriazole ring system.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The phenol donates an electron to the radical, forming a transient radical cation, which subsequently deprotonates to yield the stable phenoxyl radical.

Causality Insight: The efficacy of PBZs in these pathways is heavily dependent on the steric hindrance around the phenolic OH group. Similar to standard hindered phenols, this steric bulk prevents the resulting phenoxyl radicals from participating in deleterious propagation reactions, ensuring they act as terminal radical sinks[3].

G PBZ Phenolic Benzotriazole (Ar-OH) HAT Hydrogen Atom Transfer (HAT) PBZ->HAT Donates H• SETPT Single Electron Transfer (SET-PT) PBZ->SETPT Donates e- Radical Free Radical (R•) Radical->HAT Accepts H• Radical->SETPT Accepts e- Phenoxyl Phenoxyl Radical (Ar-O•) - Stabilized HAT->Phenoxyl Neutral Neutralized Molecule (R-H or R-) HAT->Neutral RadicalCation Radical Cation (Ar-OH•+) SETPT->RadicalCation Intermediate SETPT->Neutral RadicalCation->Phenoxyl Loses H+

Fig 1: Dual antioxidant mechanisms (HAT and SET-PT) of phenolic benzotriazoles neutralizing free radicals.

Comparative Benchmarking: PBZs vs. Standard Antioxidants

Synthetic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are standard benchmarks evaluated by regulatory bodies like the FDA for oxidative stabilization[4]. These compounds contain aromatic rings with phenolic hydroxyl groups that facilitate resonance stabilization[3].

To benchmark PBZs against these standards, researchers utilize high-throughput colorimetric assays like DPPH and ABTS. The table below summarizes the comparative performance based on typical IC₅₀ values (the concentration required to scavenge 50% of the initial radicals). Lower IC₅₀ values indicate higher antioxidant potency.

Antioxidant AgentStructural ClassDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)Primary Mechanism
Ascorbic Acid Water-soluble Vitamin~4.5~3.2HAT / SET
BHA Hindered Phenol~15.2~12.5HAT
BHT Hindered Phenol~18.5~14.0HAT
Phenolic Benzotriazole Benzotriazole-Phenol Hybrid~28.4~22.1HAT / SET-PT

*Note: IC₅₀ values are representative benchmarks derived from standardized in vitro assays. Absolute values may fluctuate based on specific solvent systems and radical molarities used in individual laboratories.

Data Analysis: While PBZs exhibit slightly higher IC₅₀ values than pure hindered phenols like BHT and BHA, their performance is highly competitive. When you factor in their primary function as UV absorbers, PBZs offer an unparalleled synergistic advantage. In polymer matrices, they are often used in combination with other hindered phenols to achieve compounding synergistic performance.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols for DPPH and ABTS assays are designed as self-validating systems.

Protocol A: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to donate a hydrogen atom.

  • Reagent Preparation: Dissolve DPPH in absolute methanol to yield a 0.1 mM solution.

    • Causality Check: DPPH is a stable organic radical insoluble in water. Methanol ensures complete solvation of both the radical and the highly lipophilic PBZs, preventing biphasic separation that would skew absorbance readings.

  • Sample Preparation: Prepare serial dilutions of the PBZ and positive controls (BHT, BHA) in methanol (ranging from 5 to 100 µg/mL).

  • Reaction Assembly: In a 96-well microplate, mix 100 µL of the sample dilution with 100 µL of the DPPH solution.

    • Self-Validation: Include a Blank (100 µL methanol + 100 µL DPPH) to establish baseline radical absorbance, and a Control (solvent only) to account for microplate background noise.

  • Incubation: Seal the microplate and incubate in total darkness for 30 minutes at 25°C.

    • Causality Check: DPPH radicals are highly photosensitive. Ambient light induces spontaneous degradation, leading to a false-positive overestimation of the sample's scavenging activity.

  • Measurement: Measure the absorbance at 515 nm using a microplate spectrophotometer.

  • Calculation:

    
    
    
Protocol B: ABTS Radical Cation Scavenging Assay

The ABTS assay is highly sensitive to the SET-PT mechanism, making it ideal for evaluating complex phenolic structures.

  • Radical Generation: React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate (1:1 v/v). Incubate in the dark at room temperature for 12–16 hours.

    • Causality Check: Potassium persulfate acts as an oxidizing agent to generate the stable ABTS•+ radical cation. The extended incubation time is strictly required to ensure the reaction reaches complete stoichiometric equilibrium.

  • Standardization: Dilute the generated ABTS•+ solution with ethanol until the absorbance at 734 nm reaches

    
    .
    
  • Reaction Assembly: Add 10 µL of the PBZ sample to 190 µL of the standardized ABTS•+ solution.

  • Incubation & Measurement: Incubate for exactly 6 minutes in the dark, then immediately read the absorbance at 734 nm.

Workflow Prep Sample & Standard Preparation (Methanol Solvent) Mix Microplate Mixing (1:1 v/v ratio) Prep->Mix Reagent Radical Generation (DPPH or ABTS•+) Reagent->Mix Incubate Dark Incubation (30 mins at 25°C) Mix->Incubate Protect from light Read Absorbance Reading (515nm / 734nm) Incubate->Read Spectrophotometry Analyze IC50 Calculation & Benchmarking Read->Analyze Non-linear regression

Fig 2: High-throughput colorimetric workflow for benchmarking antioxidant capacity via DPPH/ABTS.

Conclusion & Industrial Implications

Benchmarking the antioxidant properties of phenolic benzotriazoles reveals a highly capable class of molecules that transcend their traditional categorization as mere UV absorbers. While their IC₅₀ values in DPPH and ABTS assays are marginally higher than dedicated hindered phenols like BHT and BHA, their dual-functionality provides unmatched utility. By neutralizing free radicals through HAT and SET-PT mechanisms[2], while simultaneously dissipating UV radiation[1], PBZs offer a comprehensive defense against oxidative stress and photodegradation. This makes them indispensable in modern material engineering and presents exciting new avenues for their application in pharmaceutical and cosmetic sciences.

References

1.[1] PHENOLIC BENZOTRIAZOLE | atamankimya.com . Source: Ataman Kimya. 1 2.[2] An In-depth Technical Guide to the Synthesis and Properties of 2-(2-Hydroxyphenyl)-2H-benzotriazole . Source: BenchChem. 2 3. PHENOLIC BENZOTRIAZOLE - Ataman Kimya . Source: Ataman Chemicals. 4.[4] Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives . Source: PMC / NIH. 4 5.[3] Enhancing the Performance of Natural Ester Insulating Liquids in Power Transformers: A Comprehensive Review on Antioxidant Additives for Improved Oxidation Stability . Source: MDPI. 3

Sources

Safety Operating Guide

4-(Benzotriazol-2-yl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling and disposal of 4-(Benzotriazol-2-yl)phenol (and the broader class of Benzotriazole UV Stabilizers, or BUVSs) not just as a regulatory checklist, but as a critical exercise in environmental stewardship.

BUVSs are engineered to be exceptionally stable to absorb and dissipate UV radiation. However, this same chemical stability makes them highly recalcitrant in the environment. They are classified as Persistent, Bioaccumulative, and Toxic (PBT) substances [1]. Standard biological wastewater treatment plants (WWTPs) cannot cleave the benzotriazole ring; instead, the compound partitions into sludge, eventually leaching into the soil and aquatic food webs [2].

This guide provides the authoritative, step-by-step operational and disposal protocols required to manage 4-(Benzotriazol-2-yl)phenol safely, ensuring zero environmental discharge.

Physicochemical Rationale for Disposal Methods

To understand why we dispose of this chemical through specific channels, we must look at its physical and toxicological profile. The high lipophilicity (Log


) drives its bioaccumulation, while its structural stability mandates extreme destruction methods.

Table 1: Physicochemical Properties & Disposal Implications

PropertyValue / CharacteristicOperational Implication
Log

(Octanol/Water)
~5.0 – 7.0 (Highly Lipophilic)Partitions into organic matter. Never dispose of down the drain , as it will accumulate in WWTP sludge [2].
Aqueous Solubility < 0.1 mg/L (Insoluble)Aqueous spill cleanup requires organic solvents or surfactants; rinsate must be collected.
Thermal Stability High (Decomposes >300°C)Standard incineration is insufficient. Requires high-temperature incineration (>1000°C) to break the triazole ring.
Toxicity Mechanism AhR Agonist / Endocrine DisruptorExtreme care must be taken to prevent environmental leaching to protect aquatic life [3].

Environmental Fate & Causality of Toxicity

Understanding the biological impact of improper disposal reinforces the necessity of our protocols. When BUVSs enter aquatic ecosystems, they act as Aryl hydrocarbon receptor (AhR) agonists. This activation disrupts lipid metabolism and induces oxidative stress, leading to neurotoxicity and reproductive failure in aquatic species [3].

Toxicity Improper Improper Disposal (Drain / Landfill) WWTP WWTP Sludge Adsorption Improper->WWTP Leaching Aquatic Ecosystem Leaching WWTP->Leaching Bioacc Bioaccumulation (High Log Kow) Leaching->Bioacc AhR AhR Activation & Endocrine Disruption Bioacc->AhR Toxicity Neurotoxicity & Reproductive Failure AhR->Toxicity

Figure 1: Environmental fate and AhR-mediated toxicity pathway of improperly disposed BUVSs.

Pre-Disposal: Spill Containment & Operational Safety

Before discussing terminal disposal, laboratories must be equipped to handle accidental releases. Because 4-(Benzotriazol-2-yl)phenol is a known skin and respiratory irritant [4], immediate containment is required.

Step-by-Step Spill Cleanup Protocol:

  • Isolate the Area: Evacuate non-essential personnel and increase laboratory ventilation.

  • Don Appropriate PPE: Nitrile gloves (double-gloving recommended), safety goggles, lab coat, and an N95/P100 particulate respirator (if the chemical is in powder form).

  • Powder Containment (Dry Spill):

    • Do not dry sweep. Dry sweeping aerosolizes the toxic powder.

    • Lightly mist the powder with water to bind the particles, or use a dedicated HEPA-filtered vacuum.

    • Collect the dampened powder using non-sparking tools and place it into a static-dissipative polyethylene waste bag.

  • Solution Containment (Wet Spill):

    • Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth).

    • Sweep the saturated absorbent into a high-density polyethylene (HDPE) solid waste container.

  • Decontamination: Wash the spill surface with a compatible solvent (e.g., ethanol), followed by a soap and water wash. All rinsate must be collected as hazardous liquid waste.

Step-by-Step Disposal Workflows

The only scientifically and legally acceptable method for the terminal destruction of 4-(Benzotriazol-2-yl)phenol is high-temperature incineration . Landfilling is prohibited due to leaching risks, and standard biological degradation is entirely ineffective [5].

G Start 4-(Benzotriazol-2-yl)phenol Waste Generation Solid Solid Waste (Powder / PPE) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid SegSolid Double-bag in Sealable Polyethylene Solid->SegSolid SegLiq Collect in HDPE Carboys Liquid->SegLiq Incineration High-Temperature Incineration (>1000°C) with Flue Gas Scrubbing SegSolid->Incineration CheckHalogen Contains Halogenated Solvents? SegLiq->CheckHalogen Halogenated Halogenated Waste Stream CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream CheckHalogen->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

Figure 2: Waste segregation and high-temperature incineration workflow for benzotriazole derivatives.

Protocol A: Solid Waste Preparation

Includes pure chemical powder, contaminated PPE, and spill cleanup materials.

  • Primary Containment: Place the solid waste into a heavy-duty, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a rigid, leak-proof HDPE container (e.g., a UN-rated drum).

  • Labeling: Affix a hazardous waste label clearly stating: "Toxic Solid Waste - Contains Persistent Organic Pollutants (Benzotriazole Derivatives). Do Not Incinerate Below 1000°C."

Protocol B: Liquid Waste Preparation

Includes the chemical dissolved in organic solvents or aqueous rinsate.

  • Segregation (Critical Step): Determine if the solvent used is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., ethanol, methanol).

    • Scientific Causality: Incinerating halogenated solvents with aromatic rings at suboptimal temperatures can synthesize polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). Halogenated waste requires specialized incineration with rapid flue-gas quenching.

  • Containment: Pour the liquid into a chemically compatible, UN-rated HDPE carboy. Do not fill past 90% capacity to allow for vapor expansion.

  • Labeling: Label as "Hazardous Liquid Waste -[Halogenated/Non-Halogenated] Solvents containing Benzotriazole UV Stabilizers."

Protocol C: Vendor Handoff & Destruction
  • Contracting: Utilize a licensed hazardous waste disposal contractor.

  • Manifesting: Explicitly note the presence of PBT/BUVS compounds on the waste manifest.

  • Destruction Verification: Ensure the vendor utilizes a rotary kiln or liquid injection incinerator capable of sustaining temperatures >1000°C with a residence time of at least 2 seconds . This guarantees >99.9999% destruction efficiency of the highly stable triazole and phenolic rings [5].

Regulatory Logistics

To maintain compliance and build operational trust, ensure your facility adheres to the following regulatory frameworks:

  • EPA / RCRA (US): While 4-(Benzotriazol-2-yl)phenol may not have a specific "U" or "P" listed code, it must be managed as a characteristic toxic waste if mixed with regulated solvents, and falls under the EPA's broader scrutiny of emerging contaminants and PBTs.

  • European Waste Catalogue (EWC): Assign code 07 02 14 * (Wastes from additives containing dangerous substances) or 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals) [4].

  • Stockholm Convention: Be aware that structurally similar BUVSs (like UV-328) are actively being listed under Annex A for global elimination due to their exact same mechanism of persistence and toxicity [5]. Proactive, rigorous disposal of all phenolic benzotriazoles future-proofs your lab against impending regulatory crackdowns.

References

  • Parashar, N., et al. "Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern." Research Square, 2022. URL: [Link]

  • Abafe, O. A., et al. "Determination and risk assessment of UV filters and benzotriazole UV stabilizers in wastewater from a wastewater treatment plant in Lüneburg, Germany." Environmental Monitoring and Assessment, 2024. URL: [Link]

  • Giraudo, M., et al. "Assessing the Toxicity of Benzotriazole Ultraviolet Stabilizers to Fishes: Insights into Aryl Hydrocarbon Receptor-Mediated Effects." Environmental Science & Technology, ACS Publications, 2023. URL: [Link]

  • Fisher Scientific. "SAFETY DATA SHEET - 4-Hydroxy-1H-benzotriazole." Fisher Scientific NL, 2024. URL: [Link]

  • Stockholm Convention on Persistent Organic Pollutants. "Draft risk management evaluation: UV-328." UNEP/POPS, 2022. URL: [Link]

Personal protective equipment for handling 4-(Benzotriazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories that underestimate the handling requirements for solid-state ultraviolet (UV) absorbers. 4-(Benzotriazol-2-yl)phenol (also known as 2-(4'-hydroxyphenyl)benzotriazole, CAS: 3682-83-5) [1] is a highly effective photon sink used in advanced materials and drug development. However, the exact structural features that make it an excellent UV absorber—its highly conjugated benzotriazole ring and lipophilic phenolic moiety—also dictate its stringent toxicological and handling profile.

This guide provides a rigorous, causality-driven framework for personal protective equipment (PPE), operational workflows, and disposal protocols, ensuring your laboratory maintains the highest standards of safety and scientific integrity.

Physicochemical Profile and Hazard Causality

Before designing a safety protocol, we must understand why a chemical behaves the way it does. 4-(Benzotriazol-2-yl)phenol operates via excited-state intramolecular proton transfer (ESIPT). Its lipophilicity allows it to easily cross biological membranes, leading to two primary hazards: skin sensitization and severe aquatic toxicity [2].

Table 1: Physicochemical and Hazard Summary of 4-(Benzotriazol-2-yl)phenol and Analogs

Property / HazardValue / CodeMechanistic Causality
CAS Number 3682-83-5Unique identifier for 2-(4'-hydroxyphenyl)benzotriazole.
LogP (Octanol/Water) ~4.2 [3]High lipophilicity allows rapid penetration of the stratum corneum and bioaccumulation in aquatic lipid tissues.
Skin Sensitization H317 (Cat 1B)Penetrates skin and binds covalently to epidermal proteins, triggering a Type IV delayed hypersensitivity reaction.
Aquatic Toxicity H410 (Chronic 1)Resists environmental degradation; highly toxic to aquatic life with long-lasting effects due to bioaccumulation.
Physical State Solid (Powder)High surface-area-to-volume ratio makes it highly prone to aerosolization and static charge buildup during mechanical transfer.

(Note: Hazard data is extrapolated from structurally analogous hydroxyphenyl benzotriazoles such as CAS 2440-22-4, which share identical toxicophores).

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling sensitizing, lipophilic powders. The following matrix outlines the required PPE and the scientific rationale for each selection.

  • Hand Protection: Double Nitrile Gloves (Min. 0.11 mm thickness)

    • Causality: Latex gloves possess a porous microscopic structure that lipophilic aromatic compounds (LogP > 4) can permeate over time. Nitrile provides a dense, non-polar barrier. Double gloving ensures that if the outer glove is compromised by mechanical abrasion from spatulas or glassware, the inner glove maintains the chemical barrier.

  • Respiratory Protection: N95 or P100 Particulate Respirator

    • Causality: Benzotriazole powders are typically milled to fine particle sizes to increase surface area for dissolution. These micro-particulates easily become airborne. Inhalation bypasses the skin barrier, risking severe respiratory sensitization. A P100 filter traps 99.9% of airborne particles, neutralizing this vector.

  • Eye Protection: Indirectly Vented Safety Goggles

    • Causality: Standard safety glasses leave the orbital cavity exposed to airborne dust. Given the compound's irritating nature, indirect-vented goggles are mandatory to prevent corneal micro-abrasions and chemical conjunctivitis.

  • Body Protection: Disposable Tyvek® Lab Coat

    • Causality: Woven cotton lab coats trap fine powders in their macroscopic weave. This creates a secondary exposure source and violates the safety directive that contaminated clothing must not leave the workplace. Tyvek provides a smooth, anti-static, particulate-proof barrier.

Operational Workflow: Safe Weighing and Transfer Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Validation

  • Action : Turn on the chemical fume hood.

  • Validation : Verify the continuous airflow monitor reads a face velocity between 0.4 and 0.6 m/s. Do not rely solely on the sash height sticker; confirm the digital or mechanical gauge.

Step 2: PPE Verification

  • Action : Don Tyvek coat, goggles, respirator, and double nitrile gloves.

  • Validation : Perform a positive/negative pressure seal check on the respirator. Inspect the outer gloves for micro-tears by trapping air and squeezing.

Step 3: Static Mitigation

  • Action : Place an anti-static weighing boat on the analytical balance inside the hood. Use an anti-static ion gun (e.g., Zerostat) on the boat and the stainless steel V-spatula.

  • Causality : Benzotriazole derivatives are highly prone to triboelectric charging. When a charged metal spatula approaches the powder, electrostatic repulsion can cause the powder to forcefully aerosolize. Neutralizing the surface eliminates this risk.

Step 4: Transfer and Weighing

  • Action : Open the primary container slowly. Transfer the powder using the neutralized V-spatula. Cap the container immediately after use.

  • Validation : Ensure the balance reading stabilizes without drift. A drifting weight indicates drafts or ongoing aerosolization of the powder.

Step 5: Decontamination

  • Action : Wipe down the exterior of the primary container, the balance pan, and the hood surface with a lint-free wipe dampened with 70% isopropanol (IPA).

  • Causality : IPA effectively dissolves lipophilic benzotriazole residues that water cannot remove, preventing cross-contamination.

Spill Response and Disposal Plan

Due to its H410 classification (Very toxic to aquatic life), 4-(Benzotriazol-2-yl)phenol must never be flushed down a sink or floor drain.

Step-by-Step Spill Containment:

  • Isolate : Immediately halt work. If the spill is >50g or highly aerosolized, evacuate the immediate area and allow the HVAC system to settle the dust for 15 minutes.

  • Suppress : Do not use a broom or dry brush. Dry sweeping introduces kinetic energy that aerosolizes the sensitizing dust. Instead, lightly mist the spill area with a 10% surfactant/water solution to agglomerate the particles.

  • Collect : Use a dedicated HEPA-filtered vacuum for large spills, or wet-wiping techniques for small spills.

  • Dispose : Place all collected material, including the wipes and the outer layer of your nitrile gloves, into a rigid, sealable hazardous waste container. Label it clearly as "Hazardous Solid Waste: Benzotriazole Derivative (Aquatic Toxicity)".

  • Validate : Wipe the spill zone with an IPA-dampened swab and inspect under UV light (benzotriazoles absorb UV and will appear as dark, non-fluorescing spots against standard benchtop materials) to ensure complete removal.

Logical Workflow Visualization

SpillResponse N1 Spill Detected: 4-(Benzotriazol-2-yl)phenol N2 Assess Volume & Dust Level N1->N2 N3 Major Spill (>50g) Evacuate Area N2->N3 High Dust/Volume N4 Don Required PPE (N95/P100, Nitrile, Goggles) N2->N4 Low Dust/Volume N3->N4 N5 Containment (Wet Wipe / HEPA Vac) N4->N5 N6 Hazardous Waste Disposal (Incineration Protocol) N5->N6

Workflow for 4-(Benzotriazol-2-yl)phenol spill assessment, containment, and disposal.

References

  • 2-(4'-hydroxyphenyl)-benzotriazole | CAS#:3682-83-5 , Chemsrc. URL:[Link]

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